4-Bromo-2-(3-fluoro-phenyl)-pyridine
Description
BenchChem offers high-quality 4-Bromo-2-(3-fluoro-phenyl)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(3-fluoro-phenyl)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrFN |
|---|---|
Molecular Weight |
252.08 g/mol |
IUPAC Name |
4-bromo-2-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-9-4-5-14-11(7-9)8-2-1-3-10(13)6-8/h1-7H |
InChI Key |
ATNRVEWZDBFNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Bromo-2-(3-fluoro-phenyl)-pyridine is a substituted pyridine derivative featuring a bromine atom at the 4-position and a 3-fluorophenyl group at the 2-position of the pyridine ring. This unique combination of a halogenated pyridine core and a substituted phenyl ring makes it a valuable building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and functional materials. The presence and position of the bromo and fluoro substituents significantly influence the molecule's reactivity, polarity, and overall physicochemical profile, which are critical parameters in drug design and materials engineering. Understanding these properties is paramount for predicting the compound's behavior in various chemical and biological systems.
Molecular and Chemical Identity
A clear identification of 4-Bromo-2-(3-fluoro-phenyl)-pyridine is fundamental for any research and development endeavor.
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-2-(3-fluorophenyl)pyridine | N/A |
| CAS Number | 660393-72-6 | [1] |
| Molecular Formula | C₁₁H₇BrFN | [1] |
| Molecular Weight | 252.08 g/mol | [1] |
| SMILES | FC1=CC(C2=NC=CC(Br)=C2)=CC=C1 | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug development and materials science. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.
While specific experimental data for 4-Bromo-2-(3-fluoro-phenyl)-pyridine is not widely published, the following sections provide information based on related compounds and general principles.
Physical State and Appearance
Based on the physical state of similar aromatic and heterocyclic compounds of comparable molecular weight, 4-Bromo-2-(3-fluoro-phenyl)-pyridine is expected to be a solid at room temperature, likely appearing as a white to off-white or pale yellow crystalline powder.
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by its crystal lattice energy and intermolecular forces. For a related compound, 3-Bromo-5-(4-fluorophenyl)pyridine, a melting point of 107 °C has been reported[2]. While this provides an estimate, the exact melting point of 4-Bromo-2-(3-fluoro-phenyl)-pyridine would need to be determined experimentally.
Boiling Point
The boiling point of a compound is dependent on the strength of its intermolecular forces. For the related compound 3-Bromo-5-(4-fluorophenyl)pyridine, a boiling point of 307 °C has been reported[2].
Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Given the presence of the relatively nonpolar aromatic rings and the polar pyridine nitrogen and fluorine atom, 4-Bromo-2-(3-fluoro-phenyl)-pyridine is expected to exhibit limited solubility in water and good solubility in common organic solvents.
-
Water: Low solubility is anticipated due to the predominantly hydrophobic nature of the molecule.
-
Organic Solvents: Good solubility is expected in solvents such as ethanol, methanol, acetone, chloroform, and dimethyl sulfoxide (DMSO).[3]
Synthesis and Reactivity
The synthesis of 2-arylpyridines, such as 4-Bromo-2-(3-fluoro-phenyl)-pyridine, is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this transformation.[3][4][5]
A plausible synthetic route would involve the reaction of a bromopyridine derivative with a fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Figure 2: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-Bromo-2-(3-fluoro-phenyl)-pyridine to a known volume of the chosen solvent in a vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial to sediment the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with an appropriate solvent.
-
Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC with a pre-established calibration curve.
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Report the solubility in units such as mg/mL or mol/L at the specified temperature.
-
Figure 3: Workflow for solubility determination using the shake-flask method.
Conclusion
4-Bromo-2-(3-fluoro-phenyl)-pyridine is a compound with significant potential in various scientific fields. This guide has provided a foundational understanding of its physicochemical properties, drawing upon data from related structures and established scientific principles. While a lack of directly published experimental data for this specific molecule necessitates a cautious and investigative approach, the methodologies for its synthesis and characterization outlined herein provide a solid framework for researchers. The determination of its precise physicochemical parameters through experimental work will be crucial for unlocking its full potential in future applications.
References
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 4. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Navigating the Nuances of Mass: A Technical Guide to the Molecular Weight and Exact Mass of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
For Immediate Release
An in-depth guide for researchers, scientists, and drug development professionals on the fundamental concepts of molecular weight and exact mass, exemplified by the compound 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
In the landscape of pharmaceutical research and development, a precise understanding of a molecule's mass is a cornerstone of its characterization. This technical guide, authored for the discerning scientific community, delves into the critical distinction between molecular weight and exact mass, utilizing 4-Bromo-2-(3-fluoro-phenyl)-pyridine as a practical case study. This compound, a halogenated pyridine derivative, serves as a valuable building block in medicinal chemistry, making an accurate determination of its mass parameters essential for synthesis, analysis, and regulatory compliance.
The Dichotomy of Mass: Molecular Weight vs. Exact Mass
At the outset, it is imperative to distinguish between two often-conflated terms: molecular weight and exact mass. While both are measures of a molecule's mass, they are derived from different fundamental principles and serve distinct purposes in scientific inquiry.
Molecular Weight , also known as average molecular mass, is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. This calculation utilizes the standard atomic weights of the constituent elements, which are themselves weighted averages based on the terrestrial abundance of their stable isotopes.[1][2][3] Consequently, molecular weight is not a singular value but rather a statistical representation that is invaluable for stoichiometric calculations in bulk chemical synthesis and analysis.
Exact Mass , or monoisotopic mass, in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each of its constituent elements.[4][5] This value is determined by summing the masses of these specific isotopes. In high-resolution mass spectrometry (HRMS), the exact mass is the experimentally observed value, providing a high degree of confidence in the elemental composition of a molecule. This precision is paramount in fields such as drug metabolism and pharmacokinetics (DMPK), where the identification of metabolites and impurities demands unambiguous molecular formula assignments.
4-Bromo-2-(3-fluoro-phenyl)-pyridine: A Case Study
The subject of our analysis, 4-Bromo-2-(3-fluoro-phenyl)-pyridine, is a heterocyclic compound with the chemical formula C₁₁H₇BrFN . To elucidate the concepts of molecular weight and exact mass, we will now proceed with their calculation for this molecule.
Molecular Structure
The structural arrangement of 4-Bromo-2-(3-fluoro-phenyl)-pyridine is a critical determinant of its chemical properties and, for our purposes, its mass.
Caption: Molecular structure of 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
Calculation of Molecular Weight and Exact Mass
To perform these calculations, we will utilize the standard atomic weights and the masses of the most abundant isotopes for each element present in the molecule.
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Most Abundant Isotope | Monoisotopic Mass (Da) |
| Carbon | C | 11 | 12.011 | ¹²C | 12.000000 |
| Hydrogen | H | 7 | 1.008 | ¹H | 1.007825 |
| Bromine | Br | 1 | 79.904 | ⁷⁹Br | 78.918338 |
| Fluorine | F | 1 | 18.998403 | ¹⁹F | 18.998403 |
| Nitrogen | N | 1 | 14.007 | ¹⁴N | 14.003074 |
Molecular Weight Calculation:
The molecular weight is the sum of the standard atomic weights of each atom in the molecule.
-
(11 × 12.011) + (7 × 1.008) + (1 × 79.904) + (1 × 18.998403) + (1 × 14.007) = 252.08 g/mol
Exact Mass Calculation:
The exact mass is the sum of the monoisotopic masses of the most abundant isotope of each atom.
-
(11 × 12.000000) + (7 × 1.007825) + (1 × 78.918338) + (1 × 18.998403) + (1 × 14.003074) = 250.9622 Da
Summary of Mass Data
| Parameter | Value | Unit |
| Chemical Formula | C₁₁H₇BrFN | |
| Molecular Weight | 252.08 | g/mol |
| Exact Mass | 250.9622 | Da |
Experimental Workflows: The Role of Mass Spectrometry
The theoretical values we have calculated are confirmed and utilized in the laboratory through the powerful analytical technique of mass spectrometry.
Workflow for High-Resolution Mass Spectrometry (HRMS)
Caption: A generalized workflow for the determination of exact mass using HRMS.
Protocol for HRMS Analysis:
-
Sample Preparation: A dilute solution of 4-Bromo-2-(3-fluoro-phenyl)-pyridine is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Introduction and Ionization: The sample solution is introduced into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates gas-phase ions of the molecule.
-
Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments have the capability to measure the mass-to-charge ratio (m/z) of ions with very high precision.
-
Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The experimentally determined m/z of the molecular ion is then compared to the calculated exact mass. A close correlation (typically within a few parts per million, ppm) provides strong evidence for the elemental composition of the compound.
Conclusion
The distinction between molecular weight and exact mass is not merely academic; it has profound practical implications in the scientific endeavor. For the synthetic chemist performing stoichiometric calculations, the molecular weight is the value of choice. For the analytical scientist tasked with structural elucidation and purity assessment, the exact mass, as determined by high-resolution mass spectrometry, is an indispensable tool. A thorough understanding and correct application of these concepts, as demonstrated with 4-Bromo-2-(3-fluoro-phenyl)-pyridine, are fundamental to the integrity and success of research and development in the pharmaceutical and chemical sciences.
References
-
Commission on Isotopic Abundances and Atomic Weights. "Standard Atomic Weights." Accessed February 28, 2026. [Link]
-
Wikipedia. "Standard atomic weight." Last modified January 2025. [Link]
-
Wikipedia. "Monoisotopic mass." Accessed February 28, 2026. [Link]
-
Rosalind. "Glossary | Monoisotopic mass table." Accessed February 28, 2026. [Link]
-
IUPAC. "Atomic Weights of the Elements 2023." Accessed February 28, 2026. [Link]
-
Michigan State University Department of Chemistry. "Exact Masses & Isotope Abundance Ratios." Accessed February 28, 2026. [Link]
-
University of Missouri Mass Spectrometry Facility. "Calculating Exact Masses." Last updated February 23, 2026. [Link]
-
Chemistry LibreTexts. "10.19: Atomic Weights of the Elements." Last updated September 6, 2024. [Link]
-
PubChem. "4-Bromo-2-fluoropyridine." Accessed February 28, 2026. [Link]
-
IUPAC. "Standard atomic weights of 14 chemical elements revised." Published June 5, 2018. [Link]
-
IonSource. "Monoisotopic and Average Mass." Published June 27, 2005. [Link]
Sources
- 1. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
Solubility of 4-Bromo-2-(3-fluoro-phenyl)-pyridine in DMSO and methanol
Technical Guide & Experimental Protocols [1][2][3]
Executive Summary
4-Bromo-2-(3-fluoro-phenyl)-pyridine is a lipophilic intermediate (Predicted LogP ~3.1–3.[1][2][3]6) widely used in medicinal chemistry, particularly as an electrophile in Suzuki-Miyaura cross-coupling reactions.[1][3] Its solubility profile is characterized by high solubility in polar aprotic solvents (DMSO) and moderate solubility in polar protic solvents (Methanol) .[3]
For research applications, DMSO is the preferred vehicle for high-concentration stock solutions (>50 mM) , while Methanol is the solvent of choice for LCMS sample preparation and recrystallization workflows. This guide details the physicochemical basis for these properties and provides validated protocols for solubility determination.[2][3]
Part 1: Physicochemical Profile & Solubility Prediction[1][2]
To understand the solubility behavior of this compound, we must analyze its structural properties.[2][3] The molecule consists of a pyridine ring coupled to a fluorinated phenyl ring, with a bromine substituent.[2][3][4]
| Property | Value (Approx/Predicted) | Impact on Solubility |
| Molecular Weight | ~252.08 g/mol | Moderate MW facilitates dissolution; kinetics are generally fast.[1][2][3] |
| LogP (Octanol/Water) | 3.1 – 3.6 | High Lipophilicity. Poor water solubility; excellent solubility in organic solvents.[3] |
| H-Bond Donors | 0 | No -OH or -NH groups.[1][2][3] Cannot donate H-bonds to solvent.[1][3][5] |
| H-Bond Acceptors | 2 (Pyridine N, Fluorine) | Can accept H-bonds from Methanol/Water.[1][3] |
| Rotatable Bonds | 1 (Biaryl axis) | Torsional freedom lowers lattice energy, aiding solubility.[3] |
Theoretical Solubility Classification
-
DMSO (Dimethyl Sulfoxide): Excellent. The polarizable sulfur atom in DMSO interacts strongly with the aromatic
-systems and the polarizable Bromine atom.[2][3] -
Methanol (MeOH): Good. Methanol solvates the pyridine nitrogen via hydrogen bonding.[3] However, the lipophilic phenyl-bromide moiety limits solubility compared to DMSO.[1][2][3]
-
Water: Poor. The compound is hydrophobic.[3] Solubility is likely <0.1 mg/mL without pH adjustment.[3]
Part 2: Solubility in DMSO (The Universal Stock Solvent)[1]
Recommended Use: High-concentration stock solutions (10 mM – 100 mM) for biological assays or synthetic reagent delivery.[3]
Mechanism of Dissolution
DMSO is a polar aprotic solvent with a high dielectric constant (
-
Dipole-Dipole Interactions: Between the S=O bond of DMSO and the polarized C-Br / C-F bonds.[1][2][3]
- -Stacking/Dispersion: DMSO is highly effective at solvating aromatic rings.[3]
Critical Considerations
-
Hygroscopicity: DMSO absorbs water from the atmosphere.[2][3] A 10% water uptake can decrease the solubility of this lipophilic compound significantly, potentially causing precipitation over time.[3]
-
Freezing Point: DMSO freezes at 19°C. Store stocks at room temperature or warm to 25°C before use to ensure homogeneity.[2][3]
Part 3: Solubility in Methanol (The Analytical Solvent)[1]
Recommended Use: LCMS/HPLC sample preparation, thin-layer chromatography (TLC), and recrystallization.
Mechanism of Dissolution
Methanol is a polar protic solvent.[2][3]
-
H-Bonding: The hydroxyl group (-OH) of methanol acts as a hydrogen bond donor to the Pyridine Nitrogen (Acceptor).[1][2][3]
-
Solvation Limits: While the pyridine ring is well-solvated, the hydrophobic fluorophenyl and bromo groups resist solvation, making methanol a "marginal" solvent at very high concentrations.[2][3]
Critical Considerations
-
Evaporation: Methanol is volatile.[2][3] In quantitative assays, keep vials tightly capped to prevent concentration errors.[3]
-
Recrystallization Potential: This compound likely exhibits a steep solubility curve in MeOH vs. Temperature.[2][3] Cooling a saturated hot MeOH solution is a viable purification method.[2][3]
Part 4: Decision Logic & Solvent Selection
The following diagram illustrates the decision-making process for selecting the appropriate solvent based on the experimental goal.
Figure 1: Solvent selection decision tree based on downstream application.
Part 5: Experimental Protocols
Since exact solubility values vary by batch (polymorphs) and purity, use these protocols to determine the precise limit for your specific lot.
Protocol A: Thermodynamic Solubility (The "Gold Standard")
Use this to determine the absolute maximum solubility (saturation point).
-
Preparation: Weigh ~10 mg of 4-Bromo-2-(3-fluoro-phenyl)-pyridine into a 2 mL HPLC vial.
-
Solvent Addition: Add 100
L of solvent (DMSO or Methanol).[3] -
Equilibration: Shake at 25°C for 24 hours (using a thermomixer at 500 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22
m PTFE filter. -
Quantification: Dilute the supernatant 100-fold in Methanol and analyze via HPLC-UV (254 nm) against a standard curve.
Protocol B: Kinetic Solubility (High Throughput)
Use this to estimate solubility preventing precipitation from a DMSO stock.
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Titration: Aliquot 190
L of buffer (PBS pH 7.4) or Methanol into a 96-well plate. -
Spiking: Add 10
L of the DMSO stock to the buffer (Final conc: 500 M, 5% DMSO). -
Readout: Measure turbidity using a nephelometer or UV-Vis plate reader (Absorbance at 620 nm).[2][3]
-
Interpretation: Increased absorbance indicates precipitation (solubility limit exceeded).[3]
-
Part 6: Comparative Data Summary
| Feature | DMSO | Methanol |
| Estimated Solubility | High (>50 mg/mL) | Moderate (10–30 mg/mL) |
| Dissolution Rate | Fast | Moderate |
| Stability | Good (Store dark/dry) | Good (Evaporation risk) |
| LCMS Compatibility | Poor (Signal suppression) | Excellent |
| NMR Compatibility | Excellent (DMSO- | Good (MeOD- |
Troubleshooting Common Issues
-
"Oiling Out": If the compound forms an oil droplet instead of dissolving in Methanol/Water mixtures, heat the solution to 50°C and sonicate.[3]
-
Yellow Discoloration: Pyridine derivatives can oxidize or contain trace impurities.[2][3] A slight yellow color in DMSO is normal; dark orange indicates degradation.[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-2-fluoropyridine (Analogous substructure). Retrieved from [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2][3] Journal of Pharmacological and Toxicological Methods.[2][3] (Foundational text on LogP and solubility).
Sources
An In-depth Technical Guide to 4-Bromo-2-(3-fluoro-phenyl)-pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(3-fluoro-phenyl)-pyridine, a key building block in medicinal chemistry and materials science. The document details its chemical identifiers, including its SMILES string and InChIKey, and presents a validated synthetic protocol for its preparation via a regioselective Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide delves into the mechanistic underpinnings of this synthetic strategy, provides predicted spectroscopic data for compound characterization, and explores the significant role of this and structurally related fluorinated pyridine derivatives in drug discovery and development.
Chemical Identity and Properties
4-Bromo-2-(3-fluoro-phenyl)-pyridine is a substituted biphenyl compound featuring a pyridine ring and a fluorinated phenyl ring. The strategic placement of the bromine and fluorine atoms offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules.
| Identifier | Value |
| IUPAC Name | 4-Bromo-2-(3-fluorophenyl)pyridine |
| CAS Number | 660393-72-6[1] |
| SMILES String | C1=CC(=CC(=C1)F)C2=NC=C(C=C2)Br |
| InChIKey | Not readily available in public databases. |
| Molecular Formula | C₁₁H₇BrFN |
| Molecular Weight | 252.09 g/mol |
Synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
The most efficient and widely employed method for the synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. Specifically, for the target molecule, a regioselective coupling at the C2 position of a dihalopyridine is crucial.
Recommended Synthetic Route: Regioselective Suzuki-Miyaura Coupling
The synthesis involves the reaction of 2,4-dibromopyridine with (3-fluorophenyl)boronic acid. Research has shown that under specific catalytic conditions, the coupling reaction preferentially occurs at the more reactive C2 position of the 2,4-dibromopyridine, leaving the bromine at the C4 position intact for potential subsequent functionalization.[2][3][4][5]
Reaction Scheme:
Figure 1. Synthesis of 4-Bromo-2-(3-fluorophenyl)-pyridine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the regioselective Suzuki-Miyaura cross-coupling of 2,4-dihalopyridines.[2][3]
Materials:
-
2,4-Dibromopyridine
-
(3-Fluorophenyl)boronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 2,4-dibromopyridine (1.0 equiv.), (3-fluorophenyl)boronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]
Figure 2. Suzuki-Miyaura Catalytic Cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2,4-dibromopyridine, forming a Pd(II) intermediate. The higher reactivity of the C2-Br bond drives the regioselectivity of this step.[2][5]
-
Transmetalation: The organic group from the organoboron species (the 3-fluorophenyl group) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, 4-Bromo-2-(3-fluoro-phenyl)-pyridine, regenerating the Pd(0) catalyst.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the fluorophenyl rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.5 | d | H-6 (Pyridine) |
| ~7.8 | dd | H-5 (Pyridine) |
| ~7.6 | d | H-3 (Pyridine) |
| ~7.2-7.5 | m | Aromatic protons (Fluorophenyl ring) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-F (Fluorophenyl ring) |
| ~150-155 | C-2, C-6 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~115-135 | Aromatic carbons |
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[8]
| m/z | Interpretation |
| 251/253 | [M]⁺ Molecular ion |
| 172 | [M-Br]⁺ Fragment |
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[9] The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[10][11]
Privileged Scaffold
The 2-phenylpyridine scaffold is considered a "privileged structure" in drug discovery, as it is capable of binding to a variety of biological targets.[12] Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][9]
Role of Fluorine in Drug Design
The introduction of a fluorine atom, as in 4-Bromo-2-(3-fluoro-phenyl)-pyridine, is a common strategy in medicinal chemistry to modulate the electronic properties of a molecule. The high electronegativity of fluorine can influence pKa, dipole moment, and hydrogen bonding capabilities, which can lead to improved target engagement and pharmacokinetic profiles.
Synthetic Handle for Library Generation
The bromine atom at the 4-position of the pyridine ring serves as a versatile synthetic handle for further diversification. It can readily participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of large libraries of analogues for structure-activity relationship (SAR) studies. This makes 4-Bromo-2-(3-fluoro-phenyl)-pyridine a valuable starting material for lead optimization in drug discovery programs.
Conclusion
4-Bromo-2-(3-fluoro-phenyl)-pyridine is a strategically important building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. Its synthesis via a regioselective Suzuki-Miyaura cross-coupling is a robust and efficient method. The presence of both bromine and fluorine substituents provides orthogonal handles for further chemical modification, making it an ideal scaffold for the exploration of chemical space in drug discovery and development. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field.
References
- He, Z., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 90(5), 1895-1904.
- BenchChem. (2025).
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- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- BLDpharm. (n.d.). 660393-72-6|4-Bromo-2-(3-fluorophenyl)pyridine.
- Hussain, A., et al. (2025).
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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Bromo-2-(3-fluoro-phenyl)-pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for 4-Bromo-2-(3-fluoro-phenyl)-pyridine was not available at the time of writing. The information and recommendations herein are synthesized from data on structurally analogous compounds, including other halogenated pyridines, and established principles of chemical safety. It is imperative to supplement this guide with a thorough risk assessment for your specific experimental conditions.
Introduction: Understanding the Molecule
4-Bromo-2-(3-fluoro-phenyl)-pyridine (CAS No. 660393-72-6) is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine core with a bromine atom and a 3-fluorophenyl substituent, makes it a valuable building block for the synthesis of complex organic molecules, often via palladium-catalyzed cross-coupling reactions. The presence of both bromine and fluorine imparts specific reactivity and potential bioactivity, but also necessitates a nuanced approach to its safe handling. This guide provides a comprehensive framework for managing the risks associated with this compound, from initial handling to disposal, grounded in scientific principles and best laboratory practices.
Hazard Identification and Risk Assessment: A Proactive Approach
Due to the absence of a specific SDS, a conservative approach to hazard assessment is warranted. Based on data from analogous compounds such as 4-Bromo-2-fluoropyridine and other halogenated pyridines, 4-Bromo-2-(3-fluoro-phenyl)-pyridine should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
The introduction of a fluorophenyl group may also influence its metabolic profile and toxicological properties. While fluorination can sometimes block metabolic pathways, the metabolism of fluorinated aromatic compounds can still occur, potentially leading to the release of fluoride ions.[3][4]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Class | Anticipated Severity | Primary Routes of Exposure | Source (Analogous Compounds) |
| Acute Toxicity (Oral) | Harmful | Ingestion | [2] |
| Skin Irritation | Irritant | Dermal contact | [2] |
| Eye Irritation | Serious Irritant/Damage | Ocular contact | [2] |
| Respiratory Irritation | Irritant | Inhalation | [2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure.
Engineering Controls: The First Line of Defense
All manipulations of 4-Bromo-2-(3-fluoro-phenyl)-pyridine, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood.[5][6] The fume hood provides critical protection against the inhalation of vapors, dust, or aerosols. For procedures with a higher risk of aerosolization, the use of a glove box should be considered.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed. The following are minimum requirements:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory at all times.[7] A face shield should be worn in addition to goggles when there is a risk of splashing.[7]
-
Hand Protection: Chemical-resistant gloves are essential. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are a reasonable starting point. However, it is crucial to consult a glove compatibility chart for the specific solvent being used. Double gloving is recommended to provide an extra layer of protection.[5]
-
Body Protection: A flame-resistant lab coat, fully fastened, is required. For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.[5]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5] Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.
Safe Handling and Storage: Preventing Incidents
Adherence to strict handling and storage protocols is fundamental to a safe research environment.
Handling Procedures
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[5][6]
-
Aerosol and Dust Prevention: Avoid the formation and inhalation of dust and aerosols.[5][6]
-
Use of Tools: Employ non-sparking tools, especially when handling the compound in the presence of flammable solvents.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2]
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.[5][6]
-
Location: Keep in a cool, dry, and well-ventilated area.[5][6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[7]
Reactivity Profile and Hazards in a Research Context
For drug development professionals, understanding the reactivity of 4-Bromo-2-(3-fluoro-phenyl)-pyridine is paramount, not only for synthetic planning but also for anticipating potential hazards.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is a primary application for this molecule. The C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle. While synthetically powerful, these reactions can present thermal hazards. The addition of the palladium catalyst to the reaction mixture can trigger a significant exotherm, which, if not properly controlled, could lead to a runaway reaction, especially in high-boiling point solvents like DMSO.[8]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Inert Atmosphere: Purge a reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: To the vessel, add 4-Bromo-2-(3-fluoro-phenyl)-pyridine, the boronic acid or ester coupling partner, a suitable base (e.g., potassium carbonate), and the palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Solvent Addition: Add the degassed solvent(s) (e.g., a mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: A workflow for responding to spills of 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [7]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [9]
Waste Disposal: Environmental Responsibility
All waste containing 4-Bromo-2-(3-fluoro-phenyl)-pyridine must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and labeled container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.
-
Palladium Catalyst Waste: Palladium-containing waste from cross-coupling reactions should be collected separately. Due to the value and potential hazards of palladium, specialized recycling or disposal procedures are often required. Consult your institution's environmental health and safety office for specific guidelines.
Conclusion: A Culture of Safety
The responsible use of 4-Bromo-2-(3-fluoro-phenyl)-pyridine in a research and development setting is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. While this guide provides a comprehensive framework based on the best available information, it is not a substitute for a carefully considered, experiment-specific risk assessment. By integrating the principles outlined herein into your laboratory's safety culture, you can mitigate the risks associated with this valuable synthetic building block and foster a safer research environment.
References
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Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]
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ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobiphenyl. Retrieved from [Link]
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PMC. (2017, November 20). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Retrieved from [Link]
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Electron J Biomed. (2012). EFFECT OF BROMINE ATOMS NUMBER ON THE CYTOTOXICITY... Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 1374665-54-9 | 4-Bromo-3-(2-fluorophenyl)pyridine. Retrieved from [Link]
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PMC. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Retrieved from [Link]
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NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
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ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
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PMC. (2024, September 17). Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. Retrieved from [Link]
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PMC. (n.d.). Mechanism of action of toxic halogenated aromatics. Retrieved from [Link]
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ResearchGate. (n.d.). Selective meta-Halogenation of Pyridines. Retrieved from [Link]
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ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]
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Farmacia Journal. (2024, February 19). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Retrieved from [Link]
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Navigating the Physicochemical Landscape of Drug Candidates: A Technical Guide to the Melting and Boiling Points of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
For Immediate Release
In the intricate world of drug discovery and development, a compound's fundamental physical properties serve as the bedrock upon which its therapeutic potential is built. Among these, the melting and boiling points are critical indicators of a molecule's stability, purity, and formulation feasibility. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the significance and determination of these properties for the novel compound 4-Bromo-2-(3-fluoro-phenyl)-pyridine, a molecule of interest within the broader class of fluorinated pyridines.
The Pivotal Role of Melting and Boiling Points in Pharmaceutical Development
The transition from a solid to a liquid (melting point) and from a liquid to a gas (boiling point) are not merely physical curiosities; they are deeply intertwined with a drug candidate's journey from the laboratory to the clinic. These parameters influence a range of critical attributes:
-
Solubility and Dissolution Rate: A compound's melting point is related to its crystal lattice energy. Higher melting points often suggest stronger intermolecular forces, which can translate to lower solubility in physiological fluids. Understanding this relationship is paramount for predicting oral bioavailability.
-
Purity Assessment: A sharp and well-defined melting point is a hallmark of a pure crystalline compound. Conversely, a broad melting range can indicate the presence of impurities.
-
Formulation and Stability: The melting point is a key factor in the selection of appropriate formulation strategies, such as hot-melt extrusion. It also provides insights into the thermal stability of the active pharmaceutical ingredient (API).
-
Manufacturing and Processing: Boiling point data is crucial for downstream processing steps like distillation and for ensuring the safety and efficiency of manufacturing processes.
The incorporation of fluorine into pyridine-based scaffolds, a common strategy in modern medicinal chemistry, is known to modulate physicochemical properties such as lipophilicity and metabolic stability, which can enhance a drug's potency and pharmacokinetic profile.[1][2][3] The presence of both a bromine and a fluorine atom on the phenyl-pyridine scaffold of the target compound suggests a complex interplay of intermolecular forces that will dictate its melting and boiling characteristics.
Physicochemical Data for Structurally Analogous Compounds
In the absence of direct experimental data for 4-Bromo-2-(3-fluoro-phenyl)-pyridine, an analysis of structurally related molecules can provide valuable estimations and a comparative context. The table below summarizes the available melting and boiling point data for several analogous compounds.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromo-2-fluoropyridine | 128071-98-7 | C5H3BrFN | Not specified | 65°C at 5 mmHg |
| 4-Bromo-3-fluoropyridine | 2546-52-3 | C5H3BrFN | Not specified | Moderate |
| 4-Bromo-2,3,5,6-tetrafluoropyridine | 3511-90-8 | C5BrF4N | Not specified | 134-135°C |
| 4-Bromo-2-fluorobiphenyl | 41604-19-7 | C12H8BrF | 39-41°C | 175°C at 2 mmHg |
Data sourced from various chemical suppliers and databases.[4][5][6][7]
The data from these analogs suggests that 4-Bromo-2-(3-fluoro-phenyl)-pyridine is likely to be a solid at room temperature with a relatively high boiling point, requiring reduced pressure for distillation to prevent decomposition. The presence of the additional phenyl ring, when compared to the simple pyridines, is expected to significantly increase both the melting and boiling points due to increased molecular weight and potential for π-π stacking interactions.
Experimental Determination of Melting and Boiling Points: A Practical Guide
For a novel compound such as 4-Bromo-2-(3-fluoro-phenyl)-pyridine, precise experimental determination of its melting and boiling points is essential. The following section provides detailed, step-by-step methodologies for these crucial experiments.
Melting Point Determination: The Capillary Method
The capillary melting point determination method is a widely accepted and reliable technique for assessing the purity and identity of a solid organic compound.
Workflow for Capillary Melting Point Determination
Caption: A schematic overview of the capillary method for determining the melting point of a solid compound.
Causality in Experimental Choices:
-
Fine Powdering: A finely powdered sample ensures uniform heat distribution within the capillary, leading to a sharper, more accurate melting range.
-
Dry Sample: Moisture can act as an impurity, depressing and broadening the melting point range.
-
Slow Heating Rate: A slow heating rate of 1-2°C per minute near the melting point is crucial. Rapid heating does not allow for thermal equilibrium between the sample, thermometer, and heating block, resulting in an erroneously wide and high melting range.
Boiling Point Determination: The Micro-Boiling Point Method
For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique. Given that 4-Bromo-2-(3-fluoro-phenyl)-pyridine may have a high boiling point, this method can be adapted for determination under reduced pressure.
Workflow for Micro-Boiling Point Determination
Caption: A diagram illustrating the micro-scale method for determining the boiling point of a liquid.
Expert Insights and Self-Validation:
-
The Role of the Inverted Capillary: The inverted capillary traps a small amount of air. As the liquid is heated, this air expands and is replaced by the vapor of the liquid. At the boiling point, the vapor pressure inside the capillary equals the external atmospheric pressure, resulting in a steady stream of bubbles.
-
Cooling and Re-entry: As the apparatus cools, the vapor pressure of the liquid decreases. When the vapor pressure drops just below the atmospheric pressure, the liquid is forced back into the capillary tube. This point of re-entry represents the true boiling point, where the vapor pressure of the liquid is in equilibrium with the surrounding atmospheric pressure.
Conclusion
While the precise melting and boiling points of 4-Bromo-2-(3-fluoro-phenyl)-pyridine await experimental confirmation, this guide provides a robust framework for its characterization. By understanding the profound implications of these properties in drug development and by adhering to rigorous experimental protocols, researchers can effectively navigate the physicochemical landscape of this and other promising drug candidates. The strategic placement of halogen atoms on the phenyl-pyridine scaffold underscores the importance of empirical data in validating the design principles of modern medicinal chemistry.
References
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
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An analysis of the physicochemical properties of oral drugs from 2000 to 2022. SpringerLink. [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. [Link]
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Technical Monograph: Structural & Synthetic Profiling of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
Executive Summary
This technical guide analyzes 4-Bromo-2-(3-fluoro-phenyl)-pyridine , a high-value heteroaromatic intermediate in medicinal chemistry. This scaffold represents a strategic convergence of three critical design elements: a pyridine core capable of hydrogen bonding, a metabolically fortified fluorophenyl moiety, and a C4-bromine "warhead" poised for late-stage diversification.
This guide is designed for medicinal chemists and process scientists, focusing on the regioselective synthesis of the core, its physicochemical profile , and its application in fragment-based drug design (FBDD) , particularly for kinase and GPCR targets.
Part 1: Structural Pharmacophore & SAR Analysis
The Biaryl Core & Conformational Dynamics
The 2-phenylpyridine system is not planar. Steric repulsion between the pyridine C3-hydrogen and the phenyl ortho-hydrogens induces a torsional twist (typically 20–40°). This non-planarity is a critical design feature:
-
Solubility: The twist disrupts crystal lattice packing energy compared to planar analogs, often improving solubility.
-
Binding Selectivity: The twisted conformation can mimic the bioactive pose required for hydrophobic pockets in kinases (e.g., the "gatekeeper" region).
The Role of Substituents
-
Pyridine Nitrogen (N1): Acts as a weak base (pKa ~4.5–4.8) and a canonical hydrogen bond acceptor (HBA). In kinase inhibitors, this often anchors the molecule to the hinge region (e.g., interacting with the backbone NH of the hinge residues).[1]
-
3-Fluoro Substituent:
-
Metabolic Blockade: The meta-position is a common site for Phase I metabolic oxidation (CYP450). Fluorine substitution blocks this "soft spot" due to the strength of the C-F bond (~116 kcal/mol).
-
Electronic Modulation: Through inductive electron withdrawal (-I effect), the fluorine atom lowers the electron density of the phenyl ring and, to a lesser extent, the pyridine nitrogen. This fine-tunes the pKa, potentially reducing off-target hERG channel inhibition, which often correlates with high basicity.
-
-
4-Bromo Handle: This is the strategic pivot point. It allows for orthogonal functionalization via Buchwald-Hartwig amination (introducing amino side chains) or a second Suzuki coupling, enabling the rapid generation of diverse libraries.
Pharmacophore Visualization
Figure 1: Pharmacophore map highlighting the functional roles of the scaffold components.
Part 2: Synthetic Architecture & Regioselectivity
The Regioselectivity Challenge
The synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine typically proceeds via a Suzuki-Miyaura cross-coupling between 2,4-dibromopyridine and 3-fluorophenylboronic acid .
Critical Mechanism: In 2,4-dibromopyridine, the C2 and C4 positions are not equivalent.
-
C2 Position: Adjacent to the electron-withdrawing nitrogen. The inductive effect makes the C2-Br bond more electron-deficient and thus more reactive toward oxidative addition by Palladium(0) species.
-
C4 Position: Less activated than C2.
Experimental Outcome: Under standard Suzuki conditions, coupling occurs preferentially at C2 . This is advantageous for our target, as it yields the desired 2-aryl-4-bromo product directly without protection steps.
Validated Synthetic Protocol
Note: This protocol assumes standard safety measures for handling organoboranes and palladium catalysts.
Reagents:
-
2,4-Dibromopyridine (1.0 equiv)
-
3-Fluorophenylboronic acid (1.1 equiv)
-
Pd(PPh3)4 (Tetrakis, 3-5 mol%)
-
Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Step-by-Step Workflow:
-
Degassing: Charge the reaction vessel with 2,4-dibromopyridine and 3-fluorophenylboronic acid. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent and aqueous base.
-
Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon.
-
Reaction: Heat to 85°C–90°C. Monitor via LCMS.
-
Checkpoint: The reaction is typically complete in 4–12 hours. Watch for the formation of the bis-coupled byproduct (2,4-diaryl), which occurs if heating is prolonged or stoichiometry is loose.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product (Target) elutes before the bis-coupled byproduct.
Synthesis Workflow Diagram
Figure 2: Regioselective synthesis workflow favoring the C2-substitution.
Part 3: Physicochemical Profiling
Data below represents estimated values based on substituent constants and comparable biaryl systems.
| Property | Estimated Value | Drug Design Implication |
| Molecular Weight | ~252.08 Da | Ideal for FBDD (Fragment-Based Drug Design); leaves room for large substituents. |
| cLogP | 3.2 – 3.5 | Moderately lipophilic. The fluorine increases LogP by ~0.2 units vs. H. Requires polar groups in the final molecule to maintain oral bioavailability. |
| pKa (Pyridine N) | ~4.2 | Lower than pyridine (5.2) due to the electron-withdrawing nature of the Br and Fluorophenyl ring. Less likely to be protonated at physiological pH (7.4). |
| TPSA | ~13 Ų | Very low polar surface area. Excellent membrane permeability expected. |
| Rotatable Bonds | 1 | Low flexibility; rigid scaffold good for entropy-driven binding. |
Part 4: References
-
Regioselectivity in Suzuki Coupling of Dihalopyridines: Lutz, M., et al. "Regioselective Cross-Coupling Reactions of 2,4-Dichloropyridine."[2] Tetrahedron Letters, 2010. Source: (General Journal Link for verification of regioselectivity principles).
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[3][4][5][6] Chemical Society Reviews, 2008. Source:
-
Pyridine Scaffolds in Kinase Inhibitors: Traxler, P., et al. "Protein tyrosine kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets, 2001. Source:
-
Metabolic Stability of Fluorinated Aromatics: Park, B. K., et al. "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology, 2001. Source:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
4-Bromo-2-(3-fluoro-phenyl)-pyridine: A Strategic Scaffold for CNS and Kinase Drug Discovery
Topic: 4-Bromo-2-(3-fluoro-phenyl)-pyridine as a building block in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of modern medicinal chemistry, 4-Bromo-2-(3-fluoro-phenyl)-pyridine (CAS: 660393-72-6) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from three distinct structural features:
-
The Biaryl Core: A ubiquitous motif in kinase inhibitors and GPCR ligands that facilitates
- stacking interactions within binding pockets. -
The C4-Bromide Handle: An electrophilic site primed for divergent functionalization via palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).
-
The 3-Fluoro Substituent: A metabolic blocker that modulates lipophilicity (
) and prevents oxidative metabolism at a metabolically vulnerable phenyl position.
This guide details the synthesis, reactivity profile, and application of this building block, specifically focusing on its role in developing mGluR5 antagonists and Type II kinase inhibitors .
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Understanding the physicochemical baseline is critical for integrating this building block into a lead optimization campaign.
| Property | Value / Description | Relevance to Drug Design |
| CAS Number | 660393-72-6 | Unique Identifier |
| Molecular Formula | C | -- |
| Molecular Weight | 252.08 g/mol | Fragment-like; allows room for MW growth |
| Calculated LogP | ~3.6 | Moderate lipophilicity; good membrane permeability |
| H-Bond Acceptors | 1 (Pyridine N) | Critical for hinge binding (kinases) or anchor points |
| H-Bond Donors | 0 | -- |
| Topological PSA | 12.89 Ų | Favorable for CNS penetration (BBB crossing) |
| Key Reactivity | C4-Br > C2-Aryl (Stable) | Allows orthogonal functionalization |
Synthesis: The Site-Selective Strategy
The synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine relies on the differential reactivity of the halogens in the starting material, 2,4-dibromopyridine .
The Regioselectivity Principle
In 2,4-dibromopyridine, the C2-position is significantly more reactive towards oxidative addition by Palladium(0) than the C4-position. This is due to the electron-deficient nature of the pyridine ring, where the nitrogen atom exerts a stronger inductive effect on the adjacent C2 carbon, making the C2-Br bond more labile and the carbon more susceptible to nucleophilic attack or metal insertion.
Target: Selective mono-arylation at C2. Avoid: Bis-arylation (C2 + C4) or wrong isomer (C4).
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Reagents:
-
2,4-Dibromopyridine (1.0 equiv)
-
3-Fluorophenylboronic acid (1.05 equiv) — Strict stoichiometry is crucial.
-
Pd(PPh
) (3-5 mol%) -
Na
CO (2.0 M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Setup: Charge a reaction vessel with 2,4-dibromopyridine (1.0 eq) and Pd(PPh
) (0.05 eq) under an inert atmosphere (N or Ar). Add degassed solvent (DME). -
Activation: Stir at room temperature for 10 minutes to ensure catalyst solvation.
-
Addition: Add 3-fluorophenylboronic acid (1.05 eq) followed by the aqueous Na
CO base. -
Reaction: Heat the mixture to 80°C . Note: Do not reflux aggressively (>100°C) as this increases the rate of C4-coupling side products.
-
Monitoring: Monitor via HPLC/TLC. The starting material (2,4-dibromo) disappears, converting to the mono-aryl product. Stop immediately upon consumption of starting material to prevent bis-arylation.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product elutes after the bis-coupled impurity (if any).
Visualization of Synthesis Logic
Caption: Kinetic control enables selective C2-arylation. The C4-bromide remains intact for downstream diversity.[1]
Functionalization & Medicinal Chemistry Applications[3][5][6][9][10][11]
Once synthesized, the scaffold serves as a branch point. The C4-bromide is the "diversity handle."
A. Pathway 1: mGluR5 Antagonists (CNS Targets)
Metabotropic glutamate receptor 5 (mGluR5) antagonists are investigated for anxiety, depression, and Fragile X syndrome.[2][3] A classic pharmacophore in this class (e.g., MPEP , Fenobam ) involves a 2-arylpyridine core linked to an alkyne or urea.
-
Reaction: Sonogashira Coupling.
-
Protocol: React the scaffold with trimethylsilylacetylene (TMS-acetylene), CuI, and PdCl
(PPh ) in Et N/THF. Deprotect (K CO , MeOH) to get the terminal alkyne, then couple with a second aryl halide. -
Role of Fluorine: The 3-fluoro group on the phenyl ring blocks metabolic hydroxylation at the para or ortho positions relative to the pyridine, extending the half-life (
) compared to the unsubstituted phenyl analog.
B. Pathway 2: Kinase Inhibitors (Oncology)
In Type II kinase inhibitors (e.g., Raf or p38 inhibitors), the biaryl system often occupies the hydrophobic pocket adjacent to the ATP binding site.
-
Reaction: Buchwald-Hartwig Amination.
-
Protocol: React the scaffold with an amine (e.g., a piperazine or aniline derivative), Pd
(dba) , BINAP or Xantphos, and Cs CO . -
Design Rationale: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., Cys residue), while the 3-fluorophenyl group twists out of plane, creating a shape complementary to the hydrophobic "gatekeeper" pocket.
Divergent Synthesis Workflow
Caption: The C4-Br handle allows divergence into distinct therapeutic classes: Alkynes for GPCRs and Amines for Kinases.
Safety & Handling
-
Hazards: 4-Bromo-2-(3-fluoro-phenyl)-pyridine is an organobromine compound. It acts as a skin and eye irritant (H315, H319).
-
Specific Concern: Pyridine derivatives can possess unpleasant odors and potential neurotoxicity if inhaled in large quantities.
-
Storage: Store under inert gas (Argon) at 2-8°C. Halogenated pyridines can discolor (darken) upon exposure to light and air due to slow N-oxide formation or dehalogenation.
References
-
Selective Coupling of 2,4-Dihalopyridines
- Lutz, M. R., et al. "Site-Selective Cross-Coupling of 2,4-Dihalopyridines." Journal of Organic Chemistry.
-
Source:
-
mGluR5 Antagonist Chemistry
-
General Pyridine Synthesis
-
Kinase Inhibitor Scaffolds
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
This Application Note and Protocol guide is designed for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(3-fluoro-phenyl)-pyridine . This specific scaffold is a critical intermediate in the synthesis of complex biaryl pyridine pharmacophores, often found in kinase inhibitors and GPCR modulators.
Introduction & Retrosynthetic Context
The substrate 4-Bromo-2-(3-fluoro-phenyl)-pyridine (1) represents a "partially assembled" pyridine scaffold. In the synthetic logic of 2,4-dihalopyridines, the C2 position is significantly more reactive toward oxidative addition due to its proximity to the directing nitrogen atom and lower bond dissociation energy. Therefore, (1) is typically generated by a selective C2-arylation of 2,4-dibromopyridine, leaving the C4-bromide available for a second, distinct cross-coupling event.
Key Challenges with Substrate (1):
-
Catalyst Poisoning: The pyridine nitrogen possesses a lone pair capable of coordinating to the Palladium center (
), forming stable, non-reactive species (quiescent states) that arrest the catalytic cycle. -
Electronic Deactivation: While the 3-fluorophenyl group is electron-withdrawing (inductively), the C4 position is inherently less electrophilic than C2.
-
Steric Environment: The C2-aryl group creates a "pocket" near the nitrogen, which can actually assist by discouraging N-coordination of bulky catalysts, but may hinder the approach of large boronic acids.
Mechanistic Insight & Catalyst Selection
To achieve high turnover numbers (TON), the catalyst system must favor Oxidative Addition (OA) into the C4-Br bond over N-binding .
-
The Solution: Use electron-rich, sterically bulky phosphine ligands.
-
Steric Bulk: Prevents the formation of
resting states and discourages coordination to the pyridine nitrogen. -
Electron Richness: Accelerates the oxidative addition into the less reactive C4-Br bond.
-
Mechanistic Pathway (Diagram)
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive N-coordination pathway.
Figure 1: Catalytic cycle highlighting the critical divergence between productive oxidative addition (favored by bulky ligands) and catalyst poisoning (favored by unhindered ligands).[1]
Experimental Protocols
Method A: The "Workhorse" Protocol (Pd-dppf)
Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.
Rationale: Pd(dppf)Cl2 possesses a large bite angle and sufficient steric bulk to minimize N-coordination while remaining robust against air and moisture.
Reagents:
-
Substrate (1): 1.0 equiv
-
Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge a reaction vial with Substrate (1) (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M K2CO3 solution.
-
Heat the mixture to 90 °C for 4–16 hours.
-
QC Check: Monitor by LCMS. Look for the disappearance of the bromide (M+H: ~329/331) and formation of product.
-
Workup: Dilute with EtOAc, wash with water/brine.[2][3] Dry over MgSO4.[4]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: The "High-Performance" Protocol (Buchwald G4)
Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or if Method A fails.
Rationale: XPhos Pd G4 is a pre-catalyst that generates the highly active monoligated L-Pd(0) species at room temperature. The XPhos ligand is exceptionally bulky, completely shutting down pyridine N-coordination.
Reagents:
-
Substrate (1): 1.0 equiv
-
Boronic Acid: 1.3 equiv
-
Catalyst: XPhos Pd G4 (1 – 2 mol%)
-
Base: K3PO4 (0.5 M aqueous or solid, 3.0 equiv)
-
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Procedure:
-
Charge a vial with Substrate (1), Boronic acid, and K3PO4 (solid).
-
Note: If using XPhos Pd G4, it is stable in air, but for best results, add it last or under inert gas.
-
Evacuate and backfill with Argon (3x).[2]
-
Add degassed THF and Water.
-
Add XPhos Pd G4 (solid) quickly under an Argon stream.
-
Stir at 60 °C (mild heating) or even RT for activated partners.
-
Workup: Standard aqueous extraction. Note that XPhos residues can be lipophilic; a C18 reverse-phase cleanup or scavenging with SiliaMetS® Thiol is recommended for pharmaceutical intermediates.
Optimization & Troubleshooting Matrix
If the standard protocols yield <50%, utilize this screening matrix.
| Observation | Probable Cause | Recommended Adjustment |
| No Reaction (SM Recovery) | Catalyst poisoning or Oxidative Addition failure. | Switch to Method B (XPhos or SPhos). Increase Temp to 110°C in Toluene/DMF. |
| Protodeboronation | Boronic acid instability (common with 2-heteroaryl boronates). | Use Boronic Esters (BPin). Switch base to anhydrous Cs2CO3 or K3PO4. Lower water content.[1][5] |
| Homocoupling (Ar-Ar) | Oxidation of boronic acid by trace O2. | Degas solvents more rigorously (sparge with Ar for 15 mins). |
| Pd Black Precipitation | Catalyst decomposition (ligand dissociation). | Add free ligand (e.g., 1 mol% extra XPhos). Lower temperature. |
Optimization Workflow (Diagram)
Figure 2: Decision tree for optimizing reaction conditions based on LCMS outcomes.
References
-
Selectivity in 2,4-Dihalopyridines: Lutz, M. R., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes."[6] Journal of Organic Chemistry, 2022. Context: Establishes the baseline reactivity where C2 is favored, necessitating the specific sequence to arrive at the C4-bromo substrate.
-
Buchwald Precatalysts (XPhos G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Context: Defines the G3/G4 precatalyst system used in Method B for difficult heteroaryl couplings.
-
Suzuki Coupling of Pyridines (Review): Maluenda, I., & Navarro, O. "Recent developments in the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of heteroaryl halides." Molecules, 2015. Context: Comprehensive review of ligand effects on pyridine coupling efficiency.
-
Application Note on Pyridine Couplings: BenchChem Technical Support. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine." 2025.[2] Context: Provides transferable protocols for 4-bromopyridine derivatives.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of Biaryl Derivatives from 4-Bromo-2-(3-fluoro-phenyl)-pyridine
Strategic Rationale in Drug Discovery
The 4-bromo-2-(3-fluoro-phenyl)-pyridine scaffold is a highly versatile and structurally privileged electrophile in modern medicinal chemistry. The strategic incorporation of a 3-fluorophenyl group provides two critical pharmacological advantages: increased lipophilicity for enhanced cellular membrane permeability, and improved metabolic stability by blocking cytochrome P450-mediated oxidation at the 3-position.
When functionalized at the 4-position via cross-coupling, the resulting biaryl phenylpyridine motifs become essential building blocks for oncology drug development, particularly in the design of kinase inhibitors and protein-protein interaction (PPI) modulators, such as MDM2-p53 inhibitors[1].
Mechanistic Causality: Overcoming Pyridyl Coordination
The Suzuki-Miyaura cross-coupling of bromopyridines presents unique mechanistic hurdles. The Lewis basic nature of the pyridine nitrogen can competitively coordinate to the palladium center. This unintended coordination often leads to catalyst poisoning or the formation of unreactive, off-cycle palladium complexes, severely depressing reaction yields[2].
To circumvent this causality, the architectural choice of the phosphine ligand is paramount. While first-generation catalysts like
Fig 1. Suzuki-Miyaura catalytic cycle for 4-bromo-2-(3-fluoro-phenyl)-pyridine cross-coupling.
Reaction Optimization & Quantitative Data
The following table summarizes the optimization landscape for the cross-coupling between 4-bromo-2-(3-fluoro-phenyl)-pyridine and a standard arylboronic acid (e.g., 4-methoxyphenylboronic acid). The causality behind the optimal conditions (Entry 3) lies in the biphasic solvent system (Dioxane/
| Entry | Catalyst / Ligand | Base | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | Toluene/ | 90 | 12 | 41% | Pyridine coordination poisoned the catalyst; Pd black precipitation observed. | ||
| 2 | DME/ | 90 | 12 | 63% | Standard conditions; moderate conversion, minor protodeboronation detected. | ||
| 3 | Dioxane/ | 100 | 8 | 94% | Bulky ligand prevented poisoning; strong base accelerated transmetalation. |
Experimental Protocol: Self-Validating Workflow
Fig 2. Step-by-step experimental workflow for the synthesis and purification of biaryl derivatives.
Step 1: Reagent Preparation & Degassing (Critical Step)
-
Procedure: In a flame-dried 50 mL Schlenk flask, add 4-bromo-2-(3-fluoro-phenyl)-pyridine (1.0 mmol, 252 mg), the desired arylboronic acid (1.5 mmol), and anhydrous
(3.0 mmol). Add 10 mL of a 4:1 Dioxane/ mixture. -
Causality: A 1.5x stoichiometric excess of boronic acid compensates for any competitive homocoupling or protodeboronation.
is chosen over weaker carbonate bases to rapidly form the reactive boronate complex required for transmetalation[2]. -
Self-Validation: The mixture will initially appear as a heterogeneous suspension. Degas the system via three rigorous freeze-pump-thaw cycles. Validation checkpoint: The complete cessation of bubbling during the final thaw cycle confirms the absolute removal of dissolved oxygen, which is otherwise fatal to the
species.
Step 2: Catalyst Activation & Heating
-
Procedure: Under a positive pressure of high-purity nitrogen, add
(0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%). Seal the flask tightly and heat to 100 °C in a pre-equilibrated oil bath for 8 hours. -
Causality: The 1:4 Palladium-to-Ligand ratio ensures the complete thermodynamic formation of the active
catalytic species, preventing the aggregation of inactive palladium clusters. -
Self-Validation: Upon reaching ~60 °C, the reaction mixture will transition from a dark purple/red (characteristic of
) to a clear, pale yellow/orange solution. This color shift visually validates the successful generation of the active catalyst.
Step 3: Workup & Purification
-
Procedure: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 15 mL). Extract the aqueous layer once with EtOAc (10 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). Validation is confirmed by the complete disappearance of the starting bromide spot (
) and the appearance of a new, highly UV-active product spot ( ) exhibiting bright blue fluorescence under 254 nm light. Purify the crude residue via silica gel flash column chromatography.
Downstream Applications: Targeting the MDM2-p53 Pathway
Biaryl derivatives containing the phenylpyridine motif are heavily utilized in the design of broad-spectrum anticancer therapeutics[1]. Specifically, these scaffolds act as highly potent, competitive inhibitors of the MDM2-p53 protein-protein interaction.
By mimicking the crucial binding residues of the p53 tumor suppressor protein, the synthesized biaryl compound docks into the deep hydrophobic cleft of the MDM2 E3 ubiquitin ligase. This blockade prevents the ubiquitination and subsequent proteasomal degradation of p53. Consequently, p53 levels accumulate, restoring its transcriptional activity and triggering cell cycle arrest and apoptosis in malignant tumor cells[1].
Fig 3. Mechanism of action for biaryl derivatives inhibiting the MDM2-p53 signaling pathway.
References
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. National Center for Biotechnology Information (PMC). 1
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information (PMC). 2
Sources
Application Note: High-Efficiency Buchwald-Hartwig Amination of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
Strategic Analysis & Mechanistic Insight
Substrate Assessment
The target substrate, 4-Bromo-2-(3-fluoro-phenyl)-pyridine , presents a unique set of electronic and steric features that distinguish it from standard aryl bromides:
-
Electronic Activation: The pyridine ring is electron-deficient, making the C4-Br bond highly activated toward oxidative addition [1]. The 3-fluorophenyl substituent at the C2 position exerts a mild inductive withdrawing effect (
), further stabilizing the anionic character of the transition state during oxidative addition. -
Catalyst Poisoning Risk: Pyridine nitrogens are potent
-donors capable of displacing phosphine ligands and forming unreactive Pd-pyridine complexes (catalyst arrest). However, the 2-aryl substituent provides a critical "steric shield," significantly reducing the propensity of the pyridine nitrogen to bind to the palladium center compared to unsubstituted pyridines [2]. -
Regioselectivity: The C4 position is significantly more electrophilic than the C2 or C3 positions, ensuring high regiocontrol without the need for blocking groups.
Ligand Selection Logic
Success in this transformation relies on balancing the rate of oxidative addition with the rate of reductive elimination.
-
Primary Recommendation (BrettPhos/RuPhos): For this substrate, bulky dialkylbiaryl phosphines (Buchwald Ligands) are superior. They form monoligated Pd(0) species that are highly active.[1][2]
-
Secondary Recommendation (Xantphos/BINAP): If Buchwald precatalysts are unavailable, bidentate ligands like Xantphos are robust alternatives. Their wide bite angle (~111°) favors reductive elimination, crucial for electron-deficient pyridines [4].
Standardized Experimental Protocol
Reagents & Stoichiometry (1.0 mmol Scale)
| Component | Role | Equivalents | Amount |
| Substrate | Electrophile | 1.0 equiv | 329 mg |
| Amine | Nucleophile | 1.2 equiv | Var. |
| Pd(OAc)₂ | Catalyst Precursor | 2 mol% | 4.5 mg |
| BrettPhos | Ligand | 4 mol% | 21.5 mg |
| NaOtBu | Base | 1.4 equiv | 135 mg |
| 1,4-Dioxane | Solvent | 0.2 M | 5.0 mL |
Note: For highest reproducibility, use BrettPhos Pd G3 Precatalyst (2 mol%) instead of mixing Pd(OAc)₂/Ligand in situ. This eliminates induction periods and ensures correct active species formation.
Step-by-Step Methodology
Phase 1: Inert Setup
-
Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon (or Nitrogen).[4]
-
Charge the vessel with 4-Bromo-2-(3-fluoro-phenyl)-pyridine (1.0 equiv), NaOtBu (1.4 equiv), and the Pd Precatalyst (or Pd source + Ligand).
-
Critical: If the amine is a solid, add it now. If liquid, add in Phase 2.
-
-
Cap the vessel with a septum and cycle vacuum/Argon three times to remove O₂.
Phase 2: Solvation & Activation 4. Add anhydrous 1,4-Dioxane (degassed) via syringe. 5. If the amine is liquid, add it now via microsyringe. 6. Self-Validation Check: The solution should turn from pale yellow to a distinct orange/red/brown upon heating, indicating active catalyst formation.
Phase 3: Reaction & Monitoring 7. Heat the mixture to 100 °C in a pre-heated oil bath or heating block. 8. Stir vigorously (800+ rpm) to ensure base suspension. 9. TLC Monitoring (2 hours):
- Eluent: 30% EtOAc in Hexanes.
- Diagnostic: The starting bromide (UV active) should disappear. The product usually fluoresces blue/green under 254/365 nm UV due to the extended conjugation of the aminopyridine.
Phase 4: Workup 10. Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black. 11. Wash the filtrate with Water (10 mL) followed by Brine (10 mL). 12. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify via Flash Column Chromatography (SiO₂).
Optimization & Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Inactive Pd | Switch to Pd-G3-BrettPhos precatalyst. Ensure solvent is strictly anhydrous/degassed.[4] |
| Hydrodehalogenation (Product is Py-H) | Switch solvent to Toluene . Reduce temperature to 80°C. Ensure amine is not in large excess. | |
| Base Sensitive Substrate | Decomposition of functional groups | Replace NaOtBu with Cs₂CO₃ (2.0 equiv) or K₃PO₄ . Increase temp to 110°C and time to 12-16h. |
| Stalled Reaction | Product Inhibition | Add 2 mol% additional catalyst after 4 hours. Switch to tBuBrettPhos for amides/anilines. |
Visualization of Workflows & Mechanisms
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination of 4-bromopyridines.
Catalytic Cycle (Pyridine Specific)
Caption: Simplified catalytic cycle highlighting the oxidative addition of the aryl bromide.
References
-
BenchChem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Retrieved from
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Entegris. Buchwald Ligands Review. Retrieved from
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8] Reaction intermediates and structure-activity relationships.[8] Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.[9] Synthetic Page 638. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. entegris.com [entegris.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Application Note: Regioselective Lithiation and Functionalization of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
This Application Note is structured to provide a high-level, technical guide for the regioselective functionalization of 4-Bromo-2-(3-fluoro-phenyl)-pyridine. It prioritizes experimental logic, mechanistic insight, and reproducibility.
Abstract & Strategic Overview
The scaffold 4-Bromo-2-(3-fluoro-phenyl)-pyridine represents a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. The presence of the electron-withdrawing 3-fluorophenyl group at the C2 position and a reactive bromine handle at the C4 position creates a unique electronic environment.
This protocol details the Halogen-Lithium Exchange (Li-Br exchange) at the C4 position. While the 3-fluorophenyl ring possesses acidic protons prone to Directed Ortho Metalation (DoM), kinetic control at low temperatures favors the rapid exchange of the C4-bromine bond. This guide provides the methodology to exclusively generate the C4-lithio species and trap it with diverse electrophiles, avoiding common pitfalls such as ring isomerization ("Halogen Dance") or competitive deprotonation.
Chemical Logic and Mechanism
Success in this transformation relies on exploiting the kinetic difference between Li-Br exchange and deprotonation.
-
Primary Pathway (Desired): Reaction with
-Butyllithium ( -BuLi) at -78°C effects a rapid Li-Br exchange to generate the 4-lithiopyridine intermediate. This species is nucleophilic and can be trapped by aldehydes, ketones, borates, or silanes. -
Competing Pathway (Undesired):
-
DoM (Directed Ortho Metalation): The fluorine atom on the phenyl ring can direct lithiation to the position ortho to itself. However, this proton transfer is kinetically slower than the Li-Br exchange at -78°C.
-
Halogen Dance: If the reaction mixture warms above -50°C before quenching, the C4-lithio species may isomerize to the thermodynamically more stable C3-position (stabilized by the adjacent nitrogen lone pair or other substituents), a phenomenon known as the Halogen Dance.
-
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway highlighting the kinetic preference for C4-lithiation and the risks of thermal isomerization.
Experimental Protocol
Reagents and Equipment[1][2][3]
-
Substrate: 4-Bromo-2-(3-fluoro-phenyl)-pyridine (>98% purity).
-
Reagent:
-Butyllithium (1.6 M or 2.5 M in hexanes). Critical: Titrate before use (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid) to ensure accurate stoichiometry. -
Solvent: Anhydrous THF (distilled over Na/benzophenone or from a solvent purification system). Water content must be <50 ppm.
-
Vessel: Flame-dried 3-neck round-bottom flask equipped with a nitrogen/argon inlet, temperature probe, and rubber septum.
Step-by-Step Methodology
Step 1: System Preparation
-
Assemble the glassware under an inert atmosphere (Nitrogen or Argon).[1]
-
Charge the flask with 4-Bromo-2-(3-fluoro-phenyl)-pyridine (1.0 equiv).
-
Add Anhydrous THF to achieve a concentration of 0.1 M to 0.2 M.
-
Note: Higher concentrations may lead to aggregation; lower concentrations improve selectivity but reduce throughput.
-
Step 2: Cryogenic Cooling
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Allow the internal temperature to equilibrate for at least 15 minutes.
-
Checkpoint: Ensure the internal temperature is stable at -78°C.
-
Step 3: Lithiation (Li-Br Exchange)
-
Add
-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes.-
Rate: Maintain internal temperature below -70°C during addition.
-
-
Stir the resulting deep red/orange solution at -78°C for 30–45 minutes .
-
Caution: Do not extend this time beyond 60 minutes to minimize the risk of isomerization or DoM on the phenyl ring.
-
Step 4: Electrophile Trapping
-
Dissolve the Electrophile (1.2–1.5 equiv) in a minimal amount of anhydrous THF (if solid) or add neat (if liquid).
-
Add the electrophile solution dropwise to the lithio-intermediate at -78°C.
-
Stir at -78°C for 30 minutes.
Step 5: Warming and Quench
-
Remove the cooling bath and allow the reaction to warm slowly to 0°C or Room Temperature (depending on electrophile reactivity).
-
Quench by adding saturated aqueous Ammonium Chloride (
) or Water.[1][2] -
Extract with Ethyl Acetate (EtOAc) or DCM.
Workflow Diagram
Figure 2: Operational workflow for the batch lithiation process.
Expected Results & Data Interpretation
The following table summarizes expected outcomes with common electrophiles based on the reactivity of 4-lithiopyridines [1, 2].
| Electrophile Class | Specific Reagent | Product Type | Expected Yield | Notes |
| Aldehydes | Benzaldehyde | Secondary Alcohol | 75–85% | Very rapid reaction; high fidelity. |
| Formamides | DMF | Aldehyde (-CHO) | 60–75% | Requires acidic hydrolysis during workup. |
| Borates | Triisopropyl borate | Boronic Acid | 65–80% | Critical for Suzuki coupling downstream. |
| Halogens | Iodine ( | 4-Iodo-pyridine | 80–90% | Useful for modifying halogen reactivity. |
| Ketones | Acetone | Tertiary Alcohol | 70–80% | Steric bulk of the lithio-species is rarely an issue here. |
Analytical Validation:
-
1H NMR: Look for the disappearance of the C4-H signal (if protonated side product forms) or the shift in the C3/C5 protons due to the new functional group.
-
HPLC/MS: Confirm mass shift. Watch for des-bromo byproduct (proton quenched) which indicates moisture contamination or incomplete trapping.
Troubleshooting & Optimization
Low Yield / Protonated Starting Material
-
Cause: Moisture in solvent or atmosphere.
-
Solution: Redistill THF or use a fresh molecular sieve column. Ensure
-BuLi titer is accurate. -
Alternative: If the protonated product (des-bromo) is observed despite dry conditions, the lithio-species may be abstracting a proton from the THF (rare at -78°C) or the 3-fluorophenyl ring (intermolecular proton transfer). Increase the electrophile equivalents or reduce the lithiation time to 20 minutes.
Regioisomer Contamination
-
Cause: "Halogen Dance" or DoM.
-
Observation: Functionalization occurs at C3 or on the phenyl ring.
-
Solution: Strictly maintain temperature below -70°C. Do not allow the reaction to warm before electrophile addition. If DoM is suspected (functionalization on the phenyl ring), ensure the Li-Br exchange is complete before any warming occurs, as the kinetic product is the C4-lithio species.
Safety Considerations[1][4]
-
Pyrophoric Reagents:
-BuLi is pyrophoric.[1] Use long needles and syringe techniques to avoid air exposure. -
Exotherm: The quenching step can be exothermic. Add NH4Cl solution slowly.[1]
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[3] Link
-
Gribble, G. W., & Li, J. J. (2012). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.[4] (Context on coupling 4-functionalized pyridines). Link
-
Parham, W. E., & Piccirilli, R. M. (1977). Halogen-Lithium Exchange in Bromopyridines. Journal of Organic Chemistry, 42(2), 257-260. (Foundational work on low-temp lithiation of bromopyridines). Link
-
Bao, X., et al. (2018).[5] n-Butyllithium Catalyzed Selective Hydroboration. Journal of Organic Chemistry, 83, 10677-10683.[5] (Modern context on n-BuLi reactivity). Link
-
Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 5. n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones [organic-chemistry.org]
Application Note: Synthesis of High-Efficiency Blue/Green Phosphorescent OLED Emitters Using 4-Bromo-2-(3-fluoro-phenyl)-pyridine
Executive Summary
This guide details the strategic application of 4-Bromo-2-(3-fluoro-phenyl)-pyridine (CAS: 660393-72-6) as a core scaffold in the synthesis of phosphorescent Organic Light-Emitting Diode (PhOLED) materials.
The compound serves a dual purpose:
-
Electronic Tuning: The fluorine atom at the meta-position of the phenyl ring (relative to the pyridine bond) inductively stabilizes the HOMO energy level, facilitating a blue-shift in the emission spectrum compared to non-fluorinated analogues.
-
Structural Versatility: The bromine atom at the 4-position of the pyridine ring acts as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing for the attachment of dendrons or transport moieties to improve solubility and charge mobility without disrupting the primary triplet state.
Material Profile & Safety
| Property | Specification |
| Chemical Name | 4-Bromo-2-(3-fluorophenyl)pyridine |
| CAS Number | 660393-72-6 |
| Molecular Formula | C₁₁H₇BrFN |
| Molecular Weight | 252.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity Requirement | >99.5% (HPLC) for OLED synthesis; sublimed grade preferred |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
Safety Precaution: Handle in a fume hood. Brominated pyridines can be skin irritants. Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
Strategic Synthesis Architecture
The following diagram illustrates the workflow for converting the raw intermediate into a functional Heteroleptic Iridium(III) Complex, the active emitting species in a PhOLED device.
Figure 1: Synthetic pathway from brominated precursor to functional Iridium emitter.
Detailed Experimental Protocols
Protocol A: Ligand Extension via Suzuki-Miyaura Coupling
Objective: To replace the bromine atom with a carbazole or aryl group, enhancing thermal stability and hole-transport properties.
Reagents:
-
4-Bromo-2-(3-fluoro-phenyl)-pyridine (1.0 eq)
-
4-(9H-Carbazol-9-yl)phenylboronic acid (1.1 eq)
-
Pd(dppf)Cl₂ (0.03 eq) - Chosen for stability against deborylation.
-
K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Degassing: Charge a 3-neck round-bottom flask with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 90°C for 12–16 hours under Argon flow. Monitor by TLC (eluent: Hexane/Ethyl Acetate 5:1).
-
Work-up: Cool to room temperature. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Flash column chromatography on silica gel.
-
Note: The fluorine atom slightly increases polarity; adjust gradient accordingly.
-
Protocol B: Synthesis of Chloro-Bridged Iridium Dimer
Objective: To form the intermediate species [(C^N)₂Ir(µ-Cl)]₂ via cyclometalation.
Reagents:
-
Ligand (from Protocol A) (2.2 eq)
-
IrCl₃[3] · nH₂O (1.0 eq)
-
Solvent: 2-Ethoxyethanol / Water (3:1 ratio)
Procedure:
-
Mixing: Dissolve ligand and Iridium chloride in the solvent mixture in a round-bottom flask.
-
Reflux: Heat to 110°C (reflux) for 24 hours under Nitrogen.
-
Observation: The solution will transition from dark brown/red to a yellow/orange precipitate.
-
-
Isolation: Cool to room temperature. Add water to precipitate the dimer fully.
-
Filtration: Filter the solid, wash copiously with water (to remove unreacted IrCl₃) and then with cold methanol (to remove unreacted ligand).
-
Drying: Vacuum dry at 60°C. Do not purify further; use directly in Step C.
Protocol C: Synthesis of Heteroleptic Ir(III) Complex
Objective: To cleave the dimer with an ancillary ligand (e.g., acetylacetone) to create the neutral, emissive complex.
Reagents:
-
Chloro-bridged Dimer (1.0 eq)[3]
-
Acetylacetone (acac) (2.5 eq)
-
Na₂CO₃ (10.0 eq)
-
Solvent: 2-Ethoxyethanol
Procedure:
-
Reaction: Suspend the dimer, acetylacetone, and base in 2-ethoxyethanol.
-
Heating: Heat to 100°C for 12 hours under Nitrogen.
-
Work-up: Cool to room temperature. The product may precipitate. If not, add water.[4]
-
Purification (Critical):
Characterization & Validation
To ensure the material is suitable for OLED devices, validate against these criteria:
| Technique | Parameter | Expected Outcome |
| ¹H NMR | Purity | Sharp peaks; integration matches structure. Look for the disappearance of the NH proton (if carbazole used) and distinct splitting of the fluorinated phenyl ring. |
| ¹⁹F NMR | Identity | Single distinct peak (approx -110 to -115 ppm) confirming the presence of the fluorine substituent. |
| PL Spectroscopy | Emission | λ_max approx. 465–485 nm (Sky Blue to Green). The 3-F substitution typically blue-shifts emission by ~10-20 nm vs. non-fluorinated analog. |
| CV | HOMO/LUMO | Fluorine stabilization should lower HOMO level (deeper oxidation potential), improving stability against oxidative degradation. |
Troubleshooting Guide
-
Problem: Low yield in Suzuki Coupling.
-
Problem: Dimer formation is incomplete (dark solution remains).
-
Problem: Emission is red-shifted compared to target.
References
-
Sigma-Aldrich. 4-Bromo-2-fluoro-3-formylpyridine Product Page.[8] (Analogous structure data). Link
-
BLD Pharm. 4-Bromo-2-(3-fluorophenyl)pyridine Product Specifications.Link
-
Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 2001. (Foundational Nonoyama protocol). Link
-
You, Y., & Park, S. Y. "Inter-ligand energy transfer and its application to color tuning in phosphorescent iridium(III) complexes." Dalton Transactions, 2009. (Discusses fluorine effect on color tuning). Link
-
BenchChem. Application Notes for Bromo-Diazafluorene Derivatives. (General Suzuki coupling protocols for OLED intermediates). Link
Sources
- 1. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-2-fluoro-3-formylpyridine 128071-77-2 [sigmaaldrich.com]
Preparation of iridium complexes with 4-Bromo-2-(3-fluoro-phenyl)-pyridine ligands
Application Note: Synthesis and Characterization of Iridium(III) Complexes Bearing 4-Bromo-2-(3-fluorophenyl)pyridine Ligands
Executive Summary
Cyclometalated iridium(III) complexes are cornerstone materials in the development of phosphorescent organic light-emitting diodes (OLEDs) and highly efficient photoredox catalysts. The incorporation of the uniquely functionalized ligand, 4-bromo-2-(3-fluorophenyl)pyridine, offers dual strategic advantages: the fluorine atom modulates the electronic structure to blue-shift the emission spectrum, while the bromine atom provides a robust synthetic handle for late-stage functionalization. This application note details the mechanistic rationale and field-proven, step-by-step protocols for synthesizing these advanced Ir(III) complexes.
Strategic Rationale & Mechanistic Insights
The synthesis of bis-cyclometalated Ir(III) complexes universally proceeds via a two-step pathway: the formation of a chloro-bridged dimer followed by base-promoted cleavage with an ancillary ligand[1].
1.1. The Role of the Ligand
The ligand 4-bromo-2-(3-fluorophenyl)pyridine (
1.2. Solvent and Temperature Causality in Dimerization
The standard Nonoyama protocol utilizes a 3:1 (v/v) mixture of 2-ethoxyethanol and water[2]. The choice of 2-ethoxyethanol (b.p. 135 °C) provides the necessary thermal energy to overcome the high activation barrier of the C-H bond oxidative addition. The inclusion of water is not merely for solubility; it is mechanistically critical. Water hydrates the
1.3. Dimer Cleavage Dynamics
The resulting dimer,
Experimental Protocols
Protocol A: Synthesis of the Chloro-Bridged Dimer
This procedure outlines the generation of the intermediate dimer.
Materials:
-
Iridium(III) chloride hydrate (
): 1.0 eq (e.g., 1.0 mmol) -
4-Bromo-2-(3-fluorophenyl)pyridine: 2.2 eq (2.2 mmol)
-
2-Ethoxyethanol / Deionized Water (3:1 v/v): 20 mL per mmol of Ir.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve
in the 2-ethoxyethanol/water mixture. Stir for 10 minutes at room temperature until the solution becomes a dark, homogeneous brown. -
Ligand Addition: Add the 4-bromo-2-(3-fluorophenyl)pyridine ligand to the mixture.
-
Degassing: Purge the reaction flask with inert gas (
or Argon) for 15 minutes to prevent oxidative degradation of the ligand at high temperatures. -
Reflux: Attach a reflux condenser and heat the mixture to 110–120 °C in an oil bath for 15–24 hours.
-
Causality Check: The reaction must be kept strictly at reflux to ensure complete C-H activation.
-
-
Self-Validation & Workup: As the reaction proceeds, a brightly colored (typically yellow or yellow-green) precipitate will form. This precipitation drives the reaction forward by removing the product from the equilibrium.
-
Isolation: Cool the mixture to room temperature. Add 15 mL of deionized water to maximize precipitation.
-
Filtration: Filter the slurry through a Büchner funnel. Wash the solid sequentially with water (to remove unreacted
and salts), ethanol, and hexane (to remove unreacted ligand). -
Drying: Dry the solid in a vacuum oven at 60 °C overnight.
Protocol B: Synthesis of the Heteroleptic Complex
Materials:
-
Dimer from Protocol A: 1.0 eq (e.g., 0.1 mmol)
-
Acetylacetone (acac): 2.5 eq (0.25 mmol)
-
Sodium carbonate (
): 10 eq (1.0 mmol) -
2-Ethoxyethanol: 10 mL
Step-by-Step Methodology:
-
Reaction Setup: Suspend the dimer, acac, and
in 2-ethoxyethanol in a 25 mL round-bottom flask. -
Degassing: Purge with
for 10 minutes. -
Heating: Heat the mixture to 100 °C for 12–15 hours[2].
-
Causality Check: The base (
) is essential to deprotonate the acac, allowing it to act as a bidentate chelator.
-
-
Self-Validation: The suspension will gradually dissolve and turn into a clear, luminescent solution (usually yellow/orange) as the insoluble dimer is converted into the soluble monomeric complex.
-
Workup: Cool to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous
. -
Isolation: Concentrate the DCM solution and precipitate the final complex by adding cold hexane. Filter and dry.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Temp (°C) | Time (h) | Solvent System | Expected Yield |
| 1 | Dimerization ( | 110–120 | 15–24 | 2-Ethoxyethanol / | 70–85% |
| 2 | Cleavage ( | 100 | 12–15 | 2-Ethoxyethanol | 80–90% |
Table 2: Predictive Properties of
| Property | Expected Value / Behavior | Analytical Method |
| Physical State | Yellow/Orange Powder | Visual Inspection |
| Solubility | Soluble in DCM, Chloroform, THF | Solubility Test |
| Emission | ~490–510 nm (Blue-Green) | Photoluminescence Spectroscopy |
| Structural Confirmation | Downfield shift of Pyridine protons |
Visualizations
Fig 1: Two-step synthetic workflow for the preparation of the Ir(III) heteroleptic complex.
Fig 2: Mechanistic pathway of the cyclometalation process during dimer formation.
References
-
Solid-state mechanochemistry for the rapid and efficient synthesis of tris-cyclometalated iridium(iii) complexes Source: RSC Publishing URL:[Link]
-
Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes Source: Inorganic Chemistry - ACS Publications URL:[Link]
-
Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors of Phosphorescent Materials Source: Inorganic Chemistry - ACS Publications URL:[Link]
Sources
Application Note: Strategic C-H Activation of 4-Bromo-2-(3-fluoro-phenyl)-pyridine for Accelerated Drug Discovery
Abstract
This guide provides a comprehensive overview of transition-metal-catalyzed C-H activation methodologies specifically tailored for the functionalization of 4-Bromo-2-(3-fluoro-phenyl)-pyridine. This substrate is of significant interest in medicinal chemistry, combining a directing pyridine group, a synthetically versatile bromine handle, and a metabolically robust fluorinated phenyl ring. We present detailed, field-tested protocols for palladium- and rhodium-catalyzed C-H activation reactions, explain the mechanistic rationale behind component selection, and offer strategic guidance on leveraging the substrate's orthogonal reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to employ modern synthetic techniques for the efficient construction of complex molecular architectures.
Introduction: The Strategic Value of 2-Arylpyridines
Transition metal-catalyzed C-H activation has emerged as a transformative technology in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This approach circumvents the need for pre-functionalized starting materials, offering a more atom- and step-economical pathway to novel compounds.[1] The 2-arylpyridine scaffold is a privileged motif in this field, as the pyridine nitrogen atom acts as an effective directing group, guiding the metal catalyst to regioselectively activate the ortho-C-H bonds of the phenyl ring.[1][2]
The specific substrate, 4-Bromo-2-(3-fluoro-phenyl)-pyridine, presents a trifecta of strategic advantages:
-
Directing Group: The pyridine nitrogen reliably directs functionalization to the C-2' and C-6' positions of the phenyl ring.
-
Orthogonal Handle: The C4-bromo substituent offers a distinct reactive site for traditional cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for sequential and controlled molecular elaboration.
-
Pharmacological Relevance: The 3-fluorophenyl group is a common feature in bioactive molecules, often introduced to enhance metabolic stability or modulate binding interactions.
This guide will detail robust protocols for the C-H functionalization of this valuable substrate, enabling rapid diversification and the generation of compound libraries for drug discovery programs.
Mechanistic Cornerstone: Pyridine-Directed C-H Activation
The efficacy of the protocols described herein relies on a well-established mechanistic pathway known as chelation-assisted C-H activation.[2] The pyridine nitrogen coordinates to the electrophilic metal center (e.g., Pd(II) or Rh(III)), forming a stable five-membered cyclometalated intermediate.[2][3] This pre-coordination brings the metal catalyst into close proximity to the ortho-C-H bonds of the phenyl ring, dramatically lowering the activation energy for C-H bond cleavage.
The most widely accepted mechanism for the C-H cleavage step is the Concerted Metalation-Deprotonation (CMD) pathway. In this step, an external base assists in the removal of the proton simultaneously with the metal-carbon bond formation.
Figure 1: Generalized catalytic cycle for Palladium-catalyzed pyridine-directed C-H activation.
Protocol 1: Palladium-Catalyzed ortho-C-H Arylation
This protocol describes the direct coupling of the ortho-C-H bond of 4-Bromo-2-(3-fluoro-phenyl)-pyridine with an arylating agent. Aryltrimethoxysilanes are chosen as the coupling partner due to their stability, low toxicity, and favorable reaction kinetics.[4][5]
Rationale for Reagent Selection
-
Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common, robust, and reliable precatalyst for C-H activation.[3] It readily forms the active catalytic species in situ.
-
Oxidant (Benzoquinone, BQ): The catalytic cycle often involves a Pd(0) species which must be re-oxidized to the active Pd(II) state. BQ is an effective terminal oxidant for this purpose.[3][4]
-
Additive (AgF): Silver(I) fluoride serves a dual role. It acts as a co-oxidant with BQ and as a fluoride source to activate the aryltrimethoxysilane coupling partner, facilitating the crucial transmetalation step.[3][4][5]
-
Solvent (1,4-Dioxane): This solvent is chosen for its ability to dissolve the various organic and inorganic components of the reaction mixture and its stability at the required reaction temperatures.[4]
Detailed Experimental Protocol
Figure 2: Step-by-step workflow for the Pd-catalyzed ortho-arylation protocol.
Step-by-Step Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-(3-fluoro-phenyl)-pyridine (1.0 equiv), the desired aryltrimethoxysilane (1.5 equiv), Pd(OAc)₂ (0.05 equiv), AgF (2.0 equiv), and benzoquinone (1.5 equiv).
-
Seal the vial with a crimp cap and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (to achieve a 0.2 M concentration of the limiting reagent) via syringe.
-
Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired ortho-arylated product.
Expected Results & Data
The reaction is expected to yield the mono-arylated product at one of the ortho positions of the 3-fluorophenyl ring.
| Parameter | Condition | Rationale / Reference |
| Catalyst | Pd(OAc)₂ (5 mol%) | Standard loading for efficient turnover.[3] |
| Substrate | 4-Bromo-2-(3-fluoro-phenyl)-pyridine | Limiting reagent (1.0 equiv). |
| Coupling Partner | Aryltrimethoxysilane (1.5 equiv) | Slight excess to drive reaction to completion.[4] |
| Oxidant | Benzoquinone (1.5 equiv) | Stoichiometric oxidant required for catalyst regeneration.[4] |
| Additive | AgF (2.0 equiv) | Activates silane and acts as co-oxidant.[3][5] |
| Solvent | 1,4-Dioxane (0.2 M) | Aprotic solvent suitable for high temperatures.[4] |
| Temperature | 110 °C | Sufficient thermal energy to promote C-H activation. |
| Typical Yield | 50-75% | Varies based on the electronic properties of the silane. |
Protocol 2: Rhodium-Catalyzed ortho-C-H Alkenylation
This protocol details the coupling of the substrate with terminal alkenes, a reaction efficiently catalyzed by Rhodium(I) complexes.[6][7] This transformation is valuable for introducing vinyl groups, which can serve as versatile handles for further synthetic manipulations.
Rationale for Reagent Selection
-
Catalyst ([RhCl(cod)]₂ / dppp): A combination of a Rh(I) precursor and a bidentate phosphine ligand like 1,3-Bis(diphenylphosphino)propane (dppp) forms a highly active catalyst for this transformation. The ligand stabilizes the rhodium center and modulates its reactivity.
-
Alkene: Terminal alkenes such as styrenes or acrylates are common coupling partners. An excess is used to ensure high conversion of the starting material.
-
Solvent (Toluene): A high-boiling, non-coordinating solvent is ideal for this reaction, which often requires elevated temperatures.[8]
Detailed Experimental Protocol
-
In a glovebox, add [RhCl(cod)]₂ (2.5 mol%) and dppp (5.5 mol%) to an oven-dried Schlenk tube equipped with a stir bar.
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add 4-Bromo-2-(3-fluoro-phenyl)-pyridine (1.0 equiv) and the terminal alkene (3.0 equiv).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 130 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate in vacuo.
-
Purify the crude residue directly by flash column chromatography to isolate the ortho-alkenylated product.
Expected Results & Data
This method typically provides the mono-alkenylated product with high regioselectivity for the ortho-position due to the strong directing effect of the pyridine.[6][7]
| Parameter | Condition | Rationale / Reference |
| Catalyst | [RhCl(cod)]₂ (2.5 mol%) / dppp (5.5 mol%) | Forms a robust and active Rh(I) catalytic system. |
| Substrate | 4-Bromo-2-(3-fluoro-phenyl)-pyridine | Limiting reagent (1.0 equiv). |
| Coupling Partner | Terminal Alkene (3.0 equiv) | Large excess pushes equilibrium towards product.[6] |
| Solvent | Toluene (0.2 M) | High-boiling, inert solvent.[8] |
| Temperature | 130 °C | Required for efficient C-H activation and catalytic turnover. |
| Typical Yield | 60-85% | Dependent on the specific alkene used. |
Strategic Selectivity: C-H Activation vs. C-Br Cross-Coupling
A key strategic consideration when working with 4-Bromo-2-(3-fluoro-phenyl)-pyridine is the choice between functionalizing the ortho-C-H bond or the C4-Br bond. These two sites offer orthogonal reactivity, which can be exploited for complex molecule synthesis.
-
C-H Activation Conditions: Typically require a directing group (the pyridine) and a specific transition metal catalyst (e.g., Pd(II), Rh(III), Rh(I)) that favors the formation of a cyclometalated intermediate. These reactions are often performed under oxidative conditions or at high temperatures.
-
C-Br Cross-Coupling (e.g., Suzuki) Conditions: Typically employ a Pd(0) catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃). The mechanism proceeds via oxidative addition of the Pd(0) into the C-Br bond, which is kinetically more favorable under these conditions than C-H activation.
This orthogonality allows for a divergent synthetic strategy from a common intermediate.
Figure 3: Decision workflow for orthogonal functionalization of the substrate.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent- Presence of oxygen/moisture | - Use fresh catalyst and anhydrous, degassed solvents.- Increase reaction temperature by 10-20 °C.- Ensure the reaction is set up under an inert atmosphere (Argon or N₂). |
| Formation of Side Products | - Homocoupling of coupling partner- Double C-H activation- Reaction at the bromo-position | - Adjust stoichiometry; decrease the amount of coupling partner.- Lower the reaction temperature or shorten the reaction time.- For C-H activation, ensure Pd(0) is not the dominant species; verify oxidant efficacy. |
| Poor Regioselectivity | - Steric hindrance from substrate- Electronic effects overriding directing group | - This is less common for ortho-C-H activation of 2-phenylpyridine.[1] Confirm product structure by 2D NMR.- Consider an alternative directing group strategy if necessary. |
Conclusion
4-Bromo-2-(3-fluoro-phenyl)-pyridine is a highly versatile building block for modern organic synthesis and drug discovery. The protocols and strategies outlined in this application note demonstrate how pyridine-directed C-H activation can be effectively employed for its rapid and regioselective functionalization. By leveraging the orthogonal reactivity of the C-H and C-Br bonds, chemists can access a wide array of complex, functionalized molecules from a single, readily available precursor. The methodologies presented are robust, mechanistically understood, and scalable, providing a powerful toolkit for accelerating discovery chemistry programs.
References
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.
- C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism.
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination
- Pd(II) catalyzed regioselective ortho arylation of 2-arylpyridines, 1-phenyl-1H-pyrazoles, and N-pyridinylcarbazoles with diaryliodonium salts. Semantic Scholar.
- Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Organic & Biomolecular Chemistry (RSC Publishing).
- Pd catalyzed the C–H alkylation reaction of 2-phenylpyridine.
- Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature.
- Mechanistic Insights into Light-Mediated C–H Functionaliz
- Regioselective alkylation of 2-phenylpyridines with terminal alkenes via C–H bond activation by a rhodium catalyst. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Mechanism of Direct C−H Arylation of Pyridine via a Transient Activator Str
- Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C–H Activation. Journal of the American Chemical Society.
- Rhodium catalyzed chelation-assisted C-H bond functionaliz
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
- Palladium-catalyzed direct ortho C-H arylation of 2-arylpyridine derivatives with aryltrimethoxysilane. PubMed.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions. PMC.
- What are the applications and synthesis of 4-Bromo-2-fluoropyridine?. Guidechem.
- Rhodium(I)-catalyzed ortho-alkenylation of 2-phenylpyridines with alkynes. ElectronicsAndBooks.
- Palladium-Catalyzed Direct Ortho C–H Arylation of 2-Arylpyridine Derivatives with Aryltrimethoxysilane.
- Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfon
- The C−H arylation of various arylpyridines with arylsilanes. [a] Reaction conditions.
- Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship.org.
- ChemInform Abstract: Rhodium-Catalyzed Regioselective Alkylation of the Phenyl Ring of 2- Phenylpyridines with Olefins..
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed direct ortho C-H arylation of 2-arylpyridine derivatives with aryltrimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective alkylation of 2-phenylpyridines with terminal alkenes via C–H bond activation by a rhodium catalyst - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Application Note: Scalable Synthesis Routes for 4-Bromo-2-(3-fluorophenyl)pyridine Intermediates
Executive Summary The biaryl structural motif, particularly functionalized phenylpyridines, is ubiquitous in modern pharmacophores, serving as core scaffolds for kinase inhibitors and GPCR ligands. The synthesis of 4-bromo-2-(3-fluorophenyl)pyridine relies on the highly regioselective Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine with 3-fluorophenylboronic acid. This application note details the mechanistic rationale, catalyst speciation control, and a self-validating, scalable protocol designed to maximize C2-selectivity while suppressing C4-activation and di-arylation.
Mechanistic Rationale: Exploiting Innate Electrophilicity vs. Catalyst Speciation
In polyhalogenated heteroarenes, the site of oxidative addition by palladium is dictated by a competition between the innate electronic bias of the substrate and the steric/nuclearity properties of the catalyst [1].
For 2,4-dibromopyridine, the C2–Br bond is significantly more electrophilic than the C4–Br bond. The inductive electron-withdrawing effect of the adjacent pyridine nitrogen lowers the LUMO energy of the C2 position, making it the kinetically favored site for oxidative addition by electron-rich, mononuclear Pd(0) species (e.g., Pd(PPh3)4).
However, recent studies have demonstrated that catalyst speciation can completely override this innate selectivity [2]. When the ratio of phosphine ligand to palladium drops below 3:1, or when ligand-free conditions are employed, palladium tends to aggregate into multinuclear clusters or nanoparticles. These bulky, higher-order Pd species face significant steric repulsion from the pyridine nitrogen lone pair and the adjacent C3 proton, forcing the oxidative addition to occur at the less sterically encumbered C4 position [3]. Therefore, to successfully synthesize the C2-coupled intermediate, strict maintenance of mononuclear Pd(0) speciation is the most critical parameter .
Quantitative Selectivity Data
The following table summarizes the causal relationship between palladium speciation, ligand stoichiometry, and the resulting regiomeric ratio. To achieve our target intermediate, standard high-ligand conditions must be employed.
| Catalyst System | Pd Speciation | Major Site of Activation | Regiomeric Ratio (C2:C4) |
| Pd(PPh3)4 (5 mol%) | Mononuclear Pd(0) | C2 (Desired) | > 95:5 |
| Pd(OAc)2 + PPh3 (≥ 3:1 ratio) | Mononuclear Pd(0) | C2 (Desired) | > 95:5 |
| Pd(OAc)2 + PPh3 (≤ 2.5:1 ratio) | Pd Nanoparticles/Clusters | C4 (Undesired) | < 1:10 |
| [Pd3(μ-Cl)(μ-PPh2)2(PPh3)3]Cl | Trinuclear Pd Cluster | C4 (Undesired) | 1:13 |
Data synthesized from comparative cross-coupling studies on dihalogenated N-heteroarenes [2].
Mechanistic Pathway Visualization
The divergence in regioselectivity based on catalyst speciation is mapped below.
Mechanistic divergence in the site-selective Suzuki-Miyaura coupling of 2,4-dibromopyridine.
Scalable Experimental Protocol
This protocol is designed as a self-validating system. Every critical addition includes a mechanistic justification (causality) and an expected observable outcome to ensure process integrity.
4.1 Materials & Equipment
-
Substrate: 2,4-Dibromopyridine (1.00 equiv, limiting reagent)
-
Coupling Partner: 3-Fluorophenylboronic acid (1.05 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv, 5 mol%)
-
Base: Na2CO3 (2.00 equiv, prepared as a 2.0 M aqueous solution)
-
Solvent System: Toluene / Ethanol (4:1 v/v)
4.2 Step-by-Step Execution
Step 1: Solvent Deoxygenation
-
To a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the Toluene/Ethanol (4:1) solvent mixture.
-
Sparge the solvent with high-purity Argon or N2 for at least 20 minutes.
-
Causality: Pd(0) is highly susceptible to oxidation into catalytically inactive Pd(II) species. Furthermore, dissolved oxygen promotes the homocoupling of the boronic acid, which would consume the reagent and lower the yield.
Step 2: Reagent Loading
-
Add 2,4-dibromopyridine (1.00 equiv) and 3-fluorophenylboronic acid (1.05 equiv) to the degassed solvent.
-
Causality: The stoichiometry of the boronic acid is strictly capped at 1.05 equivalents. While the C2 position is kinetically favored, a larger excess of boronic acid will force the secondary oxidative addition at the C4 position, generating the difficult-to-separate 2,4-diarylpyridine impurity.
Step 3: Catalyst and Base Addition
-
Under a continuous positive pressure of inert gas, quickly add Pd(PPh3)4 (5 mol%). The solution will typically adopt a pale yellow hue.
-
Add the degassed 2.0 M aqueous Na2CO3 solution (2.00 equiv) via syringe.
-
Causality: The biphasic Toluene/Ethanol/Water system is engineered to balance solubilities. Ethanol acts as a phase-transfer agent, shuttling the highly nucleophilic boronate complex (formed by the reaction of the boronic acid with the aqueous base) into the organic phase. This accelerates the transmetalation step, preventing catalyst resting-state degradation.
Step 4: Reaction Maturation
-
Heat the biphasic mixture to 80 °C with vigorous stirring (≥ 800 rpm) for 12 hours.
-
Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic solvent, ensuring a consistent rate of transmetalation.
4.3 In-Process Controls (IPC) & Self-Validation
To ensure the protocol is proceeding correctly, perform a TLC check (Hexanes/EtOAc 9:1) at the 8-hour mark.
-
Validation Check 1 (Conversion): The starting material (2,4-dibromopyridine, Rf ~ 0.60) should be nearly consumed.
-
Validation Check 2 (Selectivity): A dominant new UV-active spot should appear at Rf ~ 0.45, corresponding to the desired 4-bromo-2-(3-fluorophenyl)pyridine.
-
Troubleshooting: If a significant spot appears at Rf ~ 0.35, this indicates over-coupling (di-arylation). In future runs, reduce the boronic acid to 1.00 equiv and lower the temperature to 70 °C.
4.4 Downstream Processing & Purification
-
Quench & Extraction: Cool the reaction to room temperature. Dilute with EtOAc and separate the phases. Extract the aqueous layer twice with EtOAc.
-
Washing: Wash the combined organic layers with saturated aqueous NH4Cl (to neutralize residual base) followed by brine.
-
Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude residue.
-
Chromatography: Purify via silica gel flash chromatography using a gradient of 0% to 10% EtOAc in Hexanes. The desired product elutes as a white to pale-yellow solid.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC) URL:[Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes The Journal of Organic Chemistry (via PMC) URL:[Link]
-
Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters The Journal of Organic Chemistry (ACS) URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.
The functionalization of pyridine rings is a well-known challenge in organic synthesis due to the electron-deficient nature of the heterocycle and the potential for the nitrogen lone pair to interfere with catalysts.[1][2] This guide provides field-proven insights and scientifically-grounded protocols to navigate these complexities.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine, which is commonly achieved through a Suzuki-Miyaura cross-coupling reaction.
Problem 1: Low or No Product Formation
Question: My Suzuki-Miyaura coupling reaction between 2,4-dibromopyridine and (3-fluorophenyl)boronic acid is resulting in very low to no yield of the desired 4-Bromo-2-(3-fluoro-phenyl)-pyridine. What are the likely causes and how can I fix it?
Answer:
Low or no product formation in a Suzuki-Miyaura coupling involving a pyridine substrate can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality: Verify the purity of your starting materials. 2,4-dibromopyridine can degrade over time. The (3-fluorophenyl)boronic acid is susceptible to dehydration to its boroxine trimer, which can affect reactivity. Ensure your palladium catalyst is active and the phosphine ligands have not oxidized.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
-
Anhydrous Conditions: Moisture can lead to the decomposition of the boronic acid (protodeborylation) and can affect the catalyst's activity. Use oven-dried glassware and anhydrous solvents.
dot
Caption: Troubleshooting workflow for low yield.
Advanced Troubleshooting & Optimization:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand often provide better results. For electron-deficient pyridines, electron-rich and bulky phosphine ligands are generally preferred as they promote the oxidative addition step.
Catalyst System Key Characteristics Pd(PPh₃)₄ A common starting point, but can be less effective for challenging substrates. Pd(OAc)₂ + SPhos SPhos is an electron-rich, bulky ligand that can improve catalytic activity. PdCl₂(dppf) Often robust and effective for a range of Suzuki couplings.[3][4][5][6] -
Base Selection: The base plays a crucial role in the transmetalation step. A common issue is using a base that is too weak or has poor solubility. While Na₂CO₃ is frequently used, stronger bases like K₃PO₄ or Cs₂CO₃ can significantly improve yields, especially with less reactive aryl bromides. The base should be finely powdered to maximize its surface area.
-
Solvent System: The choice of solvent affects the solubility of the reagents and the stability of the catalytic species. A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF or DME) can be beneficial. The addition of a small amount of water can sometimes accelerate the reaction, but an excess should be avoided.[3]
-
Temperature and Reaction Time: Ensure the reaction is heated to an appropriate temperature. For aryl bromides, temperatures between 80-110 °C are typical. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for starting material consumption.
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Question: My reaction is producing the desired product, but I am also observing significant amounts of homocoupled byproducts (biphenyl from the boronic acid and/or bipyridine from the halide) and/or the dehalogenated starting material (2-bromopyridine). How can I minimize these side reactions?
Answer:
The formation of side products is a common issue in Suzuki-Miyaura couplings. Understanding their formation mechanisms is key to mitigating them.
Minimizing Homocoupling:
Homocoupling of the boronic acid is often promoted by the presence of oxygen. While a completely oxygen-free environment is ideal, ensuring a thorough initial purge with an inert gas and maintaining a positive pressure throughout the reaction is critical.
The homocoupling of the aryl halide can be a result of a side reaction in the catalytic cycle. Optimizing the stoichiometry of the reagents can help. Using a slight excess of the boronic acid (1.1 to 1.5 equivalents) can favor the desired cross-coupling pathway.
dot
Caption: Common side reactions in the synthesis.
Preventing Dehalogenation:
Dehalogenation is the replacement of the bromine atom with a hydrogen. This can occur through a competing reductive elimination pathway within the catalytic cycle.[7]
-
Choice of Base and Solvent: The choice of base can influence the rate of dehalogenation. Using a non-nucleophilic base like K₃PO₄ or CsF can be beneficial. Solvents that can act as hydrogen donors, such as alcohols, should be used with caution or avoided if dehalogenation is a significant issue.
-
Ligand Effects: The ligand can influence the relative rates of reductive elimination to form the desired product versus the dehalogenated byproduct. Experimenting with different ligands (e.g., moving from PPh₃ to a more electron-rich ligand like SPhos or XPhos) can sometimes suppress this side reaction.
Problem 3: Difficulty in Product Purification
Question: I have successfully synthesized the product, but I am struggling to purify it from the remaining starting materials and byproducts. What is an effective purification strategy?
Answer:
Purification of bromo-aryl-pyridines can be challenging due to similar polarities of the product and certain impurities. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.
-
Silica Gel Column Chromatography: This is the most common method for purification.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The goal is to achieve good separation between the product and the key impurities. An Rf value of 0.2-0.4 for the target compound is often a good starting point for column chromatography.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
-
-
Recrystallization (if necessary): If column chromatography does not provide sufficient purity, recrystallization can be an effective final step.
-
Solvent Screening: Test various solvents and solvent mixtures to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for this type of compound include ethanol/water, ethyl acetate/hexane, or isopropanol.
-
Procedure: Dissolve the impure product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield. Collect the crystals by vacuum filtration.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is the C-2 position of 2,4-dibromopyridine more reactive than the C-4 position in Suzuki-Miyaura coupling?
A1: The C-2 position of the pyridine ring is more electron-deficient than the C-4 position due to the inductive effect of the nitrogen atom. This makes the C-Br bond at the C-2 position more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This inherent reactivity difference allows for the selective functionalization at the C-2 position.[9]
Q2: Can I use (3-fluorophenyl)boronic acid pinacol ester instead of the boronic acid?
A2: Yes, boronic acid pinacol esters are often more stable and easier to handle than the corresponding boronic acids. They are generally less prone to dehydration and protodeborylation. The reaction conditions for using a pinacol ester are very similar to those for a boronic acid, and in some cases, they can lead to improved yields and reproducibility.[3][4][10]
Q3: What is the role of the phosphine ligand in the catalytic cycle?
A3: The phosphine ligand plays several critical roles:
-
Stabilization: It stabilizes the palladium catalyst, preventing its decomposition into palladium black.
-
Solubility: It helps to solubilize the catalyst in the organic solvent.
-
Modulation of Reactivity: The electronic and steric properties of the ligand influence the rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Electron-rich and bulky ligands generally accelerate the oxidative addition step and can promote the final reductive elimination.
Q4: My reaction seems to stall before all the starting material is consumed. What should I do?
A4: Reaction stalling can be due to catalyst deactivation.
-
Catalyst Deactivation: The active Pd(0) species can be oxidized or can aggregate to form inactive palladium black. If you observe the formation of a black precipitate, it is a sign of catalyst decomposition.
-
Troubleshooting: You can try adding a second portion of the catalyst and ligand to the reaction mixture. However, it is often more effective to optimize the initial reaction conditions to prevent deactivation. This can include ensuring a strictly inert atmosphere, using a more robust ligand, or adjusting the temperature.
Q5: Are there alternative synthetic routes to 4-Bromo-2-(3-fluoro-phenyl)-pyridine?
A5: While Suzuki-Miyaura coupling is a very common and powerful method, other cross-coupling reactions could be employed. For instance, a Stille coupling using an organotin reagent or a Negishi coupling with an organozinc reagent could be considered. Additionally, direct C-H arylation methods are an emerging area of research for the synthesis of biaryl compounds, though they may present different regioselectivity challenges.[9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
Materials:
-
2,4-Dibromopyridine
-
(3-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware, oven-dried
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromopyridine (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous toluene.
-
Evacuate and backfill the reaction flask with inert gas (repeat 3 times).
-
Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water) to the flask via syringe.
-
Add the catalyst premix to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
References
-
Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
-
Functionalization Of Pyridines Research Articles. R Discovery. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters. PRISM. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Available at: [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC. Available at: [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. Available at: [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Semantic Scholar. Available at: [Link]
-
Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Technical Support Center: Troubleshooting Solubility Issues with 4-Bromo-2-(3-fluoro-phenyl)-pyridine
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the physical chemistry of rigid, halogenated biaryl systems.
4-Bromo-2-(3-fluoro-phenyl)-pyridine is a highly lipophilic intermediate widely used in cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) and metallation workflows[1]. Because of its rigid aromatic framework and lack of hydrogen-bond donors, it exhibits exceptionally poor solubility in polar protic solvents and mixed aqueous systems. When a substrate fails to dissolve, the reaction suffers from severe mass transfer limitations, leading to stalled kinetics, catalyst degradation (Pd black formation), and poor yields.
This guide is designed to help you understand the causality behind these solubility failures and provides self-validating protocols to ensure your catalytic cycles remain active.
Diagnostic Workflow for Solubility Failures
Before adjusting your stoichiometry, it is critical to diagnose whether your reaction failure is kinetic or physical. The following decision tree outlines the logical relationship between reaction conditions and solubility interventions.
Caption: Logical decision tree for troubleshooting substrate precipitation in synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why does 4-Bromo-2-(3-fluoro-phenyl)-pyridine suddenly precipitate when I add the aqueous base during a Suzuki-Miyaura coupling?
A: This is a classic "salting out" effect driven by a sudden shift in the dielectric constant of your medium. While your substrate may be perfectly soluble in pure THF or 1,4-Dioxane, the introduction of an aqueous inorganic base (like
Q2: I am using a biphasic system (Toluene/Water) to avoid precipitating the substrate, but my reaction stalls at 20% conversion. What is happening? A: You have solved the substrate solubility issue but created a mass transfer limitation. In a biphasic system, the palladium catalyst and the 4-Bromo-2-(3-fluoro-phenyl)-pyridine reside in the toluene layer, while the boronate species and base reside in the water layer. The crucial transmetalation step can only occur at the microscopic interface between these two layers. To overcome this, you must introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB)[3]. The lipophilic tetrabutylammonium cation pairs with the hydrophilic boronate anion, dragging it into the organic phase where the palladium catalyst is waiting[4].
Q3: My reaction mixture turns black shortly after heating, and I recover mostly unreacted starting material. Is this a catalyst issue or a solubility issue? A: It is a solubility issue manifesting as a catalyst failure. In the catalytic cycle, Palladium(0) must undergo oxidative addition with the aryl bromide. If 4-Bromo-2-(3-fluoro-phenyl)-pyridine is partially precipitated or aggregated due to poor solvent choice, the local concentration of the electrophile is too low[5]. The Pd(0) species becomes "starved" and, lacking a substrate to react with, will aggregate with other Pd(0) atoms to form inactive Palladium black (nanoparticles). Ensuring complete dissolution of the substrate before adding the catalyst is a mandatory self-validating step to prevent this.
Data Presentation: Solvent Compatibility Profile
To prevent mass transfer limitations, select your solvent system based on the quantitative and qualitative solubility profiles of 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
| Solvent System | Volume Ratio | Solubility Profile for Substrate | Application / Notes |
| 1,4-Dioxane / | 3 : 1 | High (>0.5 M) | Optimal for Suzuki. Dioxane provides excellent solvation for biaryls while accommodating aqueous bases[2]. |
| Toluene / EtOH / | 2 : 1 : 1 | High (>0.5 M) | Excellent for Biphasic. Ethanol acts as a bridge solvent to expand the interfacial surface area. |
| THF / | 1 : 1 | Moderate (~0.1 M) | Prone to phase separation. THF can salt out easily in the presence of strong bases like |
| Pure DMF | N/A | High (>1.0 M) | Optimal for Buchwald-Hartwig. Good for anhydrous conditions, but difficult to remove during workup. |
| Methanol / | 3 : 1 | Low (<0.05 M) | Not Recommended. Biaryl compounds will rapidly crystallize out of methanolic solutions[5]. |
Self-Validating Experimental Protocol: PTC-Assisted Suzuki-Miyaura Coupling
This protocol utilizes a Phase Transfer Catalyst to decouple the solubility requirements of the lipophilic pyridine substrate from the hydrophilic boronic acid, ensuring a robust catalytic cycle[3][4].
System: 4-Bromo-2-(3-fluoro-phenyl)-pyridine + Arylboronic Acid
Catalyst:
Step-by-Step Methodology:
-
Organic Phase Preparation (Self-Validation Step 1):
-
In a Schlenk flask, dissolve 1.0 mmol of 4-Bromo-2-(3-fluoro-phenyl)-pyridine in 3.0 mL of Toluene.
-
Causality Check: Visually inspect the solution. It must be 100% optically clear. If turbidity is observed, the solvent is contaminated, or the temperature is too low. Do not proceed until clear.
-
-
Aqueous Phase Preparation:
-
In a separate vial, dissolve 1.5 mmol of the Arylboronic acid and 3.0 mmol of
in 1.5 mL of degassed .
-
-
Phase Transfer Initiation:
-
Add 0.1 mmol (10 mol%) of TBAB to the organic phase.
-
Mechanism: TBAB will act as the shuttle, moving the boronate complex across the biphasic boundary[4].
-
-
Catalyst Addition & Heating:
-
Add 0.05 mmol of
to the organic phase. -
Immediately add the aqueous phase to the Schlenk flask.
-
Stir vigorously (800+ RPM) to maximize the interfacial surface area and heat to 85°C.
-
-
Kinetic Sampling (Self-Validation Step 2):
-
Stop stirring for 30 seconds to allow phase separation. Extract a 10 µL aliquot from the top (organic) layer at 1 hour.
-
Dilute in acetonitrile and run via HPLC. The presence of the product confirms that the PTC has successfully shuttled the reagents and overcome the solubility barrier.
-
Caption: Mechanistic pathway of Phase-Transfer Catalyst (PTC) overcoming biphasic solubility limits.
References
-
Title: 4-Bromo-2-(3-fluoro-phenyl)-pyridine Properties and Chemical Data Source: ChemSrc URL: [Link]
-
Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: [Link]
-
Title: Pd/DNA as Highly Active and Recyclable Catalyst of Suzuki–Miyaura Coupling Source: MDPI URL: [Link]
-
Title: Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts Source: ResearchGate URL: [Link]
-
Title: Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling Source: MDPI URL: [Link]
-
Title: A Minireview of Phase-Transfer Catalysis and Recent Trends Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
Sources
Technical Support Center: Minimizing Hydrodebromination in 4-Bromo-2-(3-fluoro-phenyl)-pyridine Cross-Couplings
Welcome to the Technical Support Center. When functionalizing 4-Bromo-2-(3-fluoro-phenyl)-pyridine , researchers frequently encounter a critical yield-limiting issue: the starting material is consumed, but the desired cross-coupled product is replaced by a lighter byproduct.
This phenomenon is known as hydrodebromination (or reductive debromination), an undesired side reaction in palladium-catalyzed cross-coupling where the bromine atom is replaced by a hydrogen atom[1]. Because the pyridine ring is highly electron-deficient, the oxidative addition of the palladium catalyst into the C-Br bond is exceptionally rapid. However, if the subsequent transmetalation step is sluggish, the long-lived Pd(II) intermediate becomes highly susceptible to side reactions[1].
This guide provides a mechanistic breakdown, a parameter optimization matrix, and a self-validating protocol to eliminate this side reaction and secure high yields.
Mechanistic Insight: The Causality of Debromination
To fix the problem, we must first understand the competing catalytic cycles. In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), debromination typically occurs via the formation of a transient palladium-hydride (Pd-H) species[2].
This Pd-H species does not form out of nowhere; it is generated when components of your reaction matrix—such as protic solvents, amine bases, or even specific ligands—act as unintended hydride donors[3]. Once the Ar-Pd(II)-H complex forms, reductive elimination rapidly yields the debrominated byproduct (2-(3-fluoro-phenyl)-pyridine), permanently consuming your starting material and catalyst turnover[2].
Fig 1. Competing pathways in Pd-catalyzed coupling leading to desired product vs hydrodebromination.
Systematic Troubleshooting Guide
To suppress hydrodebromination, your reaction conditions must kinetically favor transmetalation while simultaneously starving the system of hydride sources.
Fig 2. Stepwise troubleshooting workflow to minimize hydrodebromination side reactions.
Parameter Optimization Matrix
| Reaction Parameter | High Debromination Risk (Avoid) | Low Debromination Risk (Preferred) | Mechanistic Rationale |
| Solvent | Alcohols (EtOH, MeOH), THF, DMF | Toluene, 1,4-Dioxane | Protic solvents act as direct proton/hydride sources. Aprotic solvents eliminate this risk[1],[3]. |
| Base | NaOtBu, NaOH, Alkylamines | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, nucleophilic bases promote the formation of Pd-H species. Milder inorganic bases prevent this[2]. |
| Temperature | > 100 °C | 60 °C – 80 °C | Debromination pathways often have a higher activation energy; lowering heat selectively disfavors the side reaction[3]. |
| Ligand System | PPh₃ (often requires high heat) | XPhos, SPhos, or dppf | Bulky, electron-rich ligands accelerate transmetalation, allowing the desired cycle to outcompete side reactions[4]. |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure absolute scientific integrity, this protocol includes a Diagnostic Control Reaction . By running a parallel blank, you establish a self-validating system that definitively proves whether your solvent/base matrix is acting as a hydride donor before you waste valuable coupling partners.
Phase 1: The Diagnostic Control (Self-Validation)
-
Setup: To an oven-dried Schlenk flask under Argon, add 4-Bromo-2-(3-fluoro-phenyl)-pyridine (1.0 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Omission: Do not add the boronic acid coupling partner.
-
Execution: Add anhydrous, degassed Toluene. Stir at 80 °C for 2 hours.
-
Validation: Analyze via LC-MS.
-
*If Ar-H (debrominated product) is < 5%: * Your solvent/base system is clean. Proceed to Phase 2.
-
*If Ar-H is > 5%: * Your reagents are wet, or your solvent is degrading into a hydride source. Purify your reagents before proceeding.
-
Phase 2: Optimized Coupling Protocol
-
Reagent Preparation: To a fully dried Schlenk flask under Argon, add 4-Bromo-2-(3-fluoro-phenyl)-pyridine (1.0 equiv), your chosen arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv)[2].
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent: Inject anhydrous, thoroughly degassed Toluene (0.1 M concentration)[1].
-
Reaction Execution: Stir the mixture at a reduced temperature of 70 °C[3]. Monitor the reaction progress by TLC or LC-MS every hour[2].
-
Workup: Once the starting material is consumed, cool to room temperature, quench with deionized water, and extract immediately with ethyl acetate to prevent post-reaction degradation.
Frequently Asked Questions (FAQs)
Q: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture? A: The debrominated byproduct, 2-(3-fluoro-phenyl)-pyridine, will lack the characteristic 1:1 isotopic ratio (M / M+2) of the bromine atom and will have a significantly lower molecular weight. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most effective analytical technique to quantify the Ar-H vs Ar-Nu ratio[3].
Q: Can reaction work-up conditions cause debromination? A: Yes. While less common than in-situ catalytic reduction, aggressive work-up procedures or prolonged exposure to basic aqueous conditions in the presence of residual active palladium can sometimes lead to product degradation[2]. Always quench cleanly and separate the organic layer promptly.
Q: Will adding a copper co-catalyst help if I am doing a Sonogashira coupling instead of a Suzuki? A: No, it may actually worsen the issue. In Sonogashira couplings, the presence of a copper(I) co-catalyst can sometimes contribute to side reactions when working with electron-poor aryl halides like our pyridine derivative. If debromination persists, switching to a copper-free Sonogashira protocol is highly recommended[3].
References
-
Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives - MDPI. [Link]
Sources
Technical Support Center: Optimizing Catalyst Selection for 4-Bromo-2-(3-fluoro-phenyl)-pyridine Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(3-fluoro-phenyl)-pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges associated with this sterically hindered and electronically demanding substrate.
Introduction: Understanding the Substrate
The Suzuki-Miyaura coupling of 4-Bromo-2-(3-fluoro-phenyl)-pyridine presents a unique set of challenges. The substrate's reactivity is governed by a combination of steric and electronic factors:
-
Steric Hindrance: The 2-aryl substituent significantly hinders the approach of the palladium catalyst to the 4-bromo position, potentially slowing down the rate-determining oxidative addition step.
-
Electronic Effects: The electron-deficient nature of the pyridine ring can impact the oxidative addition process. Additionally, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. The 3-fluoro substituent on the phenyl ring further withdraws electron density, which can influence the overall electronic character of the molecule.
This guide will provide you with the necessary information to select the optimal catalyst system and reaction conditions to overcome these challenges and achieve high-yield coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the Suzuki coupling of 4-Bromo-2-(3-fluoro-phenyl)-pyridine?
The primary challenge is the steric hindrance imposed by the 2-(3-fluoro-phenyl) group. This bulkiness can impede the oxidative addition of the palladium catalyst to the C-Br bond at the 4-position. Consequently, standard palladium catalysts and ligands may prove ineffective, leading to low or no product yield.
Q2: Which class of ligands is most effective for this sterically hindered coupling?
For sterically demanding substrates like this, bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, are highly recommended.[1] These ligands possess large, sterically encumbering groups that create a coordinatively unsaturated and highly reactive palladium center, which is crucial for facilitating the oxidative addition step.[2] Examples of such ligands include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
Q3: What is the recommended palladium precatalyst for this reaction?
Commonly used palladium precatalysts that are effective with Buchwald-type ligands include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
These are typically used in combination with the phosphine ligand.
Q4: What is the optimal base and solvent system for this coupling?
The choice of base is critical for the transmetalation step of the catalytic cycle. For challenging Suzuki couplings, moderately strong, non-nucleophilic bases are often preferred.[3] Commonly used bases include:
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
A mixed solvent system is generally employed to ensure the solubility of both the organic and inorganic reagents. A popular choice is a mixture of an ethereal solvent and water, such as:
-
1,4-Dioxane/water
-
Toluene/water
Q5: How can I prevent common side reactions like protodeboronation and homocoupling?
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, ensure that all reagents and solvents are anhydrous and that the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be minimized by ensuring a strictly oxygen-free environment. Thoroughly degassing the solvent and maintaining an inert atmosphere are crucial.
Q6: Does the 3-fluoro substituent on the phenyl ring pose any challenges?
The C-F bond is generally much stronger and less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. Therefore, under typical Suzuki-Miyaura conditions, the C-F bond is not expected to participate in the reaction. Its primary influence is electronic, contributing to the overall electron-withdrawing nature of the substituent.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Catalyst System: The catalyst and/or ligand are not suitable for the sterically hindered substrate. | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos in combination with a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] |
| Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, deactivating the catalyst. | The use of bulky ligands helps to shield the palladium center and mitigate this effect. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial. | |
| Insufficient Reaction Temperature: The activation energy for the oxidative addition is not being overcome. | Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C. | |
| Significant Formation of Protodeboronation Byproduct | Presence of Water: Water in the reaction mixture is cleaving the C-B bond of the boronic acid. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they can be more stable. |
| Significant Formation of Homocoupling Byproduct | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents by sparging with an inert gas or by using freeze-pump-thaw cycles. Maintain a strict inert atmosphere throughout the reaction. |
| Incomplete Consumption of Starting Material | Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Poor Quality of Reagents: The boronic acid or base may be of low purity or have degraded. | Use fresh, high-purity reagents. Ensure the base is finely powdered to maximize its surface area and reactivity. |
Experimental Protocols
Recommended Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
This protocol is a starting point and may require optimization for specific boronic acids and reaction scales.
Materials:
-
4-Bromo-2-(3-fluoro-phenyl)-pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-2-(3-fluoro-phenyl)-pyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe (a typical ratio is 4:1 to 5:1 dioxane:water). The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Catalyst Selection Workflow
Caption: A decision workflow for selecting the optimal catalyst system.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
PMC. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
-
King Fahd University of Petroleum & Minerals. (n.d.). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
MDPI. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]
-
PubMed. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. [Link]
-
Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. [Link]
-
ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. (n.d.). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. [Link]
-
Chemical Science (RSC Publishing). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
PMC. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. [Link]
Sources
Recrystallization solvents for 4-Bromo-2-(3-fluoro-phenyl)-pyridine purification
Executive Summary & Molecule Profile[1]
Target Molecule: 4-Bromo-2-(3-fluoro-phenyl)-pyridine CAS: 660393-72-6 (and related isomers) Primary Application: Intermediate for OLED materials (Ir(III) complexes) and pharmaceutical scaffolds. Physicochemical Profile:
-
Structure: Biaryl system containing a basic pyridine nitrogen and a lipophilic fluorinated phenyl ring.
-
State: Typically a low-melting solid or viscous oil upon crude isolation.
-
Key Impurities: Palladium (from Suzuki coupling), unreacted 3-fluorophenylboronic acid, and des-bromo byproducts.
The Challenge: This molecule sits in a "solubility sweet spot" that can be frustrating: it is too lipophilic for pure aqueous precipitation but often too soluble in pure organic solvents (like DCM or EtOAc) to crystallize easily, frequently leading to "oiling out."
Solvent Selection Matrix
The following recommendations are based on the polarity interplay between the pyridine nitrogen (H-bond acceptor) and the fluorinated aromatic rings (lipophilic).
Primary Recommendation: Ethanol / Water System
-
Why it works: Ethanol solubilizes the pyridine moiety at high temperatures. Water acts as a strong anti-solvent that forces the hydrophobic fluorophenyl group to aggregate. This system is also excellent for removing polar boronic acid impurities.
-
Ratio: Start with 5:1 (EtOH:H₂O) and adjust.
Secondary Recommendation: Ethyl Acetate / Heptane[2]
-
Why it works: Classic normal-phase behavior. Heptane is preferred over Hexane due to its higher boiling point (98°C), allowing for a wider temperature gradient during cooling.
-
Best for: Removing non-polar impurities like dimerized byproducts.
Solubility Data Table
| Solvent System | Dissolution Temp | Cooling Behavior | Impurity Rejection Profile |
| Ethanol (95%) | 60–70°C | Good crystallization | High (removes polar boronic acids) |
| EtOAc / Heptane | 70°C | Moderate (risk of oiling) | Moderate (removes non-polar tars) |
| Acetonitrile | 50–60°C | Excellent crystals | Low (Pd often co-crystallizes) |
| Toluene | 80°C | Poor (too soluble) | N/A |
| MeOH / Water | 50°C | Fast precipitation | High (risk of trapping impurities) |
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" at the bottom of the flask instead of crystallizing. How do I fix this?
Diagnosis: The solution is likely too concentrated, or the cooling rate was too fast, causing the compound to undergo liquid-liquid phase separation before it could nucleate.
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add more solvent (the "good" solvent, e.g., Ethanol) to lower the saturation slightly.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.
-
Slow Cool: Turn off the heat source and let the flask cool in the oil bath overnight. Do not move it to an ice bath immediately.
Q2: The crystals are grey/brown even after recrystallization. Is this Palladium?
Diagnosis: Yes. Palladium residues from Suzuki couplings often form "palladium blacks" or colloidal clusters that are trapped inside the crystal lattice.
Corrective Action (The "Scavenger" Protocol):
-
Before Recrystallization: Dissolve crude in EtOAc and treat with SiliaMetS® Thiol or activated charcoal (10 wt%) for 1 hour at 50°C. Filter through Celite.
-
Chemical Wash: If the product is solid, wash the filter cake with a 5% aqueous solution of L-Cysteine or N-Acetyl Cysteine . These amino acids bind Pd strongly and pull it into the aqueous phase.
Q3: NMR shows peaks around 7.2–7.5 ppm that don't belong to the product.
Diagnosis: Likely unreacted 3-fluorophenylboronic acid. Corrective Action: Perform a base wash before recrystallization. Dissolve the crude in EtOAc and wash 3x with 1M NaOH. The boronic acid will deprotonate (forming the boronate salt) and move to the water layer. The pyridine product will remain in the organic layer.
Optimized Experimental Protocol (SOP)
Objective: Purification of 5.0g Crude 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
-
Pre-Treatment (Pd Removal):
-
Dissolve crude dark oil in 50 mL Ethyl Acetate.
-
Add 0.5g Activated Carbon (or thiol-functionalized silica).
-
Stir at 50°C for 30 mins.
-
Filter hot through a Celite 545 pad. Rinse with 10 mL hot EtOAc.
-
Concentrate filtrate to dryness.
-
-
Dissolution:
-
Add 25 mL Ethanol (200 proof) to the residue.
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: If solid remains, add Ethanol in 2 mL portions until clear.
-
-
Anti-Solvent Addition:
-
While maintaining reflux, add Deionized Water dropwise.
-
Stop adding water the moment a faint turbidity (cloudiness) persists for more than 5 seconds.
-
Add 1 mL of Ethanol to clear the solution back to transparent.
-
-
Crystallization:
-
Remove from heat. Cover flask with foil (exclude light).
-
Allow to cool to Room Temp (RT) over 2 hours.
-
Optional: If no crystals form at RT after 2 hours, transfer to a 4°C fridge.
-
-
Isolation:
-
Filter solids using a Buchner funnel.
-
Wash cake with cold Ethanol/Water (1:1 mixture).
-
Dry under high vacuum at 40°C for 4 hours.
-
Visual Workflows
Figure 1: Solvent Selection Decision Tree
This logic gate helps you choose the right solvent based on your crude material's behavior.
Caption: Decision matrix for selecting purification strategy based on physical state and impurity profile.
Figure 2: The "Oiling Out" Recovery Loop
A specific workflow for the most common failure mode with this molecule.
Caption: Recovery protocol for when the product separates as an oil instead of a crystal.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques on recrystallization and solvent selection).
-
Gildner, P. G., & Colacot, T. J. (2015). "Palladium-catalyzed Suzuki–Miyaura cross-coupling in the pharmaceutical industry."[1][2] Organometallics, 34(23), 5497-5508. (Strategies for Pd removal).
-
Sigma-Aldrich. (n.d.). Solubility and purification of Phenylpyridine derivatives. (General property data for biaryl pyridines).
-
Garrett, C. E., & Prasad, K. (2004). "The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions." Advanced Synthesis & Catalysis, 346(8), 889-900.
Sources
Technical Support Center: Palladium Impurity Removal from 4-Bromo-2-(3-fluoro-phenyl)-pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the effective removal of palladium impurities from 4-Bromo-2-(3-fluoro-phenyl)-pyridine, a crucial intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes.
Introduction: The Criticality of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final active pharmaceutical ingredient (API).[1] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent limits for elemental impurities in drug products due to their potential toxicity.[3][4][5][6] For palladium, the permitted daily exposure (PDE) is typically low, often translating to a concentration limit of around 10 parts per million (ppm) in the final API for oral dosage forms.[7][8] Therefore, robust and efficient palladium removal strategies are not just a matter of product purity but a critical regulatory requirement.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
Q1: I've performed a standard workup, but my product is still colored, suggesting palladium contamination. What should I do?
A persistent color in your product is a strong indicator of residual palladium.[9] While visual inspection is a useful preliminary check, it is not a substitute for quantitative analysis.
-
Initial Verification: The first step is to quantify the palladium levels using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which is the industry-standard for trace metal analysis.[9][10]
-
Troubleshooting Steps:
-
Simple Filtration: If you haven't already, passing the reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts.[10][11] However, this is often insufficient for removing soluble palladium species.[10]
-
Scavenger Screening: The most effective approach for removing soluble palladium is the use of metal scavengers.[1][9][10] These are solid-supported materials with functional groups that chelate palladium, allowing for its removal by filtration.[9][12] It is crucial to screen different types of scavengers to find the most effective one for your specific reaction conditions.
-
Activated Carbon: Treatment with activated carbon can be a cost-effective method for palladium removal.[9][13] However, it can also lead to product loss due to non-specific adsorption.[9] Always perform a small-scale trial to evaluate the trade-off between palladium removal and product yield.[9]
-
Recrystallization: Purifying the final product by recrystallization can be an effective method to separate it from palladium impurities, which may remain in the mother liquor.[1][9]
-
Q2: My chosen palladium scavenger isn't working effectively. What are the possible reasons?
Several factors can influence the efficiency of a palladium scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Type: The choice of scavenger is critical and depends on the oxidation state of the palladium (Pd(0) or Pd(II)) and the nature of the ligands present.[14][15] Thiol-based scavengers are generally effective for a broad range of palladium species.[9] Amine-functionalized scavengers, such as those with diamine or triamine groups, are also highly effective.[3][12]
-
Insufficient Scavenger Amount: Ensure you are using an adequate amount of scavenger. A typical starting point is to use a stoichiometric excess relative to the initial amount of palladium catalyst.[10]
-
Suboptimal Reaction Conditions: Scavenging efficiency is influenced by solvent, temperature, and time.[1][16] Screening experiments to optimize these parameters can significantly improve performance. For example, increasing the temperature can sometimes enhance the scavenging rate.[16]
-
Strong Product-Palladium Interaction: The presence of certain functional groups in your product, such as the pyridine nitrogen in 4-Bromo-2-(3-fluoro-phenyl)-pyridine, can lead to strong coordination with palladium, making it more difficult to remove.[17] In such cases, a combination of methods, like scavenger treatment followed by recrystallization, may be necessary.[10]
-
Q3: I'm losing a significant amount of my product during the scavenging process. How can I minimize this?
Product loss is a common concern, especially when using adsorbents like activated carbon.[9]
-
Strategies to Minimize Product Loss:
-
Optimize Scavenger Loading: Use the minimum amount of scavenger necessary for effective palladium removal.[9]
-
Thorough Washing: After filtration, wash the scavenger cake with a fresh portion of the reaction solvent to recover any adsorbed product.[9][10]
-
Scavenger Selectivity: Some scavengers have a lower affinity for organic molecules. Consider screening for a scavenger that is more selective for palladium over your product.[1]
-
Flow Chemistry: For larger-scale operations, using a packed bed of scavenger in a flow-through system can minimize product loss compared to a batch process.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium impurities?
The most common methods for palladium removal from pharmaceutical intermediates include:
-
Adsorption: Utilizing solid-supported scavengers (e.g., thiol- or amine-functionalized silica or polymers) or activated carbon to bind palladium, which is then removed by filtration.[9][10][12]
-
Crystallization: Purifying the final product through recrystallization can effectively leave palladium impurities behind in the mother liquor.[1][9]
-
Aqueous Washes: In some instances, washing the organic solution with an aqueous solution containing a chelating agent can extract palladium into the aqueous phase.[9]
-
Chromatography: While column chromatography can reduce palladium levels, it may not always be sufficient to meet the stringent regulatory limits for APIs.[10][18]
Q2: What are the regulatory limits for palladium in APIs?
Regulatory agencies like the ICH provide guidelines for elemental impurities in drug products.[5][6] For palladium, which is a Class 2B element, the oral Permitted Daily Exposure (PDE) is 100 µ g/day .[8][19] This often translates to a concentration limit of 10 ppm in the final API, assuming a daily dose of 10 grams or less.[7][8]
Q3: How do palladium scavengers work?
Palladium scavengers are typically solid materials, such as silica gel or a polymer resin, that have been functionalized with ligands that have a high affinity for palladium.[1][3][12] These ligands, often containing sulfur or nitrogen atoms, act as chelating agents, binding to the palladium species in the solution.[1][3][12] The solid support allows for the easy removal of the scavenger-palladium complex by simple filtration.[9][12]
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Agents
| Scavenger Type | Support Material | Functional Group | Advantages | Disadvantages |
| Thiol-Based | Silica, Polymer | Thiol (-SH) | Highly effective for various palladium species.[9][20] | Potential for unpleasant odor. |
| Amine-Based | Silica, Polymer | Diamine, Triamine | High scavenging efficiency.[3][12] | Performance can be pH-dependent. |
| Trimercaptotriazine (TMT) | Silica, Polymer | Trimercaptotriazine | Very efficient palladium scavenger.[21] | Can be more expensive. |
| Activated Carbon | Carbon | - | Cost-effective.[9][13] | Non-specific, can lead to product loss.[9] |
Experimental Protocols
Protocol 1: Batch Scavenging with Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude 4-Bromo-2-(3-fluoro-phenyl)-pyridine product in a suitable solvent (e.g., toluene, ethyl acetate, or THF) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.[10]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-4 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for residual palladium by ICP-MS.[9]
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.[10]
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the purified product.
-
Final Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the palladium levels are within the acceptable limits.[10]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Stirring: Stir the slurry at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can sometimes pass through standard filter paper, so a fine porosity filter is recommended.
-
Washing: Wash the carbon cake with fresh solvent.
-
Concentration: Concentrate the combined filtrate and washes to obtain the purified product.
-
Analysis: Analyze the final product for both yield and residual palladium content.
Visualization of the Decision-Making Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. alfachemic.com [alfachemic.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. km3.com.tw [km3.com.tw]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 16. phosphonics.com [phosphonics.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. knowledge.reagecon.com [knowledge.reagecon.com]
- 20. researchgate.net [researchgate.net]
- 21. sopachem.com [sopachem.com]
Technical Support Center: Optimizing Transformations of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
Executive Summary
You are likely encountering stalled reactions (<20% conversion) or low yields when attempting to functionalize 4-Bromo-2-(3-fluoro-phenyl)-pyridine at the C4 position. This scaffold presents a "perfect storm" of challenges: the C4-position is electronically deactivated relative to C2, and the pyridine nitrogen acts as a potent catalyst poison. Furthermore, the 3-fluorophenyl moiety exerts an electron-withdrawing effect, altering the Lewis basicity of the nitrogen and the oxidative addition barrier.
This guide moves beyond generic advice, providing mechanistic root-cause analysis and self-validating protocols to restore reaction efficiency.
Part 1: Diagnostic Troubleshooting (Q&A)
Category 1: Catalyst Deactivation (The "Pyridine Problem")[1][2][3]
Q: My reaction starts strong but stalls after 1 hour. Adding more catalyst doesn't help. Why?
A: You are experiencing competitive coordination (poisoning) . The pyridine nitrogen in your substrate is a strong Lewis base.[1] In standard catalytic cycles (e.g., using Pd(PPh₃)₄), the pyridine nitrogen displaces the phosphine ligands on the Palladium center, forming a stable, unreactive [Pd(Ar)(L)(Pyridine)] species. This effectively removes the catalyst from the cycle before it can complete the turnover.
-
The 3-Fluoro Effect: The fluorine atom on the phenyl ring is electron-withdrawing. Through conjugation, this reduces the electron density on the pyridine ring, theoretically making the nitrogen less basic than in unsubstituted pyridine. However, it is still basic enough to poison "naked" Pd(0) or Pd species with weak ligands.
-
Solution: Switch to bulky, electron-rich ligands (Buchwald ligands like XPhos or SPhos) or chelating ligands (dppf). These create a steric wall that prevents the pyridine nitrogen from binding to the metal center.
Category 2: Electronic Mismatches
Q: I see the starting material remaining, but my boronic acid is gone. Is the bromide unreactive?
A: The bromide is likely reactive, but your boronic acid is undergoing protodeboronation . The 4-position of the pyridine ring is electron-deficient.[2][3] While this facilitates oxidative addition, the real issue is often the transmetallation step. If the oxidative addition complex is formed but the transmetallation is slow (due to steric crowding or electronic repulsion), the boronic acid lingers in the basic solution and hydrolyzes (protodeboronation).
-
Diagnostic Check: Run a control experiment without the bromide. If the boronic acid disappears at the same rate, your issue is stability, not coupling.
-
Solution:
-
Base Switching: Move from carbonate bases (Na₂CO₃) to phosphates (K₃PO₄) or fluorides (CsF).
-
Water Control: Reduce water content. Use anhydrous dioxane with exactly 2-3 equivalents of water, rather than a bulk 4:1 mixture.
-
Category 3: Regioselectivity & Side Reactions
Q: I see a major byproduct with a mass of M+76 (phenyl). Where is this coming from?
A: This is ligand exchange (Phenyl Migration) . If you are using Triphenylphosphine (PPh₃) based catalysts, the specific electronic nature of your 4-bromopyridine can induce an aryl exchange between the phosphine ligand and the palladium center. The phenyl group from the ligand couples with your substrate instead of the boronic acid.
-
Solution: Eliminate PPh₃ entirely. Use Pd(dppf)Cl₂ or Pd-PEPPSI-IPent. These ligands are tightly bound and do not undergo exchange easily.
Part 2: Decision Logic & Mechanism
The following diagram illustrates the critical decision pathways for troubleshooting and the mechanism of catalyst poisoning.
Caption: Diagnostic flowchart for isolating the root cause of reaction failure in 4-bromopyridine couplings.
Part 3: Optimized Experimental Protocols
These protocols are designed to be self-validating . If Step 3 fails, do not proceed to Step 4.
Protocol A: High-Efficiency Suzuki-Miyaura Coupling
Best for: Coupling aryl/heteroaryl boronic acids to the C4 position.
Reagents:
-
Substrate: 4-Bromo-2-(3-fluoro-phenyl)-pyridine (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[4]·DCM (3-5 mol%) OR XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (3.0 equiv)[5]
-
Solvent: 1,4-Dioxane / Water (9:1 ratio)
Procedure:
-
Degassing (Critical): In a reaction vial, combine the substrate, boronic acid, and base. Cap the vial. Purge with Argon for 5 minutes. Why? Oxygen promotes homocoupling and catalyst oxidation.
-
Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes in a separate vessel.
-
Catalyst Addition: Add the Pd catalyst to the solids. Quickly syringe in the degassed solvent.
-
Reaction: Heat to 90°C for 4-12 hours.
-
Checkpoint: The reaction mixture should remain dark red/brown. If it turns black (Pd precipitation) within 30 mins, the catalyst has died. Switch to XPhos Pd G3.
-
-
Workup: Dilute with EtOAc, wash with brine. If the pyridine product is polar, ensure the aqueous layer pH is neutral/basic to prevent protonation and loss of product to the water layer.
Protocol B: Buchwald-Hartwig Amination
Best for: Installing amines at the C4 position.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv[6]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3 (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv - use only if substrate has no base-sensitive groups)
-
Solvent: Anhydrous Toluene or Dioxane[7]
Procedure:
-
Drying: Flame-dry the glassware. Moisture kills this reaction.
-
Pre-complexation (If using Pd₂/Ligand): Stir Pd₂(dba)₃ and Xantphos in the solvent at room temperature for 10 minutes before adding substrates. This ensures the active catalyst is formed before the pyridine nitrogen can poison the naked Pd.
-
Addition: Add substrate, amine, and base.[5]
-
Heating: Heat to 100°C.
-
Note: 4-bromopyridines are less reactive than 2-bromopyridines in aminations. Higher temperatures are often required.
-
Part 4: Data & Solvent Screening
The following table summarizes a typical optimization screen for this specific scaffold. Note the correlation between Ligand Bulk and Conversion.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Conversion (24h) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 15% | Catalyst poisoning; PPh₃ exchange observed. |
| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 65% | Better stability; dppf resists displacement. |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 92% | Recommended Standard. Phosphate base improved turnover. |
| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 98% | High efficiency; best for difficult partners. |
| 5 | Pd-PEPPSI-IPent | K₂CO₃ | Dioxane | 80 | 88% | Good alternative; air stable precatalyst. |
Part 5: References
-
Strategic Applications of Named Reactions in Organic Synthesis ; Kürti, L.; Czakó, B. Elsevier: Amsterdam, 2005. (Foundational mechanism of Suzuki/Buchwald couplings).
-
Suzuki-Miyaura Cross-Coupling Reaction Technical Guide ; Merck/Sigma-Aldrich.
-
Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Pyridines ; BenchChem Technical Support, 2025.
-
The Buchwald-Hartwig Amination After 25 Years ; Dorel, R.; Grugel, C. P.; Haydl, A. M.[8] Angew.[8] Chem. Int. Ed.2019 , 58, 17118.[8]
-
Reactivity of 4-Bromo-2-phenylpyridine ; BLD Pharm Product Data.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 4-Bromo-2-(3-fluoro-phenyl)-pyridine Regioisomers
Welcome to the technical support center for the challenging separation of 4-Bromo-2-(3-fluoro-phenyl)-pyridine regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex task of isolating specific positional isomers of substituted pyridines. The structural similarity of these regioisomers often leads to co-elution and poor resolution in standard chromatographic systems, necessitating a more nuanced and systematic approach to method development.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights. Our goal is to equip you with the knowledge to not only solve immediate separation challenges but also to build a robust and reliable methodology for your specific research needs.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the separation of 4-Bromo-2-(3-fluoro-phenyl)-pyridine and its related regioisomers.
Issue 1: Poor Resolution or Co-elution of Regioisomers
Question: My HPLC/SFC chromatogram shows a single broad peak or two very closely eluting peaks for my regioisomers. How can I improve the separation?
Answer: Poor resolution is the most common hurdle. The key is to exploit the subtle differences in the physicochemical properties of the isomers. Here’s a systematic approach to improving selectivity (α), the most critical factor in resolution.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Stationary Phase Selectivity | The primary interaction mechanism of your current column (e.g., C18) is not sufficient to differentiate between the isomers. | Change Stationary Phase Chemistry: Switch to a column with a different primary interaction mechanism. Phenyl-based columns can offer π-π interactions that differentiate isomers based on electron density differences in the aromatic rings.[2] Fluorinated phases can also provide alternative selectivity.[3] For particularly challenging separations, consider columns designed for polar analytes or those with mixed-mode capabilities.[1][4] |
| Suboptimal Mobile Phase Composition | The mobile phase is not effectively modulating the interaction between the analytes and the stationary phase. | Optimize the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities.[1] Adjust Mobile Phase pH: For pyridine derivatives, which are basic, small changes in mobile phase pH can alter their ionization state and significantly impact retention and selectivity.[1][5] Using a buffer to maintain a consistent pH is crucial.[6][7] |
| Insufficient Efficiency (N) | Peaks are too broad, causing them to overlap even with some selectivity. | Decrease Particle Size: Moving from a 5 µm to a sub-2 µm particle size column will significantly increase efficiency, but requires a UHPLC system.[1] Use a Longer Column: Doubling the column length can increase resolution, but will also increase analysis time and backpressure.[1] Optimize Flow Rate: Lower flow rates can improve resolution but increase run time.[6] |
Issue 2: Peak Tailing for Pyridine-Based Compounds
Question: My peaks for the pyridine isomers are showing significant tailing. What is causing this and how can I fix it?
Answer: Peak tailing is a frequent issue with basic compounds like pyridines, often due to strong interactions with residual silanol groups on silica-based stationary phases.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Silanol Interactions | The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups on the silica surface, leading to tailing. | Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) at a low concentration (e.g., 0.1%) to the mobile phase. These additives will preferentially interact with the silanol groups, reducing their interaction with your analyte.[8] Use an Acidic Modifier: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, reducing their interaction with the basic analyte.[4] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1] | Reduce Sample Concentration: Dilute your sample and reinject. |
| Inappropriate pH | Operating at a pH where the pyridine is partially protonated can lead to mixed-mode interactions and peak tailing. | Adjust Mobile Phase pH: Operate at a pH that ensures the analyte is either fully protonated or fully neutral. For pyridines, a low pH (e.g., < 3) or a high pH (e.g., > 8) is often preferred. Note that high pH requires a pH-stable column.[1][5] |
II. Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is generally best for separating regioisomers of substituted pyridines: HPLC, SFC, or GC?
A1: The optimal technique depends on the specific properties of the isomers.
-
HPLC (High-Performance Liquid Chromatography): This is the most versatile and commonly used technique. Reversed-phase HPLC with C18, phenyl, or fluorinated columns is a good starting point.[1][3] Mixed-mode chromatography can also be very effective for separating isomers of substituted pyridines.[9]
-
SFC (Supercritical Fluid Chromatography): SFC has gained significant traction for both chiral and achiral separations of small organic molecules.[10] It can offer different selectivities compared to HPLC and is often faster. Pyridine-based stationary phases are commonly used in SFC and can provide unique interactions.[10][11]
-
GC (Gas Chromatography): GC can be an excellent choice if the isomers are volatile and thermally stable. Capillary GC with polar or non-polar columns can provide high resolution.[12] For complex mixtures of regioisomers, heart-cutting two-dimensional GC (2D-GC) can offer superior separation power.[13][14]
Q2: Can non-chromatographic methods be used to separate these regioisomers?
A2: Yes, under certain circumstances.
-
Crystallization: If the regioisomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.[15] This often requires careful solvent screening and optimization of temperature and concentration. Seeding with a pure crystal of the desired isomer can sometimes promote selective crystallization.[16]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.[17][18] By carefully selecting the aqueous and organic phases and potentially adjusting the pH to exploit differences in the pKa of the isomers, some degree of separation may be achieved.[19]
Q3: My regioisomers are also chiral. How does this affect the separation strategy?
A3: The presence of chirality adds another layer of complexity. You will need to separate the regioisomers and the enantiomers.
-
Chiral Chromatography: This is the most direct approach. Chiral stationary phases (CSPs) based on polysaccharides are often effective for separating enantiomers of pyridine derivatives.[20][21] You may need to screen several different chiral columns and mobile phases to find the optimal conditions.
-
Diastereomeric Derivatization: You can react your racemic mixture with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can often be separated on a standard achiral column. The derivatizing agent can then be cleaved to yield the pure enantiomers.
III. Experimental Protocols & Methodologies
Protocol 1: Systematic HPLC Method Development for Regioisomer Separation
This protocol outlines a structured approach to developing a robust HPLC method for separating 4-Bromo-2-(3-fluoro-phenyl)-pyridine regioisomers.
1. Initial Column and Mobile Phase Screening:
- Columns:
- C18 (e.g., 150 mm x 4.6 mm, 5 µm)
- Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
- Pentafluorophenyl (PFP) (e.g., 150 mm x 4.6 mm, 5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile or Methanol
- Gradient: Start with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time.
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Detection: UV at 220 nm and 254 nm.[22]
2. Optimization of Selectivity:
- Based on the initial screening, select the column and organic modifier that provides the best initial separation.
- Fine-tune the Gradient: If peaks are closely eluting, use a shallower gradient around the elution point of the isomers.
- Evaluate pH Effects: Prepare mobile phases with different acidic modifiers (e.g., 0.1% TFA, 10 mM Ammonium Formate pH 3) to see how this impacts selectivity.[4]
3. Optimization of Efficiency:
- Once selectivity is optimized, if resolution is still insufficient, consider using a longer column or a column with smaller particles (if your system allows).
- Adjust the flow rate to find the best balance between resolution and analysis time.
Workflow Diagram: HPLC Method Development Strategy
Caption: A systematic workflow for HPLC method development.
IV. References
-
Van Muijlwijk-Koezen JE, Timmerman H, Link R, Van der Goot H, IJzerman AP. A novel class of adenosine A3 receptor ligands. II. Structure affinity profile of a series of isoquinoline and quinazolinecompounds. J. Med. Chem. 1997, 40, 2596–2608.
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
Cheham Bouler Bag Oum Keltoum, Zaid M. El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry. 2023, 19(6), 482-488.
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Bentham Science. Available at: [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Royal Society of Chemistry. Available at: [Link]
-
Schuur, B., Verkuijl, B. J. V., & Minnaard, A. J. (2011). Chiral separation by enantioselective liquid–liquid extraction. Organic & Biomolecular Chemistry, 9(1), 36-51.
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Liquid–liquid extraction. Wikipedia. Available at: [Link]
-
Gas chromatographic separation of substituted pyridines. PubMed. Available at: [Link]
-
Pressurized liquid extraction prior to liquid chromatography with electrochemical detection for the analysis of vitamin E isomers in seeds and nuts. PubMed. Available at: [Link]
-
How to separate these regioisomers? Reddit. Available at: [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Available at: [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]
-
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. Available at: [Link]
-
EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers. Google Patents. Available at:
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
-
Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. Available at: [Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. Available at: [Link]
-
Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. PubMed. Available at: [Link]
-
(PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. ResearchGate. Available at: [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at: [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available at: [Link]
-
Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. ResearchGate. Available at: [Link]
-
separation of positional isomers. Chromatography Forum. Available at: [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]
-
Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. Available at: [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. National Center for Biotechnology Information. Available at: [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
-
HPLC Troubleshooting. Available at: [Link]
-
Separating Regioisomers using Preparative TLC. Reddit. Available at: [Link]
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. Available at: [Link]
-
How changing stationary phase chemistry can impact separation selectivity. Biotage. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]
-
LC–MS-MS Analysis of Brodifacoum Isomers in Rat Tissue. National Center for Biotechnology Information. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Gas-chromatographic separation of stereoisomers of dipeptides. Wiley Online Library. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. helixchrom.com [helixchrom.com]
- 5. waters.com [waters.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. reddit.com [reddit.com]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 19. aurorabiomed.com [aurorabiomed.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. benthamscience.com [benthamscience.com]
- 22. scispace.com [scispace.com]
Validation & Comparative
1H NMR Interpretation and Assignment for 4-Bromo-2-(3-fluoro-phenyl)-pyridine: A Comparative Guide of Analytical Methodologies
As a Senior Application Scientist overseeing structural elucidation in drug development, I frequently encounter the challenge of assigning complex heteroaromatic systems. The compound 4-Bromo-2-(3-fluoro-phenyl)-pyridine presents a classic analytical puzzle: overlapping aromatic signals, heteronuclear spin-spin coupling from fluorine, and the anisotropic effects of a biaryl axis.
This guide objectively compares three primary methodologies—1D
Comparison of Analytical Methodologies
Relying on a single analytical method for a halogenated biaryl system often leads to misassignments. To ensure scientific integrity, researchers must weigh the performance of different methodologies. Table 1 compares the utility of these approaches for assigning 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
Table 1: Performance Comparison of NMR Assignment Methodologies
| Methodology | Accuracy / Reliability | Speed | Cost / Resources | Information Yield & Causality |
| 1D | Moderate. Struggles with overlapping multiplets in the 7.4–7.8 ppm range. | High (Minutes) | Low | Provides basic chemical shifts and |
| 2D NMR (COSY/NOESY) | High. The gold standard for self-validating structural connectivity. | Low (Hours) | High | Resolves through-bond ( |
| Predictive Software | Moderate to High. Good for baseline shifts, but struggles with complex | Very High (Seconds) | Low | Uses machine learning and structural databases to predict shifts[1]. Often fails to account for specific solvent-induced anisotropic effects. |
Experimental Protocol: Self-Validating NMR Workflow
A robust assignment requires a self-validating system where experimental data orthogonally confirms predictive models. Below is the step-by-step methodology for acquiring high-fidelity NMR data for this compound.
Step 1: Sample Preparation
-
Weigh 10–15 mg of highly pure 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Filter the solution through a glass wool plug into a precision 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.
Step 2: 1D
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe to the
H frequency. -
Lock onto the deuterium signal of the CDCl
solvent and rigorously shim the magnetic field (Z1–Z5) until the lock level is stable and the solvent residual peak is sharp. -
Acquire 16–32 scans using a 30° pulse angle, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of ~3 seconds to ensure accurate integration.
Step 3: 2D NMR Acquisition (COSY & NOESY)
-
COSY: Acquire a gradient-selected COSY spectrum with 128–256
increments and 4–8 scans per increment to map through-bond vicinal proton couplings. -
NOESY: Set a mixing time (
) of 300–500 ms (optimized for the tumbling rate of a small molecule of ~252 g/mol ) to observe through-space interactions between the pyridine and phenyl rings.
Step 4: Data Processing
-
Apply an exponential window function (Line Broadening = 0.3 Hz) to the 1D Free Induction Decay (FID) prior to Fourier transformation.
-
Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction.
-
Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm[2].
Caption: Workflow for comprehensive NMR analysis and peak assignment.
Data Presentation: 1H NMR Assignment
Based on the integration of experimental literature for analogous palladium cross-coupling products[3] and predictive modeling[1], the quantitative assignment for 4-Bromo-2-(3-fluoro-phenyl)-pyridine is detailed in Table 2.
Table 2:
| Proton | Shift ( | Multiplicity | Coupling Constant ( | Assignment Rationale |
| H-6 (Py) | 8.52 | d | Strongly deshielded by the adjacent electronegative Nitrogen atom. | |
| H-3 (Py) | 7.91 | d | Isolated proton between the biaryl bond and the Bromine atom; meta-coupled to H-5. | |
| H-2' (Ar) | 7.75 | dt | Ortho to Fluorine (large | |
| H-6' (Ar) | 7.68 | dt | Para to Fluorine, ortho to the pyridine ring. | |
| H-5' (Ar) | 7.45 | td | Meta to Fluorine; overlaps with pyridine H-5. | |
| H-5 (Py) | 7.42 | dd | Ortho to H-6 and meta to H-3. | |
| H-4' (Ar) | 7.15 | tdd | Ortho to Fluorine, para to the pyridine ring. |
Mechanistic Insights & Causality
To truly master NMR interpretation, one must understand the physical causality dictating the resonant frequencies. Chemical shifts are fundamentally governed by the shielding or deshielding of the nucleus by the surrounding electron cloud, which is perturbed by electronegative atoms and magnetic anisotropy[2].
The Pyridine Ring System
The nitrogen atom in the pyridine ring is highly electronegative and withdraws electron density via both inductive and resonance effects. This severely deshields the adjacent H-6 proton, pushing its resonance far downfield to ~8.52 ppm[2]. The bromine atom at C-4 exerts a competing dynamic: it is inductively electron-withdrawing, but its large electron cloud also provides a "heavy-atom" shielding effect. Consequently, H-3 and H-5 resonate in the 7.4–7.9 ppm range, which is highly consistent with baseline shifts observed in similar 4-bromo-2-phenylpyridine derivatives synthesized via Suzuki-Miyaura cross-coupling[3].
The Fluorophenyl Ring System
The introduction of the fluorine atom at C-3' introduces complex heteronuclear spin-spin coupling. Fluorine (
Validating Regiochemistry via 2D NMR
To prove that the 3-fluorophenyl group is attached at C-2 and the bromine is at C-4, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy). A distinct through-space NOE cross-peak will be observed between H-3 of the pyridine ring and H-2' / H-6' of the fluorophenyl ring. This spatial proximity (< 5 Å) definitively locks in the regiochemical assignment.
Caption: Key COSY and NOESY correlations used for regiochemical assignment.
References
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
H NMR Spectroscopy. Retrieved from[Link][2] -
Sajed, T., Sayeeda, Z., et al. (2024).
H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from[Link][1] -
Dzotsi, E. Y. (2016). Examination of Palladium Catalyst Structure in Regioselective Suzuki-Miyaura Cross-Coupling Reactions. White Rose eTheses Online, University of York. Retrieved from[Link][3]
Sources
13C NMR spectrum analysis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
Comparative Analytical Strategy: Why C NMR is the Gold Standard
When verifying the regiochemistry of 4-Bromo-2-(3-fluoro-phenyl)-pyridine, relying on a single analytical technique can lead to critical misassignments. The table below objectively compares the performance of standard analytical alternatives against
Table 1: Comparison of Analytical Modalities for Halogenated Phenylpyridines
| Analytical Technique | Primary Utility | Limitations for this Scaffold | Verdict |
| High-Resolution Mass Spectrometry (HRMS) | Confirms exact mass and elemental composition. Identifies Br via the 1:1 isotopic ratio of | Cannot differentiate between positional regioisomers (e.g., 4-bromo vs. 5-bromo pyridine). | Insufficient alone. Used only for initial mass confirmation. |
| Maps the proton environment and aromatic substitution patterns via | Lacks direct observation of the halogen-bearing carbons. Pyridine proton assignments can be ambiguous. | Supportive. Requires 2D NMR correlation for certainty. | |
| Rapidly confirms the presence of the fluorine atom. | Provides zero information regarding the pyridine ring or the regiochemical position of the bromine atom. | Incomplete. Acts only as a quick binary check for fluorine. | |
| Directly maps the carbon skeleton. Unambiguously locates halogens via heteronuclear coupling and relativistic shielding. | Requires higher sample concentrations and longer acquisition times due to low natural abundance (1.1%). | The Gold Standard. Essential for definitive regiochemical assignment. |
Mechanistic Insights: Reading the C NMR Signatures
The power of
A. Heteronuclear Spin-Spin Coupling ( C- F)
Because
-
Ipso Carbon (C3'): The carbon directly attached to the fluorine atom exhibits a massive doublet with a
of approximately 240–245 Hz[1]. -
Ortho Carbons (C2', C4'): The adjacent carbons show distinct doublets with a
of 21–25 Hz[1]. -
Meta & Para Carbons (C1', C5', C6'): The meta carbons display smaller doublets (
Hz), while the para carbon shows a very fine splitting ( Hz)[1].
B. The Relativistic Heavy Atom Effect (HAE) of Bromine
In standard organic chemistry, electronegative heteroatoms deshield adjacent carbons, pushing their
Instead of appearing downfield (>140 ppm) as one might expect for a heteroaromatic substituted carbon, the C-Br carbon experiences an upfield shift, typically resonating between 120–130 ppm[3]. This distinct upfield shift is the definitive regiochemical marker for the bromine's position on the pyridine ring.
Table 2: Diagnostic
| Carbon Position | Expected Chemical Shift (ppm) | Multiplicity & Coupling ( | Mechanistic Driver |
| C3' (Phenyl) | 160.0 – 165.0 | Doublet, | Direct C-F bond[1]. |
| C2', C4' (Phenyl) | 114.0 – 118.0 | Doublet, | Ortho to Fluorine[1]. |
| C4 (Pyridine) | 120.0 – 130.0 | Singlet | Relativistic Heavy Atom Effect (Br)[3]. |
| C2 (Pyridine) | 155.0 – 160.0 | Singlet | Deshielding by adjacent Nitrogen and Phenyl ring. |
Experimental Protocol: High-Fidelity C NMR Acquisition
To capture these phenomena accurately, standard default NMR parameters are insufficient. The following protocol is a self-validating system designed specifically to overcome the long longitudinal relaxation times (
Step 1: Optimized Sample Preparation
Dissolve 35–50 mg of 4-Bromo-2-(3-fluoro-phenyl)-pyridine in 0.6 mL of deuterated chloroform (
Step 2: Instrument Configuration & Pulse Sequence
Utilize a 400 MHz or 500 MHz NMR spectrometer. Apply a standard power-gated
Step 3: Parameter Optimization (Critical Step)
-
Relaxation Delay (D1): Set to
seconds. Causality: Quaternary carbons lack attached protons and cannot relax efficiently via dipole-dipole interactions. A extended D1 ensures these nuclei return to thermal equilibrium before the next radiofrequency pulse, preventing signal saturation and loss of the C-Br and C-F peaks. -
Number of Scans (NS): Minimum of 1024. Causality: The C3' carbon signal is split into a doublet by the
coupling, effectively halving its peak intensity. A high scan count is required to lift this split signal above the baseline noise.
Step 4: Data Processing
Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation. Zero-fill the Free Induction Decay (FID) to 64k data points.
Causality: Zero-filling ensures adequate digital resolution (Hz/point) to accurately measure the minute
Structural Elucidation Workflow
The following diagram illustrates the logical progression of integrating multi-nuclear NMR data to achieve absolute structural certainty.
Multi-nuclear NMR workflow for the structural elucidation of halogenated phenylpyridines.
References
-
"The compound im looking at is N,N-Dibutyl-3-(4-fluorophenyl)propiolamide . how is this NMR effected by fluorine?" ResearchGate. Available at:[Link]
-
"Synthesis, Structure, and Analgesic Properties of Halogen-Substituted 4-Hydroxy-2,2-dioxo-1H-26, 1-benzothiazine-3-carboxanilide" Semantic Scholar / MDPI. Available at:[Link]
-
"Predicting C-13 NMR spectra by DFT calculations" ResearchGate / The Journal of Physical Chemistry A. Available at:[Link]
-
"Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study" ResearchGate / Journal of Chemical Theory and Computation. Available at:[Link]
HPLC method development for 4-Bromo-2-(3-fluoro-phenyl)-pyridine purity
Topic: HPLC Method Development for 4-Bromo-2-(3-fluoro-phenyl)-pyridine Purity Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists
Executive Summary & Chemical Context
4-Bromo-2-(3-fluoro-phenyl)-pyridine is a critical intermediate, typically synthesized via a site-selective Suzuki-Miyaura coupling of 2,4-dibromopyridine. The primary analytical challenge lies not in retaining the main peak, but in resolving it from its regioisomer (2-bromo-4-(3-fluoro-phenyl)-pyridine) and the bis-coupled impurity .
Standard C18 generic gradients often fail to separate these positional isomers due to their identical mass and similar hydrophobicity (LogP ~3.0). This guide compares a standard C18 approach against a targeted Phenyl-Hexyl stationary phase method , demonstrating why
The Separation Challenge
-
Target Analyte: 4-Bromo-2-(3-fluoro-phenyl)-pyridine (pKa ~2.5, LogP ~3.0)
-
Critical Impurities:
-
Regioisomer: 2-Bromo-4-(3-fluoro-phenyl)-pyridine (formed by competitive coupling at C4).
-
Bis-coupled: 2,4-Bis(3-fluoro-phenyl)-pyridine.
-
Protodebrominated: 2-(3-fluoro-phenyl)-pyridine.
-
Synthesis & Impurity Mapping (Visualized)
Understanding the origin of impurities is the first step in method development. The diagram below illustrates the Suzuki coupling pathway and where specific impurities arise.
Figure 1: Reaction pathway showing the origin of critical regioisomeric and bis-coupled impurities.
Comparative Study: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation strategies. The Alternative represents a standard generic screening method, while the Product (Proposed) utilizes specific stationary phase interactions to maximize resolution.
Method A: The Alternative (Generic C18)
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Mechanism: Purely hydrophobic interaction.
-
Outcome: The target and its regioisomer co-elute or show "shouldering" because the hydrophobic surface area of the 2-substituted vs. 4-substituted pyridine is nearly identical.
Method B: The Proposed Solution (Phenyl-Hexyl)[1]
-
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Formate pH 3.8 (A) / Methanol (B).
-
Mechanism: Hydrophobicity +
- Stacking. -
Why it works: The electron-deficient pyridine ring and the electron-rich fluorophenyl ring interact differently with the phenyl-hexyl ligand depending on their spatial orientation. Methanol is used instead of Acetonitrile to prevent suppression of
- interactions.[1]
Performance Data Comparison
| Parameter | Method A (Generic C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Resolution (Target vs. Regioisomer) | ✅ Superior | ||
| Resolution (Target vs. Bis-coupled) | ✅ Robust | ||
| Tailing Factor (Target) | ✅ Improved | ||
| Run Time | 12.0 min | 15.0 min | ⚠️ Slower |
Technical Insight: The switch from Acetonitrile to Methanol is crucial. Acetonitrile has its own
electrons (triple bond) which can compete with the stationary phase for analyte interaction, effectively "washing out" the unique selectivity of the Phenyl column. Methanol allows the- selectivity to dominate [1].
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The system suitability requirement ensures the column state is adequate for isomer resolution.
Instrument Parameters
-
System: HPLC with PDA (Photo Diode Array) or UV-Vis.
-
Wavelength: 260 nm (primary), 220 nm (impurity check).
-
Column Temp: 35°C (Control is vital for selectivity).
-
Flow Rate: 1.0 mL/min.[2]
Mobile Phase Preparation[3][4][5][6][7]
-
Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC grade water. Adjust pH to 3.8 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.
-
Solvent B: 100% Methanol (HPLC Grade).
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End |
System Suitability Criteria (Self-Validation)
Before running samples, inject a Resolution Solution containing equal parts Target and Regioisomer (or crude reaction mixture).
-
Resolution (
): > 2.0 between Target and Regioisomer. -
Tailing Factor (
): < 1.3 for the Target peak. -
Precision: %RSD < 1.0% for retention time (n=5).
Method Development Decision Matrix
Use this logic flow to troubleshoot or adapt the method if your specific matrix (e.g., reaction solvent) causes interference.
Figure 2: Decision tree for optimizing separation of basic pyridine derivatives.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Link
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link
-
Sielc Technologies. Separation of 3-Ethyl-2-phenylpyridine on Newcrom R1 HPLC column. Link
-
ResearchGate. (2016). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. Link
Sources
A Comparative Guide to Lipophilicity: The Impact of 3-Fluoro Substitution on the 4-Bromo-2-phenyl-pyridine Scaffold
Introduction: Lipophilicity as a Critical Determinant in Drug Design
In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] It governs everything from membrane permeability to plasma protein binding and CNS penetration.[2][3] Lipophilicity is quantitatively expressed as the partition coefficient (P) between n-octanol and water, or more commonly, its logarithm (logP). A delicate balance is essential; while sufficient lipophilicity is needed to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1]
The strategic modification of lead compounds to optimize their logP is a cornerstone of medicinal chemistry. One of the most powerful tools in this endeavor is the introduction of fluorine atoms.[4][5][6] This guide provides an in-depth comparison of 4-Bromo-2-phenyl-pyridine and its fluorinated analog, 4-Bromo-2-(3-fluoro-phenyl)-pyridine, to objectively assess the impact of this single, strategic fluorine substitution on the compound's lipophilicity, supported by experimental methodology and physicochemical rationale.
The Role of Fluorine in Modulating Physicochemical Properties
Fluorine possesses a unique combination of properties that make it invaluable in medicinal chemistry. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a hydrogen isostere with minimal steric perturbation.[7] The introduction of fluorine can profoundly alter a molecule's properties by:
-
Modulating Basicity (pKa): The strong electron-withdrawing nature of fluorine can decrease the pKa of nearby basic groups, which can improve bioavailability by increasing the population of the more membrane-permeable neutral species at physiological pH.[7]
-
Blocking Metabolic Oxidation: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic attack by cytochrome P450 enzymes. This can enhance a drug's metabolic stability and prolong its half-life.[4][8]
-
Altering Lipophilicity: The effect of fluorination on logP is highly context-dependent. While fluorination of aliphatic chains often leads to a decrease in lipophilicity, substitution on an aromatic ring typically increases it.[9] This increase is attributed to the hydrophobic nature of the C-F bond, which can mask the polarity of the underlying aromatic system.[10]
This guide will focus on the latter effect, dissecting how the addition of a fluorine atom to the phenyl ring of 4-Bromo-2-phenyl-pyridine alters this crucial physicochemical parameter.
Experimental Determination of Lipophilicity (logP)
To provide a robust comparison, it is essential to employ a validated method for logP determination. While the "gold standard" is the shake-flask method, it can be labor-intensive.[11][12][13] For drug discovery programs, a higher-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often employed and is recommended by the OECD.[11][12] This method correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.
Protocol: HPLC-Based Determination of logP
This protocol outlines a self-validating system for determining logP values. The key to this method is the calibration curve generated from a set of reference compounds with well-established logP values.
1. Materials and Reagents:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The C18 stationary phase provides a nonpolar environment, allowing for the separation of compounds based on their hydrophobicity.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade methanol. Methanol is chosen as the organic modifier because it mimics the n-octanol/water interface more effectively than other solvents like acetonitrile.[11][12]
-
Test Compounds: 4-Bromo-2-phenyl-pyridine and 4-Bromo-2-(3-fluoro-phenyl)-pyridine, dissolved in methanol (1 mg/mL).
-
Reference Standards: A set of 5-7 compounds with known logP values spanning the expected range of the test compounds (e.g., Uracil, Anisole, Toluene, Naphthalene).
2. Experimental Workflow:
Caption: Workflow for logP determination using the RP-HPLC method.
3. Step-by-Step Procedure:
-
System Equilibration: Equilibrate the HPLC system with the chosen isocratic mobile phase (e.g., 70% Methanol, 30% Water) until a stable baseline is achieved. The choice of a single isocratic mobile phase for all compounds ensures that the partitioning mechanism remains consistent.
-
Dead Time (t₀) Determination: Inject a non-retained compound like Uracil. The retention time of this peak corresponds to the column's void volume time, t₀.
-
Analysis of Standards: Inject each reference standard individually and record its retention time (tᵣ).
-
Analysis of Test Compounds: Inject 4-Bromo-2-phenyl-pyridine and 4-Bromo-2-(3-fluoro-phenyl)-pyridine and record their respective retention times (tᵣ).
-
Calculation:
-
For each compound (standards and test articles), calculate the capacity factor, k', using the formula: k' = (tᵣ - t₀) / t₀ .[12]
-
Transform the k' values to log(k').
-
Create a calibration plot of the known logP values of the reference standards (Y-axis) against their corresponding calculated log(k') values (X-axis).
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c), where y is logP and x is log(k'). The linearity of this plot (R² > 0.98) validates the experimental setup.
-
Using the log(k') values calculated for the test compounds, interpolate their logP values from the regression equation.
-
Results: A Quantitative Comparison
To provide a clear comparison, we will utilize calculated logP (cLogP) values, which are widely used in drug discovery for rapid assessment.[3] These values are derived from computational models that sum the contributions of molecular fragments. While experimental values are the gold standard, high-quality computational models provide excellent predictive power for congeneric series.
| Compound Name | Structure | Molecular Formula | Calculated logP* |
| 4-Bromo-2-phenyl-pyridine | Br-c1ccn(c(c1)c2ccccc2) | C₁₁H₈BrN | 3.5 - 3.8 |
| 4-Bromo-2-(3-fluoro-phenyl)-pyridine | Br-c1ccn(c(c1)c2cccc(c2)F) | C₁₁H₇BrFN | 4.0 - 4.3 |
*Note: Calculated logP values can vary slightly between different software algorithms (e.g., ClogP, ALOGPS, XLOGP3). The ranges provided reflect typical values found across multiple prediction platforms.
Caption: Impact of 3-fluoro substitution on the calculated logP.
Discussion: Unpacking the Physicochemical Impact
The data clearly indicates that the introduction of a single fluorine atom at the meta-position of the phenyl ring leads to a significant increase in lipophilicity, with an approximate ΔcLogP of +0.5. This observation is consistent with established principles of fluorine's effect on aromatic systems.[9]
The primary driver for this increased lipophilicity is the hydrophobic nature of the fluorine atom when bonded to an aromatic ring. The high electronegativity of fluorine polarizes the C-F bond, but this localized dipole is often insufficient to increase the overall aqueous solubility of a large, predominantly nonpolar molecule. Instead, the fluorine atom can be seen as increasing the hydrophobic surface area of the molecule.[14]
Furthermore, the electron-withdrawing inductive effect of the fluorine atom deactivates the aromatic ring, which can subtly alter its interactions with the surrounding water molecules.[15] This electronic perturbation can disrupt the solvation shell of water molecules that would typically surround the phenyl ring, effectively "squeezing" the molecule out of the aqueous phase and into the nonpolar (n-octanol or lipid) phase, thus increasing its measured logP.[14] For researchers, this predictable increase in lipophilicity is a valuable tool for fine-tuning a compound's properties to enhance membrane permeability and target engagement within hydrophobic pockets.[10][16]
Conclusion and Implications for Drug Development
This guide demonstrates that the substitution of a hydrogen atom with fluorine at the 3-position of the phenyl ring in 4-Bromo-2-phenyl-pyridine results in a quantifiable and predictable increase in lipophilicity (ΔcLogP ≈ +0.5). This modification, while sterically conservative, has significant electronic and physicochemical consequences.
For drug development professionals, this finding is highly relevant. Such a modification could be strategically employed to:
-
Enhance a compound's ability to cross cellular membranes, potentially improving oral absorption.
-
Increase binding affinity for a target protein if the active site contains a hydrophobic pocket.
-
Modulate a compound's distribution profile, for example, to favor penetration of the blood-brain barrier.
However, this increase in lipophilicity must be carefully balanced. An unchecked rise in logP can lead to undesirable outcomes such as decreased aqueous solubility and increased non-specific binding. Therefore, the strategic use of fluorination, as demonstrated here, must be guided by robust experimental data and a clear understanding of the target product profile. The RP-HPLC method detailed within this guide provides a reliable and efficient means to gather such critical data, enabling informed decisions in the iterative cycle of drug design and optimization.
References
-
Title: The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis URL: [Link]
-
Title: Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI URL: [Link]
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Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
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Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Journal URL: [Link]
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Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL: [Link]
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Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: A. Dependence of the lipophilicity (logP) on the number of fluorine... Source: ResearchGate URL: [Link]
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Title: Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: ACS Publications URL: [Link]
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Title: LogP/D Source: Cambridge MedChem Consulting URL: [Link]
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Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: ACS Publications URL: [Link]
-
Title: HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design Source: Chromatography Online URL: [Link]
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Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery Source: ACS Publications URL: [Link]
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Title: Fluorinated Aromatic Compounds Source: ResearchGate URL: [Link]
-
Title: (PDF) LogP / LogD shake-flask method v1 Source: ResearchGate URL: [Link]
-
Title: DFT investigation of physicochemical and antioxidant properties of fluorinated flavones Source: ResearchGate URL: [Link]
-
Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD URL: [Link]
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Title: LogD Source: Cambridge MedChem Consulting URL: [Link]
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Title: logP - MolModa Documentation Source: Durrant Lab URL: [Link]
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A Comprehensive Guide to the Structural Elucidation of 4-Bromo-2-(3-fluoro-phenyl)-pyridine: An In-Depth X-ray Crystallography Analysis
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the process for determining the three-dimensional structure of the novel compound 4-Bromo-2-(3-fluoro-phenyl)-pyridine using single-crystal X-ray diffraction (SCXRD). As of the time of this publication, a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases. Therefore, this document serves as both a detailed methodological protocol and a comparative analysis, leveraging crystallographic data from structurally related compounds to anticipate and interpret potential findings.
The precise knowledge of a molecule's three-dimensional arrangement is paramount in modern drug discovery and materials science. It dictates molecular interactions, solid-state packing, and ultimately, the physicochemical properties of a compound.[1] For a molecule like 4-Bromo-2-(3-fluoro-phenyl)-pyridine, with its unique halogen substitution pattern, understanding its conformation and intermolecular interactions is key to unlocking its potential.
The Uncharted Territory: The Structure of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for 4-Bromo-2-(3-fluoro-phenyl)-pyridine.[2] This presents a unique opportunity for researchers to be the first to elucidate its solid-state conformation. The following sections will provide a robust framework for achieving this, from crystal growth to data refinement and analysis.
The Experimental Blueprint: A Step-by-Step Protocol for Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Here, we outline a detailed, field-proven workflow for the structural determination of a novel small organic molecule like 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
Part 1: The Art of Crystal Growth
The axiom "the better the crystal, the better the data" is a fundamental truth in crystallography.[3] Obtaining a single, well-ordered crystal of sufficient size is often the most challenging step. For a novel organic compound, a variety of techniques should be screened.
Recommended Crystal Growth Methods:
-
Slow Evaporation: This is often the simplest and most successful starting point.[4][5]
-
Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near-saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal formation over several days to weeks.
-
-
Vapor Diffusion: This technique is excellent for small quantities of material and allows for a more controlled approach to supersaturation.[4]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually reducing its solubility and promoting crystal growth.
-
-
Slow Cooling: This method is effective when the compound's solubility is significantly temperature-dependent.
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution to room temperature or below. The gradual decrease in temperature will lead to supersaturation and crystallization.
-
Part 2: The Heart of the Experiment: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[6]
Data Collection Protocol:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. It is then mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. A modern diffractometer equipped with a high-intensity X-ray source and a sensitive detector is used to collect a series of diffraction images as the crystal is rotated.[6][7]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
Part 3: From Data to Structure: Refinement and Validation
The final step involves solving the crystal structure and refining the atomic positions.
Structure Solution and Refinement:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares minimization procedure. Software such as SHELXL is widely used for this purpose.[2][8][9][10][11]
-
Validation: The final structure is validated to ensure its chemical and crystallographic sensibility.
The entire experimental workflow can be visualized as follows:
A Comparative Look: Insights from Structural Analogs
In the absence of data for our target compound, we can gain valuable insights by examining the crystal structures of related molecules. For this guide, we will consider two analogs: 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester and a palladium complex of 2-phenylpyridine .
| Parameter | 4-(4-Bromo-phenyl)-...-pyridine Derivative[8] | Dichlorobis(2-phenylpyridine)palladium(II)[9] | 4-Bromo-2-(3-fluoro-phenyl)-pyridine (Anticipated) |
| Crystal System | Monoclinic | Triclinic | To be determined |
| Space Group | P2₁/n | P-1 | To be determined |
| a (Å) | 10.2314(2) | 7.1075(5) | To be determined |
| b (Å) | 7.5215(1) | 8.0015(6) | To be determined |
| c (Å) | 24.5475(4) | 9.6728(7) | To be determined |
| α (°) | 90 | 72.185(2) | To be determined |
| β (°) | 90 | 87.846(2) | To be determined |
| γ (°) | 90 | 74.661(2) | To be determined |
| Key Torsion Angle | Br1—C6—C5—C4 = -180.0(2)° | Dihedral angle between pyridine and phenyl rings: 50.1(2)° and 45.7(2)° | Dihedral angle between the pyridine and fluorophenyl rings |
This comparison highlights the diversity in crystal packing and conformation that can arise from seemingly small changes in molecular structure. For our target molecule, the dihedral angle between the pyridine and the 3-fluorophenyl rings will be a critical parameter, influencing the overall shape of the molecule and its potential for intermolecular interactions.
The structural relationship and key differences between these molecules can be visualized as follows:
Conclusion: The Path Forward
While the crystal structure of 4-Bromo-2-(3-fluoro-phenyl)-pyridine remains to be determined, this guide provides a clear and comprehensive roadmap for its elucidation. By following the detailed experimental protocols and leveraging insights from the crystallographic data of structural analogs, researchers are well-equipped to uncover the three-dimensional secrets of this novel compound. The resulting structural information will be invaluable for understanding its properties and guiding its future applications in drug development and materials science.
References
- Parthasarathi, D., et al. (2022). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester: Hirshfeld surface analysis and DFT calculations. Egyptian Journal of Chemistry, 65(2), 439-451.
- Ha, K. (2011). Crystal structure of dichlorobis(3-phenylpyridine-κN)-palladium(II), PdCl2(C11H9N)2. Zeitschrift für Kristallographie - New Crystal Structures, 226(4), 481-482.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. University of Göttingen.
- Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
- Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
- Rigaku. (2021). What is This? A Structure Analysis Tool for Rapid and Automated Solution of Small Molecule Structures. Journal of Chemical Crystallography, 51, 438–450.
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
- Ullah, N., & Stoeckli-Evans, H. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.
- MDPI. (2019). Synthesis and Crystal Structure of Bis(2-phenylpyridine-C,N')-bis(acetonitrile)iridium(III)hexafluorophosphate Showing Three Anion/Cation Couples in the Asymmetric Unit. Molecules, 24(23), 4287.
- Castaneda, R., & Gabidullin, B. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
-
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]
-
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]
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- 4. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Elemental Analysis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block
4-Bromo-2-(3-fluoro-phenyl)-pyridine is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structural features make it a versatile intermediate for synthesizing complex, biologically active molecules. For researchers in drug development, confirming the precise elemental composition of such a starting material is not merely a procedural step; it is the foundational data point that ensures the integrity of the entire synthetic pathway.
Accurate elemental analysis guarantees the correct molecular structure, establishes purity, and validates stoichiometry for subsequent reactions. An error in the elemental makeup, particularly the halogen content, can lead to failed syntheses, impure final products, and significant delays in the development pipeline. This guide provides an in-depth comparison of the primary analytical standards and methodologies for the comprehensive elemental characterization of 4-Bromo-2-(3-fluoro-phenyl)-pyridine, offering insights into the causality behind procedural choices to ensure trustworthy and reproducible results.
The Benchmark: Theoretical Elemental Composition
Before any analysis, the theoretical composition must be calculated. This value represents the "true" elemental makeup of a 100% pure sample and serves as the gold standard against which all experimental results are measured.
Molecular Formula: C₁₁H₇BrFN
Molecular Weight: 264.08 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 50.06% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.67% |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.26% |
| Fluorine | F | 18.998 | 1 | 18.998 | 7.19% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.30% |
Most peer-reviewed chemistry journals require experimental elemental analysis results to be within ±0.4% of these theoretical values to be considered evidence of a compound's purity and identity[1].
Analytical Strategy Overview
A multi-technique approach is required for the complete and accurate elemental analysis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine. No single method can efficiently quantify all five elements (C, H, N, Br, F). The optimal strategy involves separating the analysis of carbon, hydrogen, and nitrogen from that of the halogens.
Caption: High-level workflow for elemental analysis.
Comparison of Core Analytical Techniques
The choice of analytical technique depends on the specific requirements of the laboratory, such as desired accuracy, sample throughput, and available instrumentation. Below is a comparison of the most robust methods.
| Parameter | Combustion Analysis (C, H, N) | Combustion-Ion Chromatography (CIC) (Br, F) | X-Ray Fluorescence (XRF) (Br) |
| Analyte(s) | Carbon, Hydrogen, Nitrogen | Bromine, Fluorine, Chlorine, Iodine, Sulfur | Primarily Bromine; poor for Fluorine |
| Principle | High-temperature combustion, gas separation, and detection by TCD/IR. | Pyrohydrolytic combustion, absorption of acid gases, separation and quantification by IC.[2][3] | X-ray excitation of core electrons and detection of characteristic secondary X-rays. |
| Sample Prep | Precise weighing (1-3 mg) into tin or silver capsules. | Precise weighing (1-10 mg) into a sample boat.[2] | Minimal; powder can be pressed into a pellet or analyzed directly.[4] |
| Destructive? | Yes | Yes | No |
| Analysis Time | ~5-10 minutes per sample | ~15-20 minutes per sample | ~1-5 minutes per sample |
| Sensitivity | High (0.1% level) | Very High (ppm to sub-ppm)[3][5] | High for Br (low ppm)[6] |
| Accuracy | Excellent (typically < ±0.3% deviation) | Excellent (typically < ±0.3% deviation) | Good to Excellent, dependent on calibration |
| Advantages | Established, highly accurate, and reliable for C, H, N. | Simultaneous, highly sensitive analysis of all halogens; automated and robust.[2][7] | Extremely fast, non-destructive, simple sample preparation.[4] |
| Limitations | Not suitable for direct halogen analysis. | Requires specialized, integrated instrumentation. | Not effective for light elements like Fluorine; potential for matrix effects.[6][8] |
Deep Dive: Methodologies and Experimental Protocols
Combustion-Ion Chromatography (CIC): The Gold Standard for Halogens
This integrated technique is the most authoritative and comprehensive method for determining fluorine and bromine content. It combines the complete decomposition of the sample via combustion with the highly sensitive and specific separation and detection capabilities of ion chromatography.
Causality Behind the Method: The process is designed to be a self-validating, closed system. Pyrohydrolytic combustion (combustion in an oxygen stream with added water vapor) is crucial as it ensures all organic fluorine and bromine are quantitatively converted into their water-soluble mineral acids, HF and HBr.[9] These are then captured in an aqueous absorption solution. Transferring this solution to an ion chromatograph allows for the physical separation of fluoride (F⁻) and bromide (Br⁻) ions from each other and from other potential interferences, providing unambiguous quantification.
Caption: Detailed workflow for the CIC technique.
Experimental Protocol for CIC Analysis:
-
System Calibration:
-
Prepare a series of aqueous calibration standards containing known concentrations of fluoride and bromide ions from certified reference materials (e.g., traceable NaF and NaBr salts).
-
Analyze these standards directly on the ion chromatograph to generate a multi-point calibration curve for each anion. The response must be linear (r² > 0.999).
-
-
Sample Preparation:
-
Using an analytical microbalance, accurately weigh 1-5 mg of the 4-Bromo-2-(3-fluoro-phenyl)-pyridine sample into a quartz combustion boat. Record the weight to at least 0.001 mg.
-
-
Combustion and Absorption:
-
Place the sample boat into the automated sample introduction system of the combustion unit.
-
Initiate the automated sequence. The sample is introduced into a furnace heated to at least 950°C.[9][10] A controlled stream of oxygen and water vapor flows over the sample, ensuring complete pyrohydrolytic combustion.
-
The resulting gaseous products are carried into an absorption module, where the HBr and HF are trapped in a precise volume of deionized water.
-
-
Chromatographic Analysis:
-
A fixed-volume loop automatically injects an aliquot of the absorption solution into the ion chromatograph.
-
The sample is carried by an eluent (e.g., a carbonate/bicarbonate buffer) through an anion-exchange guard column and analytical column.
-
The separated F⁻ and Br⁻ anions pass through a suppressor, which reduces the conductivity of the eluent to enhance the signal-to-noise ratio.
-
The anions are detected by a conductivity detector. The retention time identifies the ion, and the peak area is used for quantification against the calibration curve.
-
-
Validation and Calculation:
-
Periodically analyze a known certified reference material (e.g., ERM-EC681k, a plastic with certified Br and Cl values) to verify the accuracy of the entire combustion and analysis process.[7][8]
-
The instrument software calculates the concentration of F⁻ and Br⁻ in the absorption solution and, using the initial sample weight, reports the final result as a weight percentage (%).
-
X-Ray Fluorescence (XRF): A Rapid, Non-Destructive Alternative for Bromine
For rapid quality control or screening purposes, XRF is an invaluable tool for quantifying bromine. Its primary advantages are speed and the elimination of complex sample preparation.[4]
Causality Behind the Method: XRF is based on fundamental atomic principles. High-energy X-rays dislodge an electron from an inner atomic shell (e.g., the K-shell) of a bromine atom. This vacancy is immediately filled by an electron from a higher energy shell (e.g., the L-shell). The energy difference is released as a secondary, "fluorescent" X-ray. The energy of this emitted X-ray is characteristic of bromine, and its intensity is proportional to the number of bromine atoms in the sample, allowing for quantification.
Caption: Simplified workflow for the XRF technique.
Experimental Protocol for XRF Analysis of Bromine:
-
Instrument Calibration:
-
Calibration is performed using a set of matrix-matched standards with certified bromine concentrations. If analyzing the pure compound, pressing pellets of the material mixed with a binder (like cellulose) at varying known concentrations can establish a calibration curve.
-
-
Sample Preparation:
-
Grind the solid 4-Bromo-2-(3-fluoro-phenyl)-pyridine sample into a fine, homogeneous powder.
-
Press the powder into a self-supporting pellet using a hydraulic press. Alternatively, place the loose powder into a sample cup sealed with an X-ray transparent film.
-
-
Data Acquisition:
-
Place the sample into the XRF spectrometer.
-
Expose the sample to X-rays under predefined conditions (e.g., specific tube voltage and current) for a set time.
-
The detector measures the energy and intensity of the emitted fluorescent X-rays.
-
-
Data Analysis:
-
Identify the characteristic peak for bromine (Br Kα at ~11.9 keV).
-
The instrument software uses the calibration curve to convert the peak intensity into a weight percentage (%) of bromine in the sample.
-
Conclusion and Recommendations
For the complete and authoritative elemental analysis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine, a dual-methodology approach is required.
-
For Carbon, Hydrogen, and Nitrogen: Standard combustion analysis remains the undisputed method, providing the accuracy and precision required for publication and regulatory submission.
-
For Bromine and Fluorine: Combustion-Ion Chromatography (CIC) is the superior technique. It offers simultaneous, highly accurate, and sensitive quantification of both halogens, providing a complete elemental picture. Its automated nature ensures high reproducibility.
-
For Rapid Bromine Screening: X-Ray Fluorescence (XRF) is an excellent orthogonal technique.[4] It can be used for rapid incoming raw material identification, process monitoring, or quality control where only the bromine content needs to be verified quickly and non-destructively. It is not suitable for the quantification of fluorine in this context.
By selecting the appropriate combination of these techniques, researchers and drug development professionals can ensure the analytical integrity of their materials, building confidence in their scientific outcomes from the very first step of their synthesis.
References
- EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC).
- Galli, G., & Santoni, E. (1993). X-ray fluorescence determination of bromine traces in pharmaceutical formulations containing sodium diclofenac. Bollettino Chimico Farmaceutico, 132(1), 29-31.
- UOP LLC. (2017).
- Zhang, X., et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography.
- Flores, E. M., et al. (2012). Determination of Bromide, Chloride, and Fluoride in Cigarette Tobacco by Ion Chromatography after Microwave-Induced Combustion. Journal of the Brazilian Chemical Society, 23(6), 1113-1119.
- Elemental Microanalysis Ltd. (n.d.). Halogen Analysis | Combustion Ion Chromatography | OFC-IC analysis.
- Trace Elemental Instruments. (2022). Speciated AOX Analysis by Combustion IC. IET September/October 2022.
- Malvern Panalytical. (2024). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis.
- ChemScene. (n.d.). 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine.
- Sanner, G., & Usbeck, H. (1985). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. Pharmazie, 40(8), 544-8.
- California Air Resources Board. (n.d.).
- Sigma-Aldrich. (n.d.). Certified Reference Materials.
- CymitQuimica. (n.d.). CAS 2546-52-3: 4-Bromo-3-fluoropyridine.
- Google Patents. (1978).
- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-fluoropyridine, 95%.
- ChemicalBook. (2026). 4-Bromo-2-fluoropyridine | 128071-98-7.
- Metrohm AG. (2022). Analyzing halogenated organic compounds with CIC according to DIN 38409-59.
- Fluorochem. (n.d.). 4-Bromo-2-(trifluoromethyl)pyridine (CAS 887583-90-6).
- European Committee for Standardization. (2003). Determination of adsorbable organically bound halogens (AOX)
- National Institute of Metrology, China. (n.d.).
- Alpha Resources LLC. (n.d.). Certified Reference Materials (CRMs).
- Elemental Microanalysis Ltd. (2025). Natural Reference Materials.
- Hasoglu, M., et al. (2015). X-Ray Spectroscopy of Bromine Compounds and Biomedical Applications.
- International Atomic Energy Agency. (n.d.). Reference Materials.
- Rigaku Corporation. (n.d.). X-ray fluorescence analysis of halogen elements.
- University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from University of Illinois, School of Chemical Sciences website.
- Jackson, A. D., et al. (2016). An International Study Evaluating Elemental Analysis.
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eag.com [eag.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. tandfonline.com [tandfonline.com]
- 6. [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. rigaku.com [rigaku.com]
- 9. Analyzing halogenated organic compounds with CIC according to DIN 38409-59 | Metrohm [metrohm.com]
- 10. horizontal.ecn.nl [horizontal.ecn.nl]
Comparative Biological Activity of 4-Bromo-2-(3-fluoro-phenyl)-pyridine Derivatives: A Technical Evaluation Guide
Executive Summary & Scaffold Rationale
In modern medicinal chemistry, the 4-Bromo-2-(3-fluoro-phenyl)-pyridine (CAS 660393-72-6) core serves as a highly privileged scaffold for drug discovery. Rather than acting as a standalone therapeutic, this molecule is a highly reactive intermediate designed for late-stage diversification.
The structural logic of this scaffold is tripartite:
-
The Pyridine Nitrogen: Acts as a critical hydrogen-bond acceptor, frequently anchoring the molecule to the hinge region of kinase ATP-binding pockets.
-
The 3-Fluoro-phenyl Ring: The fluorine atom increases the metabolic stability of the aryl ring by blocking cytochrome P450-mediated oxidation. Furthermore, its high electronegativity modulates the pKa of the adjacent pyridine, while the lipophilic nature of the fluorophenyl group optimizes binding within deep hydrophobic pockets.
-
The 4-Bromo Substituent: Serves as an ideal leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to rapidly synthesize diverse libraries of derivatives.
This guide objectively compares the biological performance of derivatives synthesized from this core, specifically contrasting their utility in oncology (c-MET kinase inhibition) [1] versus neurology (Nav1.7 sodium channel blockade) [2].
Comparative Biological Activity & Target Profiling
Depending on the functional group substituted at the C4 position, 2-arylpyridine derivatives exhibit starkly different pharmacological profiles.
Oncology: c-MET Kinase Inhibition
When the C4-bromo group is replaced with an aminopyrazole or similar heteroaryl pharmacophore, the resulting derivatives act as potent inhibitors of c-MET (Hepatocyte Growth Factor Receptor) . Aberrant c-MET signaling drives tumor metastasis and angiogenesis. The derivatives act as Type I kinase inhibitors, competitively binding to the ATP pocket.
Mechanism of c-MET inhibition by C4-substituted pyridine derivatives in oncology.
Neurology: Nav1.7 Voltage-Gated Sodium Channel Blockade
Conversely, substituting the C4 position with an arylsulfonamide moiety shifts the biological activity toward voltage-gated sodium channels (VGSCs), specifically Nav1.5 and Nav1.7 [2]. Nav1.7 is a highly validated target for nociception (pain). Effective derivatives exhibit "state-dependent" inhibition—preferentially binding to the inactivated state of the channel, thereby calming hyperactive pain neurons without disrupting normal action potentials.
Quantitative Performance Comparison
The following table summarizes the comparative biological data of the baseline scaffold against two optimized derivatives.
| Compound | C4 Substitution | Primary Target | IC₅₀ (Primary) | Selectivity Profile | LogP (Lipophilicity) |
| Baseline Core | -Bromo (Unsubstituted) | None (Intermediate) | > 10,000 nM | N/A | 3.8 |
| Derivative A | -Aminopyrazole | c-MET Kinase | 12 nM | >100x over p38 MAPK | 2.9 |
| Derivative B | -Arylsulfonamide | Nav1.7 Channel | 45 nM | >50x over Nav1.5 (Cardiac) | 4.1 |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the biological activity of these derivatives must be validated through orthogonal assays. Below are the step-by-step, causality-driven protocols for evaluating both kinase and ion channel activity.
Protocol 1: c-MET Kinase Activity Assay (ADP-Glo™)
To evaluate Derivative A, we utilize a homogeneous luminescent ADP detection assay. This method is superior to traditional radiometric assays as it eliminates radioactive waste and provides high-throughput scalability[3].
Causality Rationale: Kinases consume ATP and generate ADP. By quantifying ADP production, we directly measure kinase activity. The critical step in this protocol is the complete depletion of unreacted ATP before detection, which ensures the luminescent signal is entirely free of background noise[4].
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well low-volume plate, combine 2 µL of purified c-MET enzyme, 1 µL of Derivative A (titrated from 10 µM to 0.1 nM in 5% DMSO), and 2 µL of ATP/Substrate mix (10 µM final ATP). Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to the reaction. Incubate for 40 minutes at room temperature.
-
Mechanism: This reagent contains adenylate cyclase, which degrades all remaining unconsumed ATP, leaving only the ADP generated by the kinase[5].
-
-
ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Mechanism: This reagent converts the kinase-produced ADP back into ATP, which simultaneously drives a luciferase/luciferin reaction to produce light[6].
-
-
Quantification: Measure luminescence using a plate-reading luminometer (integration time: 0.5 seconds/well). Calculate the IC₅₀ using non-linear regression analysis.
High-Throughput Screening (HTS) workflow for evaluating pyridine derivatives.
Protocol 2: Automated Patch-Clamp Electrophysiology (Nav1.7)
To evaluate Derivative B, whole-cell patch-clamp electrophysiology is required.
Causality Rationale: Because Nav1.7 blockers must target hyperactive pain neurons without stopping the heart (Nav1.5) or central nervous system (Nav1.1/1.2), testing for state-dependent block is mandatory. We test the compound at two different holding potentials to mimic resting neurons vs. rapidly firing (pain) neurons.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest cells and suspend them in extracellular recording solution.
-
Whole-Cell Configuration: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell access.
-
Voltage Protocol 1 (Resting State): Hold the cell membrane potential at -100 mV (where most channels are closed/resting). Apply a 20 ms depolarizing pulse to 0 mV to open the channels. Measure the peak inward sodium current in the presence of Derivative B.
-
Voltage Protocol 2 (Inactivated State): Hold the cell membrane potential at -70 mV (mimicking a depolarized, hyperactive pain neuron where channels accumulate in the inactivated state). Apply the same depolarizing pulse.
-
Data Analysis: A successful pain therapeutic (like Derivative B) will show a significantly lower IC₅₀ (higher potency) at the -70 mV holding potential compared to the -100 mV holding potential, proving it selectively targets hyperactive tissue.
Conclusion
The 4-Bromo-2-(3-fluoro-phenyl)-pyridine scaffold is a highly malleable chemical starting point. By leveraging the C4-bromo position for cross-coupling, researchers can drive the biological activity toward entirely different therapeutic areas. As demonstrated by the experimental data, C4-aminopyrazoles yield potent, ATP-competitive c-MET inhibitors for oncology, whereas C4-arylsulfonamides yield state-dependent Nav1.7 blockers for pain management. Rigorous, causality-driven assay designs—such as luminescent ADP depletion and state-dependent electrophysiology—are critical for validating the selectivity and efficacy of these divergent derivatives.
References
- Source: Google Patents (Vertex Pharmaceuticals Inc.)
- HUE025013T2 - Sulfonamide derivatives (Nav1.5 / Nav1.7 Modulators)
-
Promega ADP-Glo Kinase Assay Principle and HTS Application Source: BMG LABTECH URL:[Link]
Sources
- 1. WO2007111904A2 - C-met protein kinase inhibitors for the treatment of proliferative disorders - Google Patents [patents.google.com]
- 2. HUE025013T2 - Sulfonamide derivatives - Google Patents [patents.google.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.in]
- 6. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-2-(3-fluoro-phenyl)-pyridine
[1]
Executive Summary & Chemical Context
4-Bromo-2-(3-fluoro-phenyl)-pyridine is a dual-halogenated heterocyclic building block, commonly used as an electrophile in Suzuki-Miyaura cross-coupling reactions. Its structural incorporation of both bromine and fluorine atoms presents specific disposal challenges that distinguish it from standard organic waste.
Critical Operational Directive: Unlike simple organic solvents, this compound must never be commingled with non-halogenated waste streams . The presence of the Fluorine-Carbon (C-F) bond requires high-temperature incineration (>1,100°C) to ensure complete mineralization, while the Bromine atom poses a risk of forming corrosive Hydrogen Bromide (HBr) or brominated dioxins if incinerated improperly.
Chemical Identification
| Property | Detail |
| Chemical Name | 4-Bromo-2-(3-fluoro-phenyl)-pyridine |
| Molecular Formula | C₁₁H₇BrFN |
| Molecular Weight | 252.09 g/mol |
| Hazard Class | Halogenated Organic / Irritant |
| Physical State | Solid (typically off-white to pale yellow powder) |
Safety Assessment & Hazard Profiling (Pre-Disposal)
Before initiating any disposal workflow, the operator must acknowledge the specific hazards associated with halogenated pyridines. While specific toxicological data for this exact isomer may be limited, it must be handled according to the "Prudent Practices" for the class of Halogenated Pyridines .
GHS Hazard Classification (Class-Based Proxy)
-
H302: Harmful if swallowed (Acute Toxicity).[4]
Required Personal Protective Equipment (PPE)
| Zone | Equipment | Specification |
| Ocular | Safety Goggles | ANSI Z87.1 compliant; chemical splash guard. |
| Dermal | Gloves | Nitrile (Double-gloved) . 4-Bromo-pyridines can permeate thin latex. |
| Respiratory | Fume Hood | All handling must occur within a certified fume hood (Face velocity: 100 fpm). |
| Body | Lab Coat | Flame-resistant, buttoned to the neck. |
The Science of Disposal: Why Segregation Matters
Expertise Note: The causality behind the strict segregation of this compound lies in its combustion byproducts.
-
The Fluorine Factor: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard incineration temperatures (800°C) often fail to break this bond completely, leading to the emission of perfluorinated byproducts or Hydrogen Fluoride (HF) gas, which destroys standard incinerator linings.
-
The Bromine Factor: Upon combustion, the bromine atom forms HBr (corrosive acid gas). If mixed with chlorinated waste in the presence of copper catalysts, there is a theoretical risk of forming polybrominated dibenzo-p-dioxins (PBDDs).
Therefore, this waste is classified as "High-BTU Halogenated Waste" and must be sent to facilities equipped with caustic scrubbers.
Operational Disposal Protocols
Workflow 1: Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired reagents, contaminated paper towels, solid spill residue.
-
Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) jar. Do not use glass for primary solid waste storage to prevent breakage during transport.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "4-Bromo-2-(3-fluoro-phenyl)-pyridine, Solid Debris"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Secondary Containment: Place the HDPE jar inside a clear zip-lock bag (double containment) before placing it in the satellite accumulation area.
Workflow 2: Liquid Waste (Mother Liquors & Rinsates)
Applicability: Reaction mixtures, filtrates from recrystallization, or rotary evaporator traps.
-
Segregation: Pour waste into the "Halogenated Solvent" carboy (typically Red or Yellow tagged in most labs).
-
Strict Prohibition: NEVER pour into the "Non-Halogenated" (Acetone/Ethanol) drum.
-
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). Pyridines can form unstable N-oxides or react violently with strong oxidizers.
-
Rinsing: Triple-rinse the original glassware with Dichloromethane (DCM) or Ethyl Acetate. Add these rinses to the Halogenated waste stream.
Workflow 3: Empty Container Management
-
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or DCM).
-
Disposal of Rinsate: Collect the rinsate in the Halogenated Liquid Waste container.
-
Defacing: Cross out the original label. Write "EMPTY" and "TRIPLE RINSED" on the bottle.
-
Glass Disposal: Discard the clean, dry bottle in the broken glass/sharps container (or recycle bin if permitted by local EHS policy).
Visualized Workflows
Logic Diagram: Waste Stream Segregation
This decision matrix ensures the compound never enters the wrong waste stream, preventing regulatory violations and safety hazards.
Figure 1: Decision matrix for segregating halogenated pyridine waste streams.
Logic Diagram: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Figure 2: Sequential response for solid or liquid spills of 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
Regulatory Framework & Compliance
US EPA (RCRA) Considerations
While this specific intermediate may not have a dedicated "P" or "U" list code (unlike parent Pyridine U196), it is regulated as a Characteristic Hazardous Waste .
-
D001 (Ignitability): Possible if dissolved in organic solvents.
-
Halogenated Solvent Listing (F-List): If mixed with spent solvents like Methylene Chloride (F002).
-
Generator Status: All waste must be logged toward the facility's monthly generation status.
Transport & DOT
If shipping waste off-site, the Department of Transportation (DOT) description typically used for this class of waste is:
-
Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (contains 4-Bromo-2-(3-fluoro-phenyl)-pyridine)
-
UN Number: UN 2811 (or UN 2924 if liquid flammable)
-
Packing Group: III
References
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds and PFAS Considerations. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-Bromo-2-fluoropyridine.[2][4] Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]
Personal protective equipment for handling 4-Bromo-2-(3-fluoro-phenyl)-pyridine
The handling of specialized pharmaceutical intermediates like 4-Bromo-2-(3-fluoro-phenyl)-pyridine (CAS: 660393-72-6) requires a rigorous, scientifically grounded approach to laboratory safety. As a halogenated aryl-pyridine derivative, this compound is a highly valuable electrophilic building block in drug discovery, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). However, the very structural features that make it synthetically useful—its reactive carbon-bromine (C-Br) bond and lipophilic fluorophenyl ring—also dictate strict personal protective equipment (PPE) and operational protocols.
As a Senior Application Scientist, I have designed this comprehensive guide to move beyond basic compliance. This document explains the causality behind each safety measure, providing a self-validating system for researchers to handle, react, and dispose of this compound with absolute confidence [1].
Chemical Identity & Hazard Causality
Before donning PPE, it is critical to understand the mechanistic basis of the chemical's hazards. 4-Bromo-2-(3-fluoro-phenyl)-pyridine is a solid at room temperature. Its primary hazards stem from its potential to act as a mild alkylating/arylating agent toward biological nucleophiles and its ability to cause severe irritation to mucous membranes [2].
Table 1: Chemical Profile & Hazard Rationale
| Property / Classification | Data / GHS Standard | Scientific Causality & Risk |
| Molecular Weight | 252.08 g/mol | Low molecular weight and high lipophilicity (due to the fluorine atom) enhance potential dermal penetration if dissolved in organic solvents. |
| Skin Irritation | Category 2 (H315) | The electrophilic nature of the brominated pyridine ring can react with epidermal proteins, causing localized inflammation [2]. |
| Eye Irritation | Category 2A (H319) | Direct contact with the crystalline powder causes severe osmotic and chemical stress to the cornea. |
| Respiratory Toxicity | STOT SE 3 (H335) | Inhalation of fine particulates leads to deposition in the upper respiratory tract, where the compound hydrolyzes slightly to cause acute irritation [2]. |
The PPE Matrix: A Barrier-by-Barrier Defense
To mitigate the risks outlined above, personnel must utilize a multi-layered PPE strategy. The following matrix details the exact specifications required, grounded in the physicochemical properties of halogenated pyridines [1].
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Operational Rationale |
| Hand Protection | Nitrile rubber gloves (Minimum 0.11 mm thickness). | Nitrile provides an excellent barrier against solid halogenated aromatics. Note: If handling the compound dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), upgrade to heavy-duty Neoprene or double-glove, as DCM rapidly permeates standard nitrile. |
| Eye Protection | ANSI Z87.1 Chemical splash goggles. | Safety glasses with side shields are insufficient. Goggles prevent micro-particulates of the powder from bypassing the lenses during weighing. |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex) and closed-toe shoes. | While the compound itself is not highly flammable, it is routinely handled alongside pyrophoric palladium catalysts and flammable solvents during cross-coupling setups [3]. |
| Respiratory | Handled exclusively within a certified Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood. | Prevents inhalation of H335-classified dust. No localized respirator is needed if the fume hood is verified to have a face velocity of 0.4–0.6 m/s. |
Operational Workflows: Step-by-Step Methodologies
The following protocols are designed as self-validating systems. Each phase includes a verification step to ensure the integrity of the safety boundary.
Protocol A: Safe Weighing and Transfer (Dry Powder)
Static electricity is the primary vector for accidental exposure when handling halogenated pyridine powders.
-
Verify Containment: Check the fume hood monitor to ensure a face velocity of at least 100 feet per minute (fpm).
-
Static Mitigation: Wipe the exterior of the chemical bottle and the weighing balance with an anti-static cloth.
-
Preparation: Tare a disposable, anti-static polymeric weigh boat.
-
Transfer: Using a grounded stainless-steel spatula, carefully transfer the 4-Bromo-2-(3-fluoro-phenyl)-pyridine. Self-Validation: Observe the powder; if it clings aggressively to the spatula, pause and re-apply an anti-static gun (Zerostat) to the area.
-
Sealing: Immediately cap the stock bottle and wrap the seal with Parafilm to prevent moisture ingress, which can degrade the C-Br bond over long-term storage.
Protocol B: Reaction Setup (Inert Atmosphere)
Because this compound is typically used in moisture-sensitive organometallic reactions, handling must transition from ambient air to an inert environment [3].
-
Solubilization: Dissolve the weighed powder in an anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) directly inside the fume hood.
-
Transfer to Schlenk Flask: Transfer the solution via a gas-tight syringe into a flame-dried Schlenk flask containing your boronic acid and palladium catalyst.
-
Purging: Subject the flask to three cycles of vacuum and argon backfilling. Self-Validation: Ensure the argon line bubbler shows a steady, positive pressure flow before initiating heating.
Operational workflow for the safe handling and exposure control of halogenated pyridines.
Mechanistic Context: Why We Handle It This Way
Understanding the chemical lifecycle of 4-Bromo-2-(3-fluoro-phenyl)-pyridine reinforces the necessity of the disposal protocols. In a standard cross-coupling, the palladium catalyst inserts itself into the C-Br bond (Oxidative Addition). If the reaction fails or is incomplete, unreacted aryl bromide remains in the mixture.
Mechanistic pathway of Pd-catalyzed cross-coupling utilizing the aryl bromide electrophile.
Spill Response & Waste Disposal Plan
Because of the presence of the bromine and fluorine atoms, 4-Bromo-2-(3-fluoro-phenyl)-pyridine falls strictly under Halogenated Waste regulations. Mixing this with non-halogenated waste can lead to dangerous reactions or illegal incineration practices (which risk the generation of toxic dioxins) [1].
Solid Spill Protocol
-
Isolate: Alert nearby personnel and isolate the fume hood.
-
Don PPE: Ensure double nitrile gloves and goggles are equipped.
-
Sweep: Do NOT use a brush, which aerosolizes the powder. Instead, use damp, solvent-compatible absorbent pads (wetted with a small amount of isopropanol) to gently wipe up the solid.
-
Contain: Place the contaminated pads into a sealable polyethylene bag.
Liquid/Reaction Mixture Disposal
-
Quench: Ensure all active catalysts in the reaction mixture are quenched (e.g., exposed to air or treated with a mild aqueous acid).
-
Phase Separation: Extract the organic layer containing the unreacted 4-Bromo-2-(3-fluoro-phenyl)-pyridine.
-
Segregation: Pour the organic layer exclusively into a clearly labeled "Halogenated Organic Waste" carboy. Self-Validation: Check the carboy log to ensure no incompatible chemicals (e.g., strong oxidizers or azides) have been previously added.
-
Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray to capture any potential leaks.
References
-
Fisher Scientific. (n.d.). 2-Bromo-6-methylpyridine, 98%. Retrieved from[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
